molecular formula C17H26O5 B15571546 Cytosporin C

Cytosporin C

货号: B15571546
分子量: 310.4 g/mol
InChI 键: HTCLXJMGGBVISX-JPEUKKKJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Cytosporin C is a member of oxanes.
a hexahydrobenzopyran;  an angiotensin II binding inhibitor;  from Cytospora sp;  structure given in first source

属性

分子式

C17H26O5

分子量

310.4 g/mol

IUPAC 名称

(1aR,2S,4aR,7R)-2,7-dihydroxy-6,6-dimethyl-3-pentyl-2,4a,7,8-tetrahydro-1aH-oxireno[2,3-e]chromene-4-carbaldehyde

InChI

InChI=1S/C17H26O5/c1-4-5-6-7-10-11(9-18)14-17(15(22-17)13(10)20)8-12(19)16(2,3)21-14/h9,12-15,19-20H,4-8H2,1-3H3/t12-,13+,14-,15-,17?/m1/s1

InChI 键

HTCLXJMGGBVISX-JPEUKKKJSA-N

产品来源

United States

Foundational & Exploratory

The Emergence of Cytosporin C: A Technical Guide to its Discovery and Isolation from Acremonium luzulae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosporin C, a cyclic undecapeptide, has been identified as a significant secondary metabolite produced by the fungus Acremonium luzulae.[1][2] This compound is a member of the cyclosporin (B1163) family, which is renowned for its potent immunosuppressive and antifungal properties.[1][2] While Cyclosporin A is the most well-known member of this family, this compound has garnered interest for its distinct biological activity profile, particularly its pronounced antifungal effects against a range of phytopathogenic fungi.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from Acremonium luzulae, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and isolation workflow.

Discovery and Isolation from Acremonium luzulae

A strain of Acremonium luzulae (Fuckel) W. Gams was identified as a potent antagonist against various phytopathogenic fungi, particularly those responsible for gray and blue mold diseases in fruits like apples and strawberries.[1] Subsequent research focused on isolating the bioactive compound responsible for this antifungal activity. This led to the identification of this compound as the primary antifungal agent produced by this fungal strain.[1] Unlike other cyclosporin-producing fungi, such as Tolypocladium inflatum, which produce a mixture of cyclosporins, Acremonium luzulae appears to predominantly synthesize this compound.[1]

The isolation and purification of this compound from the fermentation broth of Acremonium luzulae is a multi-step process that leverages the compound's physicochemical properties. A general workflow for this process is outlined below.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Inoculation of Acremonium luzulae B Incubation in Modified Sabouraud Dextrose Broth A->B C Centrifugation to Separate Mycelia B->C Harvesting D Extraction of Supernatant C->D E Reverse-Phase Column Chromatography D->E F Fraction Collection E->F G Purity Analysis (HPLC) F->G H Structure Elucidation (NMR, MS) G->H I Pure this compound H->I

Caption: Experimental workflow for the isolation and purification of this compound.

Physicochemical Properties of this compound

This compound is a cyclic peptide with a molecular formula of C62H111N11O13.[3] Like other cyclosporins, it is a neutral, highly lipophilic molecule with low water solubility.[2] The table below summarizes some of the key physicochemical properties of cyclosporines.

PropertyValueReference
Molecular FormulaC62H111N11O13[3]
Molecular Weight~1218.6 g/mol [3]
AppearanceWhite powder or prismatic crystals[2]
Solubility in WaterVery low[2]
Solubility in Organic SolventsSoluble in methanol, ethanol, acetone, ether, and chloroform[2]

Table 1: Physicochemical properties of this compound.

Biological Activity of this compound

This compound exhibits a dual spectrum of biological activity, demonstrating both antifungal and immunosuppressive properties.

Antifungal Activity

The primary reported activity of this compound from Acremonium luzulae is its broad-spectrum fungistatic effect against filamentous phytopathogenic fungi.[1] It has shown no significant activity against bacteria or yeasts.[1] The minimum inhibitory concentrations (MICs) for this compound against a selection of microorganisms are presented in the table below.

MicroorganismMIC (µg/mL)Reference
Botrytis cinerea1.5[4]
Fusarium oxysporum3.1[4]
Penicillium expansum6.2[4]
Aspergillus niger12.5[4]
Candida albicans> 100[4]
Escherichia coli> 100[4]
Bacillus subtilis> 100[4]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms.

Immunosuppressive Activity
CompoundIC50 for Lymphocyte Proliferation (µg/L)Reference
Cyclosporin A19 ± 4[5]
Cyclosporin G60 ± 7[5]

Table 3: Comparative IC50 values for the immunosuppressive activity of Cyclosporin A and G.

Mechanism of Action: Signaling Pathway Inhibition

The immunosuppressive effects of cyclosporins, including this compound, are primarily mediated through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. Calcineurin plays a crucial role in T-cell activation by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and induce the transcription of genes encoding cytokines like Interleukin-2 (IL-2). By inhibiting calcineurin, this compound prevents NFAT dephosphorylation, thereby blocking T-cell activation and proliferation.

G cluster_cell T-Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor PLC Phospholipase C TCR->PLC Antigen Presentation Ca_release Ca²⁺ Release PLC->Ca_release Calcineurin_inactive Inactive Calcineurin Ca_release->Calcineurin_inactive Activates Calcineurin_active Active Calcineurin Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation CytosporinC This compound CytosporinC->Calcineurin_active Inhibits IL2_gene IL-2 Gene Transcription NFAT_n->IL2_gene Activates G cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPKKK MAPKKK Receptor->MAPKKK Stress/Stimuli MAPKK MAPKK MAPKKK->MAPKK Phosphorylates JNK_p38 JNK / p38 MAPKK->JNK_p38 Phosphorylates TranscriptionFactors Transcription Factors JNK_p38->TranscriptionFactors Translocation & Activation CytosporinC This compound CytosporinC->MAPKKK Inhibits Gene_Expression Gene Expression (e.g., Cytokines) TranscriptionFactors->Gene_Expression

References

An In-depth Technical Guide to the Chemical Structure of Cytosporin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the basic chemical structure of Cytosporin C, a cyclic undecapeptide belonging to the cyclosporin (B1163) family of fungal metabolites. It details its physicochemical properties, spectroscopic characterization, and biosynthetic pathway, offering valuable information for professionals in pharmacology and medicinal chemistry.

Core Chemical Structure

This compound is a non-polar cyclic oligopeptide isolated from fungi such as Tolypocladium inflatum.[1][][3] Structurally, it is a close analog of the well-known immunosuppressant Cyclosporin A. The primary difference lies in the amino acid residue at position 2; in this compound, the L-aminobutyric acid (Abu) found in Cyclosporin A is replaced by L-threonine (Thr).[4] Like other cyclosporins, it is a homodetic cyclic peptide containing several N-methylated amino acids and a unique C9-amino acid.[3][5]

The molecule is composed of 11 amino acids, with a sequence that includes both standard and non-standard residues. Its cyclic nature and the presence of N-methylated peptide bonds contribute to its conformational flexibility and ability to cross cell membranes.[6]

IUPAC Name: (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-[(1R)-1-hydroxyethyl]-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone.[][5]

Physicochemical and Quantitative Data

The key quantitative properties of this compound are summarized in the table below, providing a clear reference for experimental design and analysis.

PropertyValueSource(s)
Molecular Formula C₆₂H₁₁₁N₁₁O₁₃[1][][5]
Molecular Weight 1218.6 g/mol [1][][5]
Monoisotopic Mass 1217.83628264 Da[5]
CAS Number 59787-61-0[1][][5]
Appearance White to Off-white Solid[]
Solubility DMF: 20 mg/mlEthanol: 14 mg/mlDMSO: 3 mg/mlDMF:PBS (pH 7.2) (1:3): 0.25 mg/ml[1]
Purity (Typical) ≥95%[1]

Experimental Protocols and Characterization

The elucidation and verification of this compound's structure rely on several advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a primary tool for the structural characterization of this compound.

  • Objective: To assign the proton (¹H) and carbon (¹³C) signals and determine the three-dimensional structure of the molecule in solution.[7][8]

  • Methodology:

    • Sample Preparation: A 1.5 mM solution of this compound is prepared in a suitable deuterated solvent, such as acetonitrile (B52724) (CD₃CN) for nonpolar environments or in dodecylphosphocholine (B1670865) (DPC) micelles in D₂O for membrane-mimicking environments.[7]

    • Data Acquisition: A suite of one-dimensional (¹H) and two-dimensional NMR experiments are performed, including TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy).[6][7]

    • Analysis: The spectra are analyzed to assign chemical shifts for the amide, alpha, and beta protons of each amino acid residue.[7] The HSQC spectrum correlates protons with their directly attached carbons, while TOCSY identifies protons within the same amino acid spin system. NOESY provides through-space correlations, which are crucial for defining the peptide's conformation.[6]

Mass Spectrometry (MS): Mass spectrometry is used to determine the exact molecular weight and to deduce the amino acid sequence through fragmentation analysis.

  • Objective: To confirm the elemental composition and sequence of this compound and its analogs.

  • Methodology:

    • Technique: High-Performance Liquid Chromatography coupled with Electrospray Ionization and an Ion Trap Mass Spectrometer (HPLC-ESI-ion trap MSⁿ) is highly effective.[4]

    • Procedure: The sample is separated via HPLC and introduced into the mass spectrometer.

    • Analysis: The initial MS scan confirms the molecular ion peak. Subsequent tandem MS (MSⁿ) experiments are performed by isolating and fragmenting the parent ion and its subsequent fragments. The resulting fragmentation patterns are complex due to the cyclic structure but can be meticulously analyzed to confirm the sequence and identify the specific amino acid residues.[4]

Biosynthesis: this compound is synthesized non-ribosomally by the multifunctional enzyme, cyclosporin synthetase.[9]

  • Mechanism: The synthesis follows a thiotemplate mechanism common to nonribosomal peptide synthetases (NRPS).

    • Adenylation (A-domain): Selects and activates specific amino acids as aminoacyl adenylates.

    • Thiolation (T-domain): Covalently tethers the activated amino acids to the enzyme via a phosphopantetheine arm.

    • Condensation (C-domain): Catalyzes peptide bond formation between the growing peptide chain and the next amino acid.

    • N-methylation (MT-domain): Specific N-methyltransferase domains methylate certain amino acid residues using S-adenosyl methionine as a methyl donor.[9]

    • Cyclization (TE-domain): A terminal thioesterase domain releases the completed linear peptide and catalyzes its intramolecular cyclization to yield the final product.[9]

Total Synthesis: The chemical synthesis of cyclosporins is a complex undertaking due to the presence of sterically hindered N-methylated peptide bonds.

  • Objective: To chemically synthesize this compound and its analogs for structure-activity relationship studies.

  • Methodology: One novel approach utilizes isonitrile coupling reactions.

    • Strategy: This method leverages the unique reactivity of isonitriles to form challenging secondary and tertiary amide bonds.[10]

    • Key Reactions: The synthesis may involve microwave-mediated carboxylic acid-isonitrile couplings, thioacid-isonitrile couplings, and isonitrile-mediated couplings of acids with amines.[10] This approach can reduce the need for extensive protecting group chemistry and shorten reaction times compared to standard peptide coupling reagents.[10]

Visualization of Biosynthetic Pathway

The following diagram illustrates the logical workflow of this compound's synthesis by a Non-Ribosomal Peptide Synthetase (NRPS).

References

Cytosporin C mechanism of action as a calcineurin inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Cyclosporin (B1163) C as a Calcineurin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporins are a class of cyclic undecapeptides, first isolated from the fungus Tolypocladium inflatum, that have fundamentally changed the landscape of immunosuppressive therapy.[1] Their introduction into clinical practice significantly improved the success rates of organ transplantation by mitigating the risk of rejection.[2][3] The primary mechanism of action for this class of drugs is the inhibition of calcineurin, a critical enzyme in the T-cell activation pathway.[3][4]

Cyclosporin C (CsC) is a naturally occurring analogue of the more widely known Cyclosporin A (CsA).[5] While much of the literature focuses on CsA, CsC exhibits a comparable immunosuppressive profile, operating through the same core mechanism.[5] This guide provides a detailed technical overview of the molecular interactions and cellular consequences of Cyclosporin C-mediated calcineurin inhibition, presents available quantitative data, outlines key experimental protocols for its study, and visualizes the critical pathways and workflows.

Core Mechanism of Action: The Calcineurin-NFAT Signaling Pathway

The immunosuppressive effect of Cyclosporin C is not direct but is mediated through a multi-step intracellular pathway that ultimately prevents the transcription of key pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[3][4][6]

Intracellular Binding to Cyclophilin

Upon diffusing across the cell membrane of a T-lymphocyte, Cyclosporin C binds to its specific intracellular receptor, a highly conserved protein known as cyclophilin (Cyp).[2][3] This binding event is the crucial first step, as neither Cyclosporin C nor cyclophilin alone can inhibit calcineurin.[7]

Formation of the Active Inhibitory Complex

The interaction between Cyclosporin C and cyclophilin creates a new composite molecular surface on the resulting drug-immunophilin complex.[8][9] This new surface possesses a high affinity for the protein phosphatase, calcineurin.[7][8]

Inhibition of Calcineurin Phosphatase Activity

Calcineurin is a calcium and calmodulin-dependent serine/threonine phosphatase.[8][10] In T-cell activation, a signal from the T-cell receptor (TCR) leads to an increase in intracellular calcium levels, which in turn activates calcineurin.[2][8] The Cyclosporin C-cyclophilin complex binds directly to calcineurin, sterically blocking the enzyme's active site and preventing it from accessing its substrates.[8][9]

Downstream Effects: Inhibition of NFAT Nuclear Translocation

The primary substrate of activated calcineurin in this pathway is the Nuclear Factor of Activated T-cells (NFAT).[4][11][12] In its resting, phosphorylated state, NFAT resides in the cytoplasm. Activated calcineurin dephosphorylates NFAT, exposing a nuclear localization sequence.[4][8] This allows NFAT to translocate from the cytoplasm into the nucleus.[13][14]

By inhibiting calcineurin, the Cyclosporin C-cyclophilin complex prevents the dephosphorylation of NFAT.[3][4] Consequently, NFAT remains phosphorylated and is retained in the cytoplasm, unable to enter the nucleus.[4][14]

Suppression of Cytokine Gene Transcription

Once in the nucleus, NFAT acts as a transcription factor, upregulating the expression of genes critical for the immune response, including IL-2.[2][6] IL-2 is a potent T-cell growth factor that drives the proliferation and differentiation of activated T-cells.[3][4] By preventing NFAT from reaching the nucleus, Cyclosporin C effectively halts the production of IL-2 and other cytokines, thereby suppressing the T-cell-mediated immune response.[3][4][6]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_influx Ca²⁺ Influx TCR->Ca_influx Antigen Presentation Calmodulin Calmodulin Ca_influx->Calmodulin Activates Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Binds & Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P (Inactive) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT IL2_gene IL-2 Gene Transcription NFAT->IL2_gene Translocates to Nucleus CsC Cyclosporin C CsC_Cyp CsC-Cyp Complex CsC->CsC_Cyp Cyp Cyclophilin Cyp->CsC_Cyp CsC_Cyp->Calcineurin_active Inhibits

Figure 1: Cyclosporin C Mechanism of Action.

Quantitative Data: Binding Affinities and Inhibitory Potency

While quantitative data for Cyclosporin C is less prevalent in the literature than for Cyclosporin A, the activity of CsC is known to be comparable to that of CsA.[5] The following tables summarize key quantitative parameters for cyclosporins, primarily focusing on CsA as a reference, to illustrate the potency of this class of molecules.

Table 1: Binding Affinities to Cyclophilins

CompoundCyclophilin IsoformDissociation Constant (Kd)MethodReference
Cyclosporin ACyclophilin A13 ± 4 nMFluorescence Spectroscopy[5]
Cyclosporin ACyclophilin A36.8 nMFluorescence Spectroscopy[5][15]
Cyclosporin ACyclophilin B9.8 nMFluorescence Spectroscopy[15]
Cyclosporin ACyclophilin C90.8 nMFluorescence Spectroscopy[15]

Table 2: Inhibition of Calcineurin and T-Cell Activity

CompoundAssay50% Inhibitory Concentration (IC50)Cell/SystemReference
Cyclosporin ACalcineurin Inhibition~30 nMPC12-1 cells[16]
Cyclosporin AIFN-γ Production5-20 µg/mlHuman PBLs[17][18]
Cyclosporin AIn vivo IFN-γ Response517-886 µg/LMice[19]
Cyclosporin CLymphocyte Proliferation100 ng/ml (inhibitory concentration)Mixed Lymphocyte Culture[1]

Key Experimental Methodologies

The characterization of Cyclosporin C and its analogues relies on a suite of biochemical and cell-based assays. Detailed below are the protocols for foundational experiments used to determine binding affinity and functional inhibition.

Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound (e.g., Cyclosporin C) by measuring its ability to compete with a labeled ligand for binding to cyclophilin.[5]

  • Principle: An unlabeled test compound competes with a labeled Cyclosporin A (e.g., [3H]CsA) for a limited number of cyclophilin binding sites. The amount of displaced labeled ligand is proportional to the binding affinity of the test compound.[5]

  • Protocol:

    • Plate Coating: Purified recombinant cyclophilin is immobilized onto the wells of a microtiter plate.

    • Reagent Preparation: A stock solution of a labeled Cyclosporin A ([3H]CsA) is prepared at a known concentration.[5] Serial dilutions of the unlabeled test compound (Cyclosporin C) are created.

    • Competition: The cyclophilin-coated wells are incubated with a mixture containing a fixed concentration of [3H]CsA and varying concentrations of the unlabeled Cyclosporin C.

    • Washing: Unbound ligands are removed by washing the plate.

    • Detection: The amount of bound [3H]CsA in each well is quantified using a scintillation counter.

  • Data Analysis: The concentration of Cyclosporin C that inhibits 50% of the [3H]CsA binding (IC50) is determined. This value can be used to calculate the inhibition constant (Ki), which reflects the binding affinity.[5]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis node_cyp Immobilize Cyclophilin on Microplate node_incubate Incubate Cyclophilin with Labeled CsA* + Unlabeled CsC node_cyp->node_incubate node_csc Prepare Serial Dilutions of Unlabeled CsC node_csc->node_incubate node_csa Prepare Fixed Conc. of Labeled CsA* node_csa->node_incubate node_wash Wash to Remove Unbound Ligands node_incubate->node_wash node_detect Quantify Bound Labeled CsA* (e.g., Scintillation Counting) node_wash->node_detect node_calc Calculate IC50/Ki node_detect->node_calc

Figure 2: Competitive Binding Assay Workflow.

Calcineurin Phosphatase Activity Assay

This biochemical assay directly measures the ability of the Cyclosporin C-cyclophilin complex to inhibit the enzymatic activity of calcineurin.[20]

  • Principle: The assay quantifies the amount of inorganic phosphate (B84403) released from a specific phosphopeptide substrate (e.g., RII phosphopeptide) by calcineurin. The liberated phosphate is detected colorimetrically using a reagent like malachite green.[10][20]

  • Protocol:

    • Complex Formation: The test compound, Cyclosporin C, is pre-incubated with recombinant human cyclophilin A in an assay buffer to allow the inhibitory complex to form.[20]

    • Reaction Initiation: The reaction is started by adding recombinant human calcineurin, its activator calmodulin, and the RII phosphopeptide substrate to the wells containing the pre-formed CsC-cyclophilin complex.[10][20]

    • Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 10-30 minutes) to allow for enzymatic dephosphorylation of the substrate.[20][21]

    • Reaction Termination & Detection: The reaction is stopped by adding a malachite green-based reagent. This reagent forms a colored complex with the free phosphate released by calcineurin activity.[10][20]

    • Measurement: The absorbance of the colored product is measured at approximately 620 nm using a plate reader.[10][22]

  • Data Analysis: A standard curve using known phosphate concentrations is used to quantify the amount of phosphate released in each sample. The concentration of Cyclosporin C that inhibits 50% of calcineurin's phosphatase activity (IC50) is then determined.[20][23]

G node_complex Pre-incubate CsC with Cyclophilin node_add Add Calcineurin, Calmodulin, & RII Phosphopeptide Substrate node_complex->node_add node_incubate Incubate at 30°C (10-30 min) node_add->node_incubate node_detect Add Malachite Green Reagent to Stop Reaction & Develop Color node_incubate->node_detect node_measure Measure Absorbance (~620 nm) node_detect->node_measure node_calc Calculate Phosphate Released & Determine IC50 node_measure->node_calc

Figure 3: Calcineurin Phosphatase Activity Assay Workflow.

Conclusion

Cyclosporin C exerts its potent immunosuppressive effects by hijacking an intracellular pathway central to T-lymphocyte activation. Its mechanism of action is a well-defined, multi-step process initiated by binding to cyclophilin. The resulting gain-of-function complex effectively neutralizes calcineurin, a key signaling phosphatase, thereby preventing the nuclear translocation of the transcription factor NFAT and halting the expression of essential pro-inflammatory cytokines like IL-2. While often studied in the shadow of its analogue, Cyclosporin A, Cyclosporin C operates with comparable efficacy. The quantitative assays and experimental protocols detailed herein provide the foundational tools for the continued investigation and development of Cyclosporin C and other calcineurin inhibitors for therapeutic applications.

References

Beyond Immunosuppression: A Technical Guide to the Diverse Biological Activities of Cytosporin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytosporin C, a cyclic peptide renowned for its potent immunosuppressive properties, possesses a remarkable breadth of biological activities that extend far beyond its established clinical applications. This technical guide delves into the non-immunosuppressive functions of this compound, offering an in-depth exploration of its antiviral, neuroprotective, antifungal, and anticancer potentials. By engaging with targets such as cyclophilins and modulating critical signaling pathways, this compound presents a compelling case for repositioning and for the development of novel therapeutic agents. This document provides a comprehensive overview of its mechanisms of action, quantitative efficacy data, detailed experimental protocols for assessing its various activities, and visual representations of the key signaling pathways involved.

Core Biological Activities Beyond Immunosuppression

While the immunosuppressive effects of this compound are primarily mediated through the inhibition of calcineurin and the subsequent downstream signaling of the Nuclear Factor of Activated T-cells (NFAT), its other biological activities arise from its interaction with a broader range of intracellular proteins, most notably the cyclophilin family.

Antiviral Activity

This compound and its analogue Cyclosporine A have demonstrated significant antiviral activity against a spectrum of viruses.[1] This effect is largely independent of its immunosuppressive action and is primarily attributed to the inhibition of host cyclophilins, which are co-opted by many viruses for their replication.[2] By binding to cyclophilins, this compound disrupts essential host-pathogen interactions, thereby inhibiting viral replication.[2] Notable antiviral effects have been observed against Coronaviruses (including HCoV-229E, SARS-CoV, and MERS-CoV), Hepatitis C Virus (HCV), and Human Immunodeficiency Virus (HIV).[2][3]

Neuroprotective Effects

A compelling area of investigation is the neuroprotective capacity of this compound, particularly in the context of acute neurological injury such as traumatic brain injury (TBI) and stroke.[4] The principal mechanism is the inhibition of the mitochondrial permeability transition pore (mPTP).[4][5] this compound binds to cyclophilin D (CypD), a key regulatory component of the mPTP, preventing its opening in response to cellular stress signals like calcium overload and oxidative stress.[5] This action preserves mitochondrial integrity and function, preventing the release of pro-apoptotic factors and subsequent neuronal cell death.[4][6]

Antifungal Activity

This compound exhibits fungistatic activity against a variety of pathogenic fungi.[7] The mechanism mirrors its immunosuppressive action, involving the formation of a complex with fungal cyclophilin A, which then inhibits the calcium-calmodulin-dependent phosphatase, calcineurin.[7] Calcineurin is essential for the stress response and virulence of many fungi, including the opportunistic human pathogen Cryptococcus neoformans.[7]

Anticancer Potential

The role of this compound in oncology is complex, with reports suggesting both anticancer and cancer-promoting effects. However, a growing body of evidence indicates its potential to inhibit the growth of various cancer cell lines, including breast, colon, and bladder cancer, and oral squamous cell carcinoma.[8][9][10] One of the proposed mechanisms for its anticancer activity is the downregulation of pyruvate (B1213749) kinase M2 (PKM2), an enzyme crucial for the metabolic reprogramming observed in cancer cells.[11] Additionally, this compound can reverse multidrug resistance in cancer cells by inhibiting efflux pumps like P-glycoprotein.[9]

Quantitative Efficacy Data

The following tables summarize the quantitative data on the biological activities of this compound and its analogues.

Table 1: Antiviral Activity of Cyclosporins

VirusCell LineAssayEndpointValueCitation
Human Coronavirus 229E (229E-LUC)Huh-7.5Luciferase ReporterEC500.92 µM[12]
Human Coronavirus 229E (229E-LUC)Huh-7.5Luciferase ReporterEC501.37 µM (Alisporivir)[12]
Human Coronavirus 229E (229E-LUC)Huh-7.5Luciferase ReporterEC501.19 µM (NIM811)[12]
SARS-CoV-2CaLu3MTT AssayIC50~5 µM[13]

Table 2: Anticancer Activity of Cyclosporine A (CsA)

Cell LineCancer TypeAssayEndpointValueCitation
MDA-MB-231Triple-Negative Breast CancerCell ViabilityIC5040.1 ± 0.02 µg/mL (CsA-Nanoformulation)[14]
MCF-7Breast CancerCell Viability-57.18% reduction at 10 µM[8]
MCF-7Breast CancerCell Viability-43.56% reduction at 20 µM[8]

Table 3: Antifungal Activity of Cyclosporine A (CsA)

Fungal SpeciesStrainMethodEndpointValueCitation
Cryptococcus neoformansH99Broth MicrodilutionMIC2 µM (2.4 µg/mL)[7]
Candida spp.Clinical IsolatesBroth MicrodilutionMIC>128 µg/mL[15]
Candida albicans (Fluconazole-resistant)Clinical IsolatesBroth Microdilution (in combination with Fluconazole)MIC of FluconazoleReduced from >64 µg/mL to 1-4 µg/mL[15]

Key Signaling Pathways

The diverse biological activities of this compound are underpinned by its interaction with several key signaling pathways.

Calcineurin-NFAT Signaling Pathway

This is the canonical pathway for the immunosuppressive and antifungal effects of this compound.

Calcineurin_NFAT_Pathway TCR T-Cell Receptor Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin activates Calcineurin Calcineurin (CaN) Calmodulin->Calcineurin activates NFAT NFAT (Nuclear) Calcineurin->NFAT dephosphorylates NFAT_P NFAT-P (Cytoplasmic) NFAT_P->Calcineurin Nucleus Nucleus NFAT->Nucleus translocates to Gene_Transcription IL-2 Gene Transcription Nucleus->Gene_Transcription initiates CytosporinC This compound Cyclophilin Cyclophilin CytosporinC->Cyclophilin Complex This compound- Cyclophilin Complex CytosporinC->Complex Cyclophilin->Complex Complex->Calcineurin inhibits

Caption: Calcineurin-NFAT signaling pathway and its inhibition by this compound.

Mitochondrial Permeability Transition Pore (mPTP) Pathway

This pathway is central to the neuroprotective effects of this compound.

mPTP_Pathway Cellular_Stress Cellular Stress (e.g., Ca²⁺ overload, ROS) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion CypD Cyclophilin D (CypD) Mitochondrion->CypD activates mPTP mPTP Opening CypD->mPTP Mito_Swelling Mitochondrial Swelling & ΔΨm Collapse mPTP->Mito_Swelling Apoptosis_Factors Release of Pro-apoptotic Factors Mito_Swelling->Apoptosis_Factors Cell_Death Cell Death Apoptosis_Factors->Cell_Death CytosporinC This compound CytosporinC->CypD inhibits

Caption: Inhibition of the mPTP by this compound, leading to neuroprotection.

JNK and p38 MAPK Signaling Pathways

This compound has also been shown to inhibit the JNK and p38 MAPK pathways, which are involved in cellular stress responses and inflammation.[16] This inhibition may contribute to its broader anti-inflammatory and cell-protective effects.

MAPK_Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, ROS) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors Inflammation_Apoptosis Inflammation, Apoptosis Transcription_Factors->Inflammation_Apoptosis CytosporinC This compound CytosporinC->MAPKKK inhibits

Caption: Putative inhibition of the JNK and p38 MAPK pathways by this compound.

Experimental Protocols

Protocol for Assessing Anticancer Activity: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[18]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[18] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well.[18] Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Caption: Workflow for the MTT cell viability assay.

Protocol for Assessing Neuroprotection: Mitochondrial Permeability Transition Pore (mPTP) Assay

This protocol uses the calcein-cobalt method to measure mPTP opening in living cells.[19]

Materials:

  • Calcein-AM (acetoxymethyl ester)

  • Cobalt (II) chloride (CoCl₂)

  • Ionomycin (as a positive control for mPTP opening)

  • Cell culture medium or appropriate buffer (e.g., Hanks' Balanced Salt Solution)

  • Neuronal cell line or primary neurons

  • This compound

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation and Treatment: Culture neuronal cells to the desired confluency. Treat the cells with this compound at the desired concentration for a specified period before inducing stress.

  • Loading with Calcein-AM: Resuspend cells to 1 x 10⁶ cells/mL.[19] Add Calcein-AM to the cells at a final concentration of 1-2 µM.[19] Incubate for 15-30 minutes at 37°C. Calcein-AM is cell-permeant and is cleaved by intracellular esterases to the fluorescent calcein (B42510), which is retained in the cytosol and mitochondria.

  • Quenching Cytosolic Fluorescence: Add CoCl₂ to the cell suspension at a final concentration of 200-400 µM.[19] Incubate for another 10-15 minutes. CoCl₂ quenches the fluorescence of calcein in the cytosol but cannot enter the mitochondria unless the mPTP is open.

  • Induction of mPTP Opening: To positive control and experimental wells, add a stimulus to induce mPTP opening (e.g., ionomycin, high calcium, or an oxidative stressor).

  • Fluorescence Measurement: Analyze the cells using a flow cytometer (with 488 nm excitation) or a fluorescence microscope. A decrease in mitochondrial fluorescence indicates the entry of CoCl₂ through the open mPTP and the quenching of calcein.

  • Data Analysis: Compare the mitochondrial fluorescence intensity in this compound-treated cells to that of untreated control cells and positive control (ionomycin-treated) cells. A preservation of fluorescence in the presence of the stressor indicates that this compound has inhibited mPTP opening.

Caption: Workflow for the Calcein-CoCl₂ mPTP assay.

Conclusion and Future Directions

This compound's biological activities extend well beyond its classical role as an immunosuppressant. Its demonstrated antiviral, neuroprotective, antifungal, and anticancer properties, mediated through distinct molecular mechanisms, highlight its potential as a lead compound for a variety of therapeutic applications. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals seeking to explore these non-canonical functions. Future research should focus on developing non-immunosuppressive analogues of this compound to isolate these desired activities and minimize off-target effects, thereby paving the way for novel clinical applications.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Cytosporin C and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Cytosporin C, a cyclic undecapeptide of significant interest, and its metabolites. By detailing the key experimental protocols and presenting spectroscopic data, this document serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a member of the cyclosporine family of cyclic non-ribosomal peptides produced by various fungi, including Tolypocladium inflatum.[1] Structurally, it is closely related to the well-known immunosuppressant Cytosporin A. The primary difference lies in the amino acid at position 2, where this compound contains L-threonine instead of L-α-aminobutyric acid found in Cytosporin A.[2][3] This seemingly minor substitution can influence the molecule's conformation, biological activity, and metabolic fate. Understanding the precise three-dimensional structure of this compound and its biotransformation products is crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents.

Structural Elucidation of this compound

The determination of the complex cyclic structure of this compound relies on a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry Analysis

High-resolution mass spectrometry is instrumental in determining the molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about the amino acid sequence and the connectivity of the peptide ring through characteristic fragmentation patterns.

Table 1: Representative Mass Spectrometry Data for this compound

Ion Typem/z (Observed)Fragmentation PathwayReference
[M+H]⁺1218.8Protonated molecule[3]
[M+Na]⁺1240.8Sodiated adduct[3]
MS/MS FragmentsVariesCleavage of amide bonds and side chains

Note: The fragmentation pattern of this compound is complex due to its cyclic nature and the presence of N-methylated amino acids. Detailed analysis of the MS/MS spectra is required to deduce the amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the three-dimensional structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and the determination of through-bond and through-space correlations.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Amino Acid Residues in this compound

Amino Acid Residue¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Backbone
α-H3.5 - 5.550 - 65
N-H6.5 - 8.5-
N-CH₃2.5 - 3.530 - 40
Side Chains
L-Threonine (Thr)β-H: ~4.2, γ-CH₃: ~1.2β-C: ~68, γ-C: ~20
D-Alanine (D-Ala)β-CH₃: ~1.4β-C: ~18
N-methyl-Leucine (MeLeu)β-CH₂: ~1.7, γ-CH: ~1.6, δ-CH₃: ~0.9β-C: ~40, γ-C: ~25, δ-C: ~22
N-methyl-Valine (MeVal)β-CH: ~2.2, γ-CH₃: ~1.0β-C: ~30, γ-C: ~20
(4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt)Complex multiplet signalsVaries
Sarcosine (Sar)α-CH₂: ~3.0-4.0α-C: ~50
Valine (Val)β-CH: ~2.1, γ-CH₃: ~0.9β-C: ~31, γ-C: ~19

Metabolites of this compound

The metabolism of cyclosporines is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. Metabolism typically involves hydroxylation and N-demethylation at various positions on the amino acid residues. While the metabolism of Cytosporin A is well-documented, specific data for this compound is less abundant. However, it is anticipated that this compound undergoes similar metabolic transformations.

Table 3: Potential Metabolites of this compound

MetaboliteModificationExpected Mass Shift
Monohydroxylated this compound+ OH+16 Da
Dihydroxylated this compound+ 2(OH)+32 Da
N-demethylated this compound- CH₂-14 Da
Carboxylated this compound+ COOH+44 Da (from -CH₃)

Note: The exact positions of these modifications would need to be determined through detailed structural analysis of the isolated metabolites.

Experimental Protocols

The successful structural elucidation of this compound and its metabolites requires meticulous experimental procedures for isolation, purification, and analysis.

Isolation and Purification
  • Fermentation and Extraction: this compound is typically produced by fermentation of a suitable fungal strain. The fungal biomass is then extracted with an organic solvent such as ethyl acetate (B1210297) or methanol (B129727) to obtain a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to isolate this compound and its metabolites.

    • Adsorption Chromatography: Initial purification can be achieved using adsorption chromatography on a resin to separate cyclosporins from other fungal metabolites.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the separation of individual cyclosporins. A C18 or C8 column is commonly used with a gradient of acetonitrile (B52724) and water as the mobile phase.

Mass Spectrometry Protocol
  • Sample Preparation: Purified samples of this compound or its metabolites are dissolved in a suitable solvent, typically a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.

  • Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Full scan MS data is acquired to determine the accurate mass of the parent ion. Tandem MS (MS/MS) experiments are then performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

NMR Spectroscopy Protocol
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Acquisition and Processing: A standard suite of 1D and 2D NMR experiments is performed. The data is then processed using appropriate software to obtain the final spectra for analysis and interpretation.

Visualizations

Visual representations are essential for understanding the complex structures and relationships involved in the study of this compound.

Cytosporin_C_Structure cluster_cyclosporin This compound Structure MeBmt1 MeBmt Thr2 Thr MeBmt1->Thr2 Sar3 Sar Thr2->Sar3 MeLeu4 MeLeu Sar3->MeLeu4 Val5 Val MeLeu4->Val5 MeLeu6 MeLeu Val5->MeLeu6 Ala7 Ala MeLeu6->Ala7 DAla8 D-Ala Ala7->DAla8 MeLeu9 MeLeu DAla8->MeLeu9 MeLeu10 MeLeu MeLeu9->MeLeu10 MeVal11 MeVal MeLeu10->MeVal11 MeVal11->MeBmt1

Caption: Chemical structure of this compound, a cyclic undecapeptide.

Metabolic_Pathway CytosporinC This compound Metabolite1 Monohydroxylated this compound CytosporinC->Metabolite1 CYP3A4 (Hydroxylation) Metabolite2 N-demethylated this compound CytosporinC->Metabolite2 CYP3A4 (N-demethylation) Metabolite3 Dihydroxylated this compound Metabolite1->Metabolite3 CYP3A4 (Hydroxylation)

Caption: Proposed metabolic pathway of this compound.

Experimental_Workflow cluster_0 Isolation & Purification cluster_1 Structural Analysis cluster_2 Data Interpretation Fermentation Fungal Fermentation Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatography (Adsorption, HPLC) Extraction->Chromatography MS Mass Spectrometry (HRMS, MS/MS) Chromatography->MS NMR NMR Spectroscopy (1D, 2D) Chromatography->NMR Structure Structure Elucidation MS->Structure NMR->Structure

Caption: Experimental workflow for structural elucidation.

References

An In-depth Technical Guide to Cyclosporine A's Role in T-Lymphocyte Activation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The request specified "Cytosporin C." However, the preponderance of scientific literature indicates that the relevant and well-researched immunosuppressive agent targeting T-lymphocytes is Cyclosporine A (CsA) . This guide will focus on Cyclosporine A, assuming it is the intended subject of inquiry.

Executive Summary

Cyclosporine A (CsA) is a potent calcineurin inhibitor that exerts its immunosuppressive effects primarily by blocking T-lymphocyte activation, a critical event in the adaptive immune response.[1][2][3] Its mechanism of action centers on the inhibition of the calcineurin-NFAT signaling pathway, which is pivotal for the transcription of key cytokines, most notably Interleukin-2 (IL-2), required for T-cell proliferation and differentiation.[2][3][4] This document provides a comprehensive overview of the molecular mechanisms of CsA, quantitative data on its activity, detailed experimental protocols for its characterization, and visual diagrams of the pertinent signaling pathways and experimental workflows.

Mechanism of Action

The immunosuppressive activity of CsA is initiated upon its diffusion into the T-lymphocyte cytoplasm. There, it binds to its intracellular receptor, cyclophilin A (CypA), a highly abundant protein with peptidyl-prolyl isomerase activity.[4][5][6] The resulting CsA-CypA complex acquires a novel conformation that allows it to bind to and inhibit the calcium/calmodulin-dependent serine/threonine phosphatase, calcineurin.[2][3][7]

Normally, upon T-cell receptor (TCR) stimulation and the subsequent rise in intracellular calcium, calcineurin is activated and dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[3][8] This dephosphorylation exposes a nuclear localization signal on NFAT, facilitating its translocation from the cytoplasm into the nucleus.[3][9] In the nucleus, NFAT collaborates with other transcription factors (e.g., AP-1) to bind to the promoter regions of genes encoding crucial cytokines, such as IL-2, IL-4, and IFN-gamma, thereby initiating their transcription.[1][7]

By inhibiting calcineurin's phosphatase activity, the CsA-CypA complex prevents NFAT dephosphorylation.[1][3][7] Consequently, NFAT remains phosphorylated in the cytoplasm, its nuclear translocation is blocked, and the transcription of essential cytokine genes is suppressed.[3][7][9] The inhibition of IL-2 production is a cornerstone of CsA's efficacy, as IL-2 is a potent T-cell growth factor required for clonal expansion of activated T-cells.[4][10][11]

Signaling Pathway Diagram

The following diagram illustrates the calcineurin-NFAT signaling pathway and the inhibitory action of Cyclosporine A.

T_Cell_Activation_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Activates PIP2 PIP2 PLCg->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates Ca Ca²⁺ Rise IP3->Ca Induces Calmodulin Calmodulin Ca->Calmodulin Binds Calcineurin Calcineurin (Inactive) Calmodulin->Calcineurin Activates Calcineurin_A Calcineurin (Active) Calcineurin->Calcineurin_A NFAT_P NFAT-P Calcineurin_A->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocates CsA Cyclosporine A CypA Cyclophilin A CsA_CypA CsA-CypA Complex CypA->CsA_CypA CsA_CypA->Calcineurin_A Inhibits IL2_Gene IL-2 Gene Promoter NFAT_n->IL2_Gene Binds AP1 AP-1 AP1->IL2_Gene Co-binds mRNA IL-2 mRNA IL2_Gene->mRNA Transcription

Caption: T-Cell activation via the calcineurin-NFAT pathway and its inhibition by Cyclosporine A.

Quantitative Data Summary

The biological activity of Cyclosporine A has been quantified through various in vitro assays. The following tables summarize key quantitative metrics.

Table 1: Binding Affinities of Cyclosporine A

Binding Partner Dissociation Constant (Kd) Method
Cyclophilin A 36.8 nM Fluorescence Measurement
Cyclophilin B 9.8 nM Mixed-Mode Kinetic Analysis
Cyclophilin C 90.8 nM Mixed-Mode Kinetic Analysis

Data sourced from fluorescence measurement studies.[12]

Table 2: In Vitro Inhibitory Activity of Cyclosporine A

Assay Cell Type Stimulant Measured Effect IC50
T-Cell Proliferation Human PBMCs PHA Inhibition of Proliferation ~5-20 ng/mL
IL-2 Production Jurkat T-cells PHA + PMA Inhibition of IL-2 mRNA ~10-100 ng/mL
IL-2 Production Human PBMCs PHA Inhibition of IL-2 Protein ~1-10 ng/mL
IFN-γ Production Human PBMCs PHA Inhibition of IFN-γ Protein ~1-10 ng/mL

Note: IC50 values can vary significantly based on experimental conditions, such as cell density, stimulant concentration, and incubation time. The values presented are representative ranges found in the literature.

Table 3: Pharmacokinetic Parameters in Healthy Volunteers (Single Dose)

Matrix Peak Concentration (Cmax) Time to Peak (Tmax)
Whole Blood 1615.3 ± 374 µg/L ~2 hours
PBMCs 6.2 ± 2.0 ng/10⁶ cells ~2 hours
T-Cells 4.4 ± 1.4 ng/10⁶ cells ~2 hours

Data from a study on healthy volunteers receiving a single oral dose of CsA.[13]

Key Experimental Protocols

This section details the methodologies for essential assays used to characterize the immunosuppressive effects of Cyclosporine A on T-lymphocyte function.

Protocol: T-Cell Proliferation Assay using CFSE

This assay quantifies the ability of T-cells to proliferate in response to a stimulus, and the inhibitory effect of CsA. Proliferation is measured by the successive dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) in daughter cells.[14][15]

Materials:

  • Isolated Peripheral Blood Mononuclear Cells (PBMCs)

  • CFSE (5 mM stock in DMSO)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • T-cell stimulants (e.g., Phytohemagglutinin (PHA) at 5 µg/mL or anti-CD3/CD28 beads)

  • Cyclosporine A (stock solution in DMSO)

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • CFSE Staining:

    • Resuspend PBMCs at 1 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM.

    • Incubate for 10 minutes at 37°C, protected from light.[14]

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete medium to remove excess CFSE.

  • Cell Culture and Treatment:

    • Resuspend CFSE-labeled cells at 1 x 10⁶ cells/mL in complete medium.

    • Plate 1 x 10⁵ cells per well in a 96-well plate.

    • Add serial dilutions of Cyclosporine A to designated wells. Include a vehicle control (DMSO).

    • Add the T-cell stimulant (e.g., PHA) to all wells except the unstimulated control.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.[14]

  • Flow Cytometry Analysis:

    • Harvest cells from each well.

    • Wash cells with FACS buffer (PBS with 2% FBS).

    • Acquire samples on a flow cytometer, detecting the CFSE signal (FITC channel).

    • Analyze the data by gating on the lymphocyte population. Proliferation is visualized as distinct peaks of decreasing fluorescence intensity, with each peak representing a cell division.

Caption: Workflow for a CFSE-based T-cell proliferation assay.

Protocol: Cytokine Production Assay (IL-2) via ELISA

This protocol measures the concentration of secreted IL-2 in culture supernatants, providing a direct assessment of CsA's effect on T-cell effector function.

Materials:

  • Culture supernatants from a T-cell activation experiment (as in 4.1, but without CFSE)

  • Commercially available Human IL-2 ELISA kit

  • ELISA plate reader

Procedure:

  • Sample Collection:

    • Set up a T-cell activation culture as described in 4.1 (steps C-E), typically for 24-48 hours.

    • Centrifuge the 96-well plate to pellet the cells.

    • Carefully collect the culture supernatant without disturbing the cell pellet. Store at -80°C if not used immediately.

  • ELISA Assay:

    • Perform the ELISA strictly according to the manufacturer's instructions.[15]

    • This typically involves coating a 96-well plate with a capture antibody, blocking, adding standards and samples, adding a detection antibody, and finally adding a substrate for colorimetric detection.

  • Data Analysis:

    • Measure the absorbance of each well using an ELISA plate reader.

    • Generate a standard curve from the absorbance values of the known standards.

    • Calculate the IL-2 concentration in the samples by interpolating their absorbance values on the standard curve.[15]

Protocol: NFAT Nuclear Translocation Assay

This assay visualizes the effect of CsA on the subcellular localization of NFAT in response to stimulation, typically using immunofluorescence microscopy.

Materials:

  • Adherent T-cells (e.g., Jurkat cells) on coverslips

  • Stimulants (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)

  • Cyclosporine A

  • Fixative (e.g., 4% Paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Primary antibody (anti-NFAT)

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Culture Jurkat cells on coverslips.

    • Pre-treat cells with Cyclosporine A or vehicle control for 30-60 minutes.

    • Stimulate the cells with PMA/Ionomycin for 15-30 minutes. Include an unstimulated control.

  • Immunofluorescence Staining:

    • Fix the cells with 4% PFA.

    • Permeabilize the cell membranes with Triton X-100.

    • Block non-specific antibody binding with BSA.

    • Incubate with the primary anti-NFAT antibody.

    • Wash, then incubate with the fluorescently-labeled secondary antibody.

    • Wash, then apply the DAPI nuclear stain.

  • Microscopy and Analysis:

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Assess NFAT localization. In unstimulated or CsA-treated cells, NFAT fluorescence will be predominantly cytoplasmic. In stimulated cells without CsA, NFAT fluorescence will co-localize with the DAPI signal in the nucleus.[9][16]

Conclusion

Cyclosporine A remains a cornerstone of immunosuppressive therapy due to its well-defined and potent inhibitory effect on T-lymphocyte activation. Its targeted disruption of the calcineurin-NFAT signaling axis effectively prevents the transcription of IL-2 and other critical cytokines, thereby halting the clonal expansion of T-cells that drives allograft rejection and autoimmune responses. The experimental protocols and quantitative data presented herein provide a technical foundation for researchers and drug developers working to characterize CsA's activity and to discover novel immunomodulatory agents targeting this critical pathway.

References

Initial Studies on the Immunosuppressive Effects of Cyclosporin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature extensively covers the immunosuppressive effects of Cyclosporin A (CsA). However, specific data on the immunosuppressive properties of Cyclosporin C are scarce. This guide extrapolates the well-established mechanisms of Cyclosporin A to provide a foundational understanding that may apply to Cyclosporin C, a related analogue. The primary known activity of Cyclosporin C is antifungal. All detailed experimental protocols and quantitative data presented herein are based on studies of Cyclosporin A and should be considered as a reference for investigating Cyclosporin C.

Introduction

Cyclosporins are a class of cyclic undecapeptides originally isolated from the fungus Tolypocladium inflatum. While Cyclosporin A is a potent and widely used immunosuppressant, other cyclosporins, including Cyclosporin C, have also been identified. Initial studies on Cyclosporin C have primarily focused on its antifungal activity. However, based on structural similarities to Cyclosporin A, it is hypothesized that Cyclosporin C may also possess immunomodulatory properties. This document provides a technical overview of the presumed core mechanisms of action, based on the extensive research conducted on Cyclosporin A.

Core Mechanism of Action: The Calcineurin Pathway

The primary immunosuppressive effect of cyclosporins is the inhibition of T-lymphocyte activation.[1][2][3] This is achieved through the disruption of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[2][4]

Signaling Pathway of Cyclosporin-Mediated Immunosuppression

G cluster_cell T-Lymphocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Activation Ca_influx ↑ Intracellular Ca²⁺ TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activation NFAT_P NFAT (Phosphorylated) Calcineurin_active->NFAT_P NFAT NFAT (Dephosphorylated) NFAT_P->NFAT Dephosphorylation NFAT_nucleus NFAT NFAT->NFAT_nucleus Nuclear Translocation CyclosporinC Cyclosporin C Cyclophilin Cyclophilin CyclosporinC->Cyclophilin CsC_Cyp_Complex Cyclosporin C-Cyclophilin Complex Cyclophilin->CsC_Cyp_Complex CsC_Cyp_Complex->Calcineurin_active Inhibition Gene_transcription IL-2 Gene Transcription NFAT_nucleus->Gene_transcription IL2_mRNA IL-2 mRNA Gene_transcription->IL2_mRNA IL2_protein IL-2 Protein (T-Cell Proliferation) IL2_mRNA->IL2_protein Translation IL2_protein->TCR Autocrine Signaling (Amplification)

Caption: Presumed signaling pathway of Cyclosporin C-mediated immunosuppression.

The binding of an antigen to the T-cell receptor triggers a cascade of intracellular events, leading to an increase in cytoplasmic calcium levels.[4] This activates calmodulin, which in turn activates calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[4][5] Activated calcineurin dephosphorylates the cytoplasmic component of the nuclear factor of activated T-cells (NFATc).[2] Dephosphorylated NFATc then translocates to the nucleus, where it acts as a transcription factor for several key cytokines, most notably Interleukin-2 (IL-2).[2][6] IL-2 is a critical cytokine for T-cell proliferation and the subsequent activation of the adaptive immune response.[7]

Cyclosporins diffuse into the T-lymphocyte and bind to an intracellular receptor protein called cyclophilin.[3] The resulting Cyclosporin-Cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[2][4] This inhibition prevents the dephosphorylation and subsequent nuclear translocation of NFAT, thereby blocking the transcription of IL-2 and other pro-inflammatory cytokines.[2][6] The net effect is a potent suppression of T-cell-mediated immunity.

Quantitative Data on Immunosuppressive Effects (Based on Cyclosporin A)

Assay TypeCell TypeParameter MeasuredTypical IC50 for Cyclosporin AReference
Mixed Lymphocyte Reaction (MLR)Human Peripheral Blood Mononuclear Cells (PBMCs)T-cell Proliferation10 - 100 ng/mL[8]
Mitogen-stimulated ProliferationHuman PBMCs[³H]-thymidine incorporation5 - 50 ng/mL[9]
IL-2 ProductionJurkat T-cellsIL-2 concentration in supernatant1 - 20 ng/mL[9]
Calcineurin Phosphatase ActivityPurified CalcineurinSubstrate dephosphorylation5 - 15 nM[5]

Experimental Protocols (Based on Cyclosporin A Studies)

The following are detailed methodologies for key experiments used to characterize the immunosuppressive effects of Cyclosporin A. These protocols can be adapted for the study of Cyclosporin C.

Mixed Lymphocyte Reaction (MLR)

Objective: To assess the inhibitory effect of a compound on T-cell proliferation in response to allogeneic stimulation.

Methodology:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors using Ficoll-Paque density gradient centrifugation.

  • Treat the "stimulator" PBMCs from one donor with mitomycin C to inhibit their proliferation.

  • Co-culture the "responder" PBMCs from the second donor with the treated "stimulator" PBMCs at a 1:1 ratio in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Add varying concentrations of Cyclosporin C (or A as a control) to the co-cultures.

  • Incubate the cultures for 5 days at 37°C in a humidified 5% CO₂ atmosphere.

  • During the final 18 hours of incubation, add [³H]-thymidine to each well.

  • Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter as an indicator of T-cell proliferation.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits proliferation by 50%.

Experimental Workflow for Mixed Lymphocyte Reaction (MLR)

G Start Start Isolate_PBMCs Isolate PBMCs (Donor A & B) Start->Isolate_PBMCs Treat_Stimulator Treat Donor A PBMCs (Mitomycin C) Isolate_PBMCs->Treat_Stimulator Co_culture Co-culture Donor A (Stimulator) & Donor B (Responder) PBMCs Isolate_PBMCs->Co_culture Treat_Stimulator->Co_culture Add_Cyclosporin Add Cyclosporin C (Varying Concentrations) Co_culture->Add_Cyclosporin Incubate_5d Incubate for 5 days Add_Cyclosporin->Incubate_5d Add_Thymidine Add [³H]-thymidine Incubate_5d->Add_Thymidine Incubate_18h Incubate for 18 hours Add_Thymidine->Incubate_18h Harvest_Measure Harvest Cells & Measure [³H]-thymidine Incorporation Incubate_18h->Harvest_Measure Calculate_IC50 Calculate IC50 Harvest_Measure->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for assessing immunosuppressive activity using MLR.

IL-2 Production Assay

Objective: To quantify the inhibition of IL-2 production from activated T-cells.

Methodology:

  • Culture Jurkat T-cells (an immortalized T-lymphocyte cell line) in RPMI-1640 medium.

  • Pre-incubate the cells with various concentrations of Cyclosporin C for 1 hour.

  • Stimulate the cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) to activate T-cell signaling pathways.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Collect the cell culture supernatant.

  • Measure the concentration of IL-2 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Determine the IC50 value for the inhibition of IL-2 production.

Calcineurin Phosphatase Activity Assay

Objective: To directly measure the inhibitory effect of a compound on the enzymatic activity of calcineurin.

Methodology:

  • Use a commercially available calcineurin phosphatase assay kit.

  • The assay typically utilizes a phosphopeptide substrate (e.g., RII phosphopeptide).

  • In a microplate, combine purified recombinant human calcineurin, calmodulin, and the phosphopeptide substrate in the assay buffer.

  • Add varying concentrations of the Cyclosporin-Cyclophilin complex (pre-formed by incubating Cyclosporin C with cyclophilin).

  • Initiate the reaction by adding Ca²⁺.

  • Incubate at 30°C for a specified time.

  • Stop the reaction and detect the amount of free phosphate (B84403) released using a colorimetric reagent (e.g., Malachite Green).

  • Measure the absorbance at the appropriate wavelength and calculate the percentage of calcineurin inhibition.

Conclusion and Future Directions

While Cyclosporin C is primarily recognized for its antifungal properties, its structural similarity to the potent immunosuppressant Cyclosporin A suggests a high probability of immunomodulatory activity. The foundational mechanism is likely the inhibition of the calcineurin-NFAT signaling pathway, leading to a reduction in T-cell activation and proliferation.

To definitively characterize the immunosuppressive effects of Cyclosporin C, further research is imperative. The experimental protocols and quantitative benchmarks provided in this guide, based on extensive studies of Cyclosporin A, offer a robust framework for these future investigations. Key areas for future research include:

  • Direct comparison of the immunosuppressive potency of Cyclosporin C and Cyclosporin A using the assays described.

  • Determination of the binding affinity of Cyclosporin C for various cyclophilin isoforms.

  • In vivo studies in animal models of organ transplantation and autoimmune disease to assess the efficacy and safety profile of Cyclosporin C.

Such studies will be crucial in determining whether Cyclosporin C or its derivatives could represent a novel therapeutic agent with a potentially distinct efficacy and safety profile compared to existing cyclosporins.

References

Cytosporin C: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytosporin C is a bioactive polyketide belonging to the cytosporone family, a class of phenolic lipids produced by various endophytic and phytopathogenic fungi. These compounds have garnered interest for their diverse biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and the experimental methodologies used for its study. Quantitative data from published literature is summarized, and key experimental workflows and biosynthetic pathways are visualized to facilitate understanding and further research.

Natural Sources of this compound

This compound is a secondary metabolite produced by several species of filamentous fungi, particularly those living as endophytes within plant tissues. The primary reported producers of this compound and its related congeners belong to the Leotiomycetes class of Ascomycota.

Initial isolation of the cytosporone family of compounds, which includes this compound, was from an endophytic fungus, Cytospora sp. CR200, obtained from a buttonwood tree in Costa Rica[1][2]. Subsequent research has identified other fungal species capable of producing these compounds. A 2024 study extensively characterized the biosynthetic gene cluster for cytosporones in Gnomonia sp. CS-52–56, an endophyte from the root tissue of Populus fremontii, and Corynespora cassiicola JCM 23.3, isolated from the leaves of the mangrove plant Laguncularia racemosa.[3]. These findings indicate that the genetic machinery for this compound biosynthesis is conserved across different genera of leotiomycetous fungi[3][4].

Table 1: Fungal Sources of this compound and Related Cytosporones

Fungal SpeciesIsolation SourceProduced CytosporonesReference
Cytospora sp. CR200Buttonwood tree (endophyte)Cytosporones A-E
Gnomonia sp. CS-52–56Populus fremontii root (endophyte)Cytosporones A, B, C, D, E
Corynespora cassiicola JCM 23.3Laguncularia racemosa leaf (endophyte)Cytosporones A, B, E

Note: Specific quantitative yield data for this compound is not extensively detailed in the primary literature. The production of a mixture of cytosporone congeners is common.

Biosynthesis of this compound

The biosynthesis of this compound follows a polyketide pathway, orchestrated by a conserved biosynthetic gene cluster (BGC). The core of this pathway involves the collaborative action of a highly reducing polyketide synthase (hrPKS) and a non-reducing polyketide synthase (nrPKS).

The proposed biosynthetic pathway for cytosporones, including this compound, is as follows:

  • Assembly of the Acyl Dihydroxyphenylacetic Acid (ADA) Core: The pathway initiates with the synthesis of an acyl dihydroxyphenylacetic acid (ADA) core. This is accomplished by the coordinated action of the hrPKS and nrPKS enzymes.

  • Hydrolytic Release and Hydroxylation: The polyketide chain can be hydrolytically released from the synthase complex. A flavin-dependent monooxygenase can then hydroxylate the C6 position, leading to a trihydroxybenzene moiety.

  • Formation of the Isochroman-3-one Skeleton: For this compound and other isochroman-3-one congeners, a key step is the reduction of the C9 carbonyl group of the ADA intermediate to an alcohol. This reaction is catalyzed by a short-chain dehydrogenase/reductase (SDR).

  • Cyclization: The resulting alcohol is believed to undergo dehydration to form a quinone-methide intermediate. A subsequent Michael-type addition involving the C1 carboxylic acid leads to the formation of the fused six-membered lactone ring characteristic of the isochroman-3-one structure of this compound.

Below is a diagram illustrating the proposed biosynthetic pathway for this compound.

Cytosporin_C_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA PKS_NRPKS hrPKS-nrPKS Collaboration AcetylCoA->PKS_NRPKS ADA_core Acyl Dihydroxyphenylacetic Acid (ADA) Core (ACP-bound) PKS_NRPKS->ADA_core Hydrolysis Hydrolysis ADA_core->Hydrolysis ADA_free Free ADA Congener Hydrolysis->ADA_free SDR Short-chain Dehydrogenase/Reductase (SDR) (C9 Carbonyl Reduction) ADA_free->SDR Reduced_ADA C9-Reduced ADA SDR->Reduced_ADA Dehydration Dehydration Reduced_ADA->Dehydration Quinone_methide Quinone-methide Intermediate Dehydration->Quinone_methide Michael_addition Michael-type Addition Quinone_methide->Michael_addition CytosporinC This compound (Isochroman-3-one) Michael_addition->CytosporinC

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section details the methodologies for the fermentation, isolation, and purification of this compound and related compounds, as compiled from the available literature.

Fungal Fermentation

The production of cytosporones is typically achieved through submerged fermentation of the producing fungal strain.

Protocol for Fermentation of Cytospora sp. CR200

  • Seed Culture Preparation (First Stage):

    • Inoculate seed tubes containing Potato Dextrose Broth (PDB).

    • Incubate at 22°C with shaking at 200 rpm for three days.

  • Seed Culture Preparation (Second Stage):

    • Transfer the contents of the first-stage seed tubes to a 2.8 L Fernbach flask containing 500 mL of PDB.

    • Incubate at 22°C with shaking at 200 rpm for three days.

  • Production Fermentation:

    • Inoculate a 10 L bioreactor containing 10 L of PDB with a 5% (v/v) of the second-stage seed culture.

    • Incubate at 24°C with an agitation of 350 rpm for 15 days.

The workflow for this fermentation process is outlined below.

Fermentation_Workflow Inoculation1 Inoculate Seed Tubes (PDB) Incubation1 Incubate (22°C, 200 rpm, 3 days) Inoculation1->Incubation1 Inoculation2 Transfer to Fernbach Flask (PDB) Incubation1->Inoculation2 Incubation2 Incubate (22°C, 200 rpm, 3 days) Inoculation2->Incubation2 Inoculation3 Inoculate 10L Bioreactor (PDB) Incubation2->Inoculation3 Fermentation Production Fermentation (24°C, 350 rpm, 15 days) Inoculation3->Fermentation Harvest Harvest Culture Broth Fermentation->Harvest

Caption: Workflow for the fermentation of Cytospora sp. CR200.

Isolation and Purification

The isolation and purification of this compound from the fermentation broth typically involves solvent extraction followed by chromatographic techniques.

General Protocol for Isolation and Purification

  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelia from the supernatant.

    • Extract the supernatant and the mycelial cake with an organic solvent such as ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography. A common stationary phase is silica (B1680970) gel.

    • Elute the column with a gradient of solvents, for example, a mixture of hexane (B92381) and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Combine fractions containing the desired compound.

    • Further purify the combined fractions using preparative HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase such as a gradient of acetonitrile (B52724) and water, to yield pure this compound.

Conclusion

This compound is a naturally occurring polyketide with a conserved biosynthetic pathway in several endophytic fungi. While the genetic basis of its production is now well-understood, further research is needed to optimize fermentation conditions for higher yields of this specific compound. The methodologies outlined in this guide provide a foundation for researchers to further explore the production, isolation, and potential applications of this compound. The detailed understanding of its biosynthesis also opens avenues for synthetic biology approaches to produce novel analogs for drug discovery programs.

References

Cyclosporin C: An In-depth Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin (B1163) C is a cyclic undecapeptide belonging to the cyclosporin family of natural products produced by the fungus Tolypocladium inflatum. As a close analog of the potent immunosuppressant Cyclosporin A, it has garnered significant interest within the scientific community. Although less extensively studied than its counterpart, Cyclosporin C exhibits its own unique profile of biological activities, including antifungal and antiparasitic properties, while displaying weaker immunosuppressive effects. This technical guide provides a comprehensive overview of the core physical and chemical properties of Cyclosporin C, detailed experimental protocols for its analysis, and a visualization of its primary signaling pathway.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Cyclosporin C are summarized below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.

General and Physical Properties
PropertyValueReference(s)
Appearance White to Off-white Crystalline Solid[1]()
Melting Point 152-155°C[1](3--INVALID-LINK--
Boiling Point 1316°C at 760 mmHg (Predicted)[1]()
Density 1.033 g/cm³ (Predicted)[1]()
Optical Rotation [α]D²⁰ -255° (c = 0.5 in chloroform)[1]()
[α]D²⁰ -182° (c = 0.5 in methanol)[1]()
Chemical and Spectroscopic Properties
PropertyValue/DataReference(s)
Molecular Formula C₆₂H₁₁₁N₁₁O₁₃[4](5--INVALID-LINK--
Molecular Weight 1218.61 g/mol [4](5--INVALID-LINK--
CAS Number 59787-61-0[4]()
Purity ≥90% by HPLC[4]()
Solubility Profile
SolventSolubilityReference(s)
Methanol, Ethanol, Acetone, Ether, Chloroform Soluble[7](8)
DMF, DMSO Soluble[1](9--INVALID-LINK--
Water Slightly soluble[10](11)
Saturated Hydrocarbons Slightly soluble[10](11)

Mechanism of Action: Signaling Pathway

Cyclosporin C, like other members of the cyclosporin family, exerts its biological effects primarily through the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[12] This pathway is crucial for the activation of T-lymphocytes and the subsequent immune response.

The key steps in the mechanism of action are:

  • Binding to Cyclophilin: Cyclosporin C enters the cytoplasm and binds to its intracellular receptor, cyclophilin.[13]

  • Inhibition of Calcineurin: The Cyclosporin C-cyclophilin complex binds to calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. This binding inhibits the phosphatase activity of calcineurin.[14]

  • Prevention of NFAT Dephosphorylation: In its active state, calcineurin dephosphorylates the cytoplasmic component of NFAT (NF-ATc). The inhibition of calcineurin by the Cyclosporin C-cyclophilin complex prevents this dephosphorylation.[14]

  • Inhibition of NFAT Translocation: Phosphorylated NF-ATc is unable to translocate from the cytoplasm to the nucleus.

  • Suppression of Gene Transcription: Consequently, NF-ATc cannot associate with its nuclear component (NF-ATn) to form the active transcription factor complex. This complex is required to initiate the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2).[14]

  • Reduced T-Cell Activation: The lack of IL-2 production leads to a reduction in T-cell proliferation and activation, thereby suppressing the immune response.[15]

Additionally, cyclosporines have been shown to inhibit the JNK and p38 mitogen-activated protein kinase (MAPK) pathways.[12]

G cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus CsC Cyclosporin C Cyp Cyclophilin CsC->Cyp Binds CsC_Cyp CsC-Cyp Complex Cyp->CsC_Cyp CaN Calcineurin (Active) CsC_Cyp->CaN Inhibits NFATp NFAT (Phosphorylated) CaN->NFATp Dephosphorylates NFAT NFAT (Dephosphorylated) NFATp->NFAT IL2 IL-2 Gene Transcription NFAT->IL2 Activates

Cyclosporin C Signaling Pathway

Experimental Protocols & Data

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of cyclosporins. Analysis of 1D and 2D NMR spectra allows for the complete assignment of ¹H and ¹³C signals.

Sample Preparation Protocol: For analysis in acetonitrile (B52724), Cyclosporin C is dissolved in deuterated acetonitrile (CD₃CN) to a concentration of approximately 1.5 mM.[16] Tetramethylsilane (TMS) can be used as an internal standard.

Instrumentation and Data Acquisition: High-resolution NMR spectra are acquired on a spectrometer operating at a proton frequency of 700 MHz or higher.[16] Standard 1D ¹H and ¹³C spectra, along with 2D experiments such as COSY, TOCSY, HSQC, and HMBC, are recorded to facilitate complete signal assignment.

¹H and ¹³C NMR Chemical Shifts for Cyclosporin C in Acetonitrile: The following table presents the chemical shifts (in ppm) for the major conformer of Cyclosporin C in acetonitrile.[16]

Amino Acid Residueδ ¹³C'δ ¹³Cαδ ¹³Cβδ ¹Hαδ ¹Hβδ ¹H(N/N-CH₃)
MeBmt¹170.860.374.25.704.097.91
Thr²171.257.967.84.884.418.21
Sar³170.159.9-3.51/4.96-3.12
MeLeu⁴173.054.341.25.341.302.69
Val⁵171.760.130.54.652.157.90
MeLeu⁶172.953.040.75.411.633.10
Ala⁷174.148.719.94.901.277.64
d-Ala⁸172.550.117.54.701.357.76
MeLeu⁹172.657.640.14.861.703.39
MeLeu¹⁰172.057.740.84.811.652.69
MeVal¹¹171.062.432.14.502.163.23

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly sensitive and specific method for the identification and quantification of Cyclosporin C.

Sample Preparation and Analysis Workflow: A typical workflow for the analysis of cyclosporins in a biological matrix such as whole blood involves protein precipitation followed by liquid chromatography separation and mass spectrometric detection.

G Sample Whole Blood Sample Precip Protein Precipitation (e.g., with Zinc Sulfate and Acetonitrile) Sample->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant HPLC HPLC Separation (C18 or CN column) Supernatant->HPLC MS ESI-MS/MS Detection (MRM Mode) HPLC->MS Data Data Analysis MS->Data

LC-MS/MS Workflow for Cyclosporin C

Fragmentation Pattern: The structural characterization of Cyclosporin C can be achieved through multi-stage tandem mass spectrometry (MSⁿ).[4] In positive ion mode ESI-MS, Cyclosporin C typically forms a protonated molecule [M+H]⁺ at m/z 1218.6. The fragmentation of cyclosporins is complex due to their cyclic nature and unusual amino acids. The initial ring opening is often followed by the loss of amino acid residues. The primary structural difference between Cyclosporin A and C is the substitution of aminobutyric acid at position 2 with threonine. This results in a mass difference of 16 Da and leads to characteristic fragment ions that allow for their differentiation. Efficient identification can be achieved using an HPLC-ESI-ion trap MSⁿ method.[4]

FTIR spectroscopy provides information about the vibrational modes of functional groups and is sensitive to the secondary structure of peptides like Cyclosporin C.

Sample Preparation Protocol: For analysis in solution, Cyclosporin C can be dissolved in various solvents such as carbon tetrachloride, chloroform-d₁, acetonitrile, or DMSO. Spectra can be recorded using a suitable IR cell with a defined path length. For solid-state analysis, samples can be prepared as KBr pellets or analyzed directly using an ATR (Attenuated Total Reflectance) accessory.

Characteristic Absorption Bands: The FTIR spectrum of Cyclosporin C is dominated by amide bond vibrations. The key regions of interest are:

  • Amide I (C=O stretching): This band appears between 1600 and 1700 cm⁻¹ and is highly sensitive to the secondary structure (e.g., β-sheets, turns). For cyclosporins in acetonitrile, this region shows a dominant band around 1631 cm⁻¹, indicative of a β-sheet structure.

  • Amide II (N-H bending and C-N stretching): This band is typically found between 1500 and 1550 cm⁻¹.

  • N-H Stretching: A band in the region of 3200-3400 cm⁻¹ corresponds to N-H stretching vibrations.

  • C-H Stretching: Bands corresponding to the stretching of C-H bonds in methyl and methylene (B1212753) groups are observed in the 2850-3000 cm⁻¹ region.

The exact positions and shapes of these bands are influenced by the solvent and the specific conformation adopted by the molecule.

Chromatographic Analysis

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the quantification and purity assessment of Cyclosporin C.

Detailed HPLC Protocol for Quantification:

  • Column: C18 column (e.g., XTerra C18, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water. A common ratio is 80:20 (acetonitrile:TFA buffer). The pH of the aqueous component is typically adjusted to around 1.4.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Column Temperature: Maintained at an elevated temperature, for instance, 65°C, to improve peak shape.

  • Injection Volume: 20 µL.

  • Internal Standard: Cyclosporin D is often used as an internal standard for the quantification of other cyclosporins.

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines. For a typical assay, the LOQ and LOD for cyclosporine can be in the range of 100-200 ng/mL.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of Cyclosporin C, offering valuable data for researchers and professionals in drug development. The tabulated properties, detailed experimental protocols for key analytical techniques, and the visualization of its primary signaling pathway serve as a comprehensive resource for understanding and working with this important fungal metabolite. The methodologies described for NMR, MS, FTIR, and HPLC form a robust framework for the characterization, quantification, and structural elucidation of Cyclosporin C in various research and quality control applications.

References

Methodological & Application

Application Note and Protocol for the Isolation of Peripheral Blood Mononuclear Cells (PBMCs) for T-Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peripheral Blood Mononuclear Cells (PBMCs) are a critical starting material for a wide range of immunological research, including T-cell assays. PBMCs are a mixed population of immune cells with a single round nucleus, primarily consisting of lymphocytes (T cells, B cells, and NK cells) and monocytes.[1][2] The isolation of high-quality, viable PBMCs is a crucial first step for reliable and reproducible downstream applications such as T-cell proliferation assays, cytokine profiling, and immunophenotyping.[1][2] This document provides a detailed protocol for the isolation of PBMCs from whole blood using density gradient centrifugation, a widely used and robust method.[3]

Principle of Density Gradient Centrifugation

The isolation of PBMCs by density gradient centrifugation is based on the differential migration of blood components through a density gradient medium (e.g., Ficoll-Paque™) during centrifugation. This medium has a density of approximately 1.077 g/mL. During centrifugation, erythrocytes and granulocytes, which have a higher density, sediment to the bottom of the tube. Mononuclear cells, having a lower density, are retained at the plasma-density gradient medium interface, forming a distinct white layer, often referred to as the "buffy coat". Platelets, which are also present in the upper layer, are largely removed during subsequent washing steps.

I. Materials and Equipment

Reagents
ReagentSupplier/Cat. No.Storage
Density Gradient Medium (e.g., Ficoll-Paque™ PLUS)GE Healthcare/17-1440-02Room Temperature
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free, sterileGibco/10010023Room Temperature
Fetal Bovine Serum (FBS), Heat-InactivatedGibco/10082147-20°C
Trypan Blue Solution (0.4%)Thermo Fisher/15250061Room Temperature
Cryopreservation Medium (e.g., 90% FBS, 10% DMSO)N/A-20°C (prepare fresh)
Anticoagulant (e.g., Sodium Heparin or EDTA)BD/367874Room Temperature
Equipment
EquipmentDescription
Biological Safety Cabinet (Class II)Provides a sterile working environment.
Benchtop Centrifuge with swinging-bucket rotorRequired for density gradient separation.
50 mL and 15 mL sterile conical centrifuge tubesFor blood dilution, layering, and cell washing.
Sterile serological pipettes (5 mL, 10 mL, 25 mL)For accurate liquid handling.
Sterile Pasteur pipettes or transfer pipettesFor harvesting the PBMC layer.
Micropipettes and sterile tipsFor smaller volume transfers.
Hemocytometer or automated cell counterFor determining cell concentration and viability.
-80°C freezer and liquid nitrogen tankFor long-term cryopreservation.
Freezing container (e.g., Mr. Frosty™)For controlled-rate freezing.

II. Experimental Protocol

A. Preparation of Reagents
  • PBS Wash Buffer: Prepare by adding 2% heat-inactivated FBS to sterile PBS (Ca2+/Mg2+ free).

  • Complete Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cryopreservation Medium: Prepare a fresh solution of 90% heat-inactivated FBS and 10% dimethyl sulfoxide (B87167) (DMSO). Keep on ice.

  • Equilibrate the density gradient medium and all other reagents to room temperature (18-20°C) before use.

B. PBMC Isolation Workflow

PBMC_Isolation_Workflow cluster_prep Sample Preparation cluster_separation Density Gradient Separation cluster_harvest Harvesting and Washing cluster_qc Quality Control & Downstream Applications Blood_Collection 1. Collect Whole Blood (with anticoagulant) Dilution 2. Dilute Blood 1:1 with PBS Wash Buffer Blood_Collection->Dilution Layering 3. Layer Diluted Blood over Density Gradient Medium Dilution->Layering Centrifugation1 4. Centrifuge (brake off) Layering->Centrifugation1 Harvest 5. Aspirate Plasma & Collect PBMC Layer Centrifugation1->Harvest Wash1 6. First Wash with PBS Wash Buffer Harvest->Wash1 Centrifugation2 7. Centrifuge Wash1->Centrifugation2 Wash2 8. Second Wash with PBS Wash Buffer Centrifugation2->Wash2 Centrifugation3 9. Centrifuge Wash2->Centrifugation3 Resuspend 10. Resuspend in Complete Medium Centrifugation3->Resuspend Count 11. Cell Count & Viability Assessment Resuspend->Count Downstream 12. Proceed to T-cell Assay or Cryopreservation Count->Downstream Cryopreservation_Workflow cluster_prep Cell Preparation cluster_freezing Controlled-Rate Freezing cluster_storage Long-Term Storage Centrifuge 1. Centrifuge Washed PBMCs Resuspend 2. Resuspend in Cold Cryopreservation Medium Centrifuge->Resuspend Aliquot 3. Aliquot into Cryovials Resuspend->Aliquot Controlled_Freeze 4. Place in Freezing Container at -80°C Overnight Aliquot->Controlled_Freeze Transfer_LN2 5. Transfer to Liquid Nitrogen for Long-Term Storage Controlled_Freeze->Transfer_LN2

References

Application Notes and Protocols: Using CFSE Staining for T-cell Proliferation Assays with Cyclosporin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell proliferation is a cornerstone of the adaptive immune response and a critical process to evaluate in immunology research and drug development. The Carboxyfluorescein Succinimidyl Ester (CFSE) staining assay is a widely used and robust method for tracking T-cell proliferation. CFSE is a cell-permeable dye that covalently binds to intracellular proteins. Upon cell division, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each generation. This allows for the quantitative analysis of cell division by flow cytometry.

Cyclosporin (B1163) A is a potent immunosuppressive drug that primarily targets T-cell activation and proliferation. It functions by inhibiting calcineurin, a key enzyme in the T-cell signaling cascade.[1] This inhibition prevents the activation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor essential for the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation.[1][2]

These application notes provide detailed protocols for performing CFSE-based T-cell proliferation assays and using Cyclosporin A as a potent inhibitor to validate the assay and study the effects of immunosuppressive compounds.

Data Presentation

The following tables summarize the expected quantitative data from a typical T-cell proliferation assay using CFSE staining in the presence and absence of Cyclosporin A. The data is presented to facilitate a clear comparison of key proliferation metrics.

Table 1: Inhibition of T-Cell Proliferation by Cyclosporin A

This table provides a summary of the half-maximal inhibitory concentration (IC50) of Cyclosporin A on T-cell proliferation stimulated by different methods. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

CompoundT-Cell Stimulation MethodIC50 (ng/mL)
Cyclosporin Aanti-CD3/anti-CD28~10-20
Cyclosporin APhytohemagglutinin (PHA)~10

Note: IC50 values can vary depending on experimental conditions such as cell donor, reagent concentrations, and incubation time.[3]

Table 2: Effect of Cyclosporin A on T-Cell Proliferation Metrics

This table presents a dose-response analysis of Cyclosporin A on key T-cell proliferation parameters. These metrics are commonly derived from the analysis of CFSE fluorescence data using flow cytometry software.[4]

TreatmentConcentration (ng/mL)Proliferation IndexDivision Index% Divided Cells
Stimulated Control 02.5 - 3.51.5 - 2.580 - 95%
Cyclosporin A 12.0 - 3.01.0 - 2.060 - 80%
101.0 - 1.50.5 - 1.020 - 40%
100~1.0~0.1< 10%
Unstimulated Control 0~1.0~0.0< 5%
  • Proliferation Index: The average number of divisions for all cells that have undergone at least one division.[4]

  • Division Index: The average number of divisions for all cells in the original population, including undivided cells.[4]

  • % Divided Cells: The percentage of cells in the original population that have undergone at least one division.[4]

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which serve as the source of T-cells for the proliferation assay.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer containing plasma and platelets.

  • Collect the buffy coat layer, which contains the PBMCs.

  • Wash the collected PBMCs by adding 3-4 volumes of PBS and centrifuging at 300 x g for 10 minutes.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the cell pellet in complete RPMI-1640 medium.

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

Protocol 2: CFSE Staining and T-Cell Proliferation Assay

This protocol details the steps for labeling PBMCs with CFSE, stimulating T-cell proliferation, and treatment with Cyclosporin A.

Materials:

  • Isolated PBMCs

  • CFSE (5 mM stock in DMSO)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • T-cell stimulants (e.g., anti-CD3/anti-CD28 beads or Phytohemagglutinin (PHA))

  • Cyclosporin A

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • CFSE Staining:

    • Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM.[1]

    • Incubate for 10 minutes at 37°C, protected from light.[1]

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells twice with complete RPMI-1640 medium.

    • Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.[1]

  • Cell Culture and Treatment:

    • Plate 1 x 10^5 CFSE-labeled cells per well in a 96-well round-bottom plate.

    • Add varying concentrations of Cyclosporin A to the designated wells. Include a vehicle control (e.g., DMSO).

    • Add the T-cell stimulant (e.g., anti-CD3/anti-CD28 beads at a 1:1 bead-to-cell ratio or PHA at 5 µg/mL).

    • Include an unstimulated control (cells with no stimulant).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[1]

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Wash the cells with PBS containing 2% FBS.

    • Resuspend the cells in FACS buffer (PBS with 2% FBS).

    • Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.

    • Analyze the data by gating on the lymphocyte population and observing the dilution of the CFSE signal, which indicates cell division. Each peak of decreasing fluorescence intensity represents a successive generation of divided cells.[1]

Visualizations

T-Cell Activation Signaling Pathway and Cyclosporin A Inhibition

The following diagram illustrates the key signaling events following T-cell receptor (TCR) engagement that lead to T-cell proliferation, and the point of inhibition by Cyclosporin A.

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 PLCg PLCγ TCR->PLCg Signal 1 CD28 CD28 CD28->PLCg Signal 2 IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Calcineurin_inactive Calcineurin (Inactive) Ca->Calcineurin_inactive binds & activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_gene IL-2 Gene NFAT->IL2_gene translocates to nucleus CyclosporinA Cyclosporin A CsA_complex Cyclosporin A-Cyclophilin Complex CyclosporinA->CsA_complex Cyclophilin Cyclophilin Cyclophilin->CsA_complex CsA_complex->Calcineurin_active inhibits IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA transcription IL2 IL-2 Secretion & T-Cell Proliferation IL2_mRNA->IL2 translation

Caption: T-cell activation pathway and Cyclosporin A inhibition.

Experimental Workflow for CFSE T-Cell Proliferation Assay

This diagram outlines the major steps involved in the CFSE-based T-cell proliferation assay.

CFSE_Workflow cluster_treatment Treatment Groups start Start: Isolate PBMCs from Whole Blood stain CFSE Staining of PBMCs start->stain plate Plate CFSE-labeled Cells in 96-well Plate stain->plate stim Stimulated Control (e.g., anti-CD3/CD28) plate->stim drug Cyclosporin A Treatment (Dose-Response) plate->drug unstim Unstimulated Control plate->unstim incubate Incubate for 4-5 Days at 37°C, 5% CO₂ stim->incubate drug->incubate unstim->incubate acquire Acquire Samples on Flow Cytometer incubate->acquire analyze Analyze Data: - Gate on Lymphocytes - Measure CFSE Dilution acquire->analyze results Results: - Proliferation Index - Division Index - % Divided Cells analyze->results

Caption: Experimental workflow for the CFSE T-cell proliferation assay.

References

Application Notes and Protocols for In Vitro Dissolution Studies of Cyclosporine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporine is a potent immunosuppressant, critical in preventing organ transplant rejection and treating various autoimmune diseases.[1][2] It is a cyclic polypeptide of 11 amino acids with a high molecular weight and significant lipophilicity, leading to poor aqueous solubility.[2][3] This low solubility presents a major challenge in the development of oral dosage forms, making in vitro dissolution studies a critical tool for formulation development and quality control. These studies are essential for evaluating the performance of different formulations and ensuring batch-to-batch consistency.

This document provides detailed application notes and protocols for conducting in vitro dissolution studies on various cyclosporine formulations.

Application Notes

The dissolution of cyclosporine is a rate-limiting step for its absorption. Therefore, the development of formulations with enhanced dissolution characteristics is a primary focus of pharmaceutical research. Several strategies have been employed to improve the dissolution of cyclosporine, including:

  • Lipid-based formulations: Cyclosporine is often formulated as soft gelatin capsules containing a microemulsion or self-emulsifying drug delivery system (SEDDS). These formulations enhance dissolution by presenting the drug in a solubilized state upon contact with aqueous media.

  • Solid dispersions: Dispersing cyclosporine in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.[4]

  • Nanosuspensions: Reducing the particle size of cyclosporine to the nanometer range increases the surface area available for dissolution, thereby enhancing the dissolution velocity.

When developing and validating a dissolution method for cyclosporine formulations, several factors should be considered:

  • Selection of dissolution medium: Due to cyclosporine's low aqueous solubility, the dissolution medium often requires the addition of surfactants to ensure sink conditions. Commonly used media include 0.1 N HCl with surfactants like sodium dodecyl sulfate (B86663) (SDS) or lauryldimethylamine-N-oxide (LDAO).[1][3][5][6]

  • Choice of dissolution apparatus: The USP Apparatus 1 (Basket) and Apparatus 2 (Paddle) are both commonly used for cyclosporine dissolution testing.[5][6] The choice of apparatus and agitation speed can significantly impact the dissolution profile and should be carefully selected and justified.

  • Analytical method: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common analytical technique for quantifying cyclosporine in dissolution samples.[1][7][8][9] The method must be validated for specificity, linearity, accuracy, and precision. It is crucial to ensure that the analytical method can separate the cyclosporine peak from any interfering peaks originating from excipients in the formulation.[1][7][8][9]

  • Drug degradation: Cyclosporine can degrade in acidic dissolution media at 37°C.[1] It is important to assess the stability of cyclosporine under the chosen dissolution conditions and, if necessary, correct the dissolution results for any degradation.[1]

Data Presentation

The following tables summarize quantitative data from various in vitro dissolution studies on different cyclosporine formulations.

Table 1: Dissolution of Different Cyclosporine Formulations

Formulation TypeDissolution MediumApparatusAgitation Speed% Drug ReleasedTime (min)Reference
Liquid-filled Capsules0.1 N HCl + 0.5% SDSUSP App. 1 (Basket)150 rpm> 80%90[1]
Nanosuspension0.1 N HCl + 0.5% SDSUSP App. 1 (Basket)150 rpm> 70%60[5][10]
Spray-dried DispersionSGF with 0.4% LDAOUSP App. 2 (Paddle)100 rpm~100%10[3][4]
Solid Lipid Microparticles0.5% SLS solutionDialysis Bag150 cycles/min60-70%96 h[11]
Commercial (Neoral®)0.1 N HCl + 2 mg/mL LDAOUSP App. 2 (Paddle)75 rpm> 85%60[6]
Commercial (Sandimmune®)SGF with 0.4% LDAOUSP App. 2 (Paddle)100 rpm~76%10[4]

SGF: Simulated Gastric Fluid; SDS: Sodium Dodecyl Sulfate; LDAO: Lauryldimethylamine-N-Oxide; SLS: Sodium Lauryl Sulfate

Table 2: Solubility of Cyclosporine in Various Media

MediumTemperature (°C)Solubility (µg/mL)Reference
Water376.6[1]
Water2517.4[2]
0.1 N HCl37Low (not specified)[5]
0.1 N HCl + 0.5% SDS37Sufficient for sink conditions[5]
Artificial Tear Fluid + 0.5% SLS37Sufficient for sink conditions[11]

Experimental Protocols

Below are detailed protocols for conducting in vitro dissolution studies on cyclosporine formulations, based on methods cited in the literature.

Protocol 1: Dissolution of Cyclosporine Liquid-Filled Capsules

This protocol is adapted from studies on commercially available cyclosporine capsules.[1]

1. Materials and Equipment:

  • USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)

  • Dissolution vessels (900 mL)

  • Water bath with temperature control

  • HPLC system with UV detector

  • Cyclosporine reference standard

  • Dissolution Medium: 0.1 N Hydrochloric Acid containing 0.5% w/v Sodium Dodecyl Sulfate (SDS).

  • HPLC Mobile Phase: Acetonitrile, water, methanol, and phosphoric acid (e.g., 900:450:50:0.5, v/v/v/v).[7]

2. Dissolution Test Parameters:

  • Apparatus: USP Apparatus 1 (Basket)

  • Dissolution Medium Volume: 900 mL

  • Temperature: 37 ± 0.5 °C

  • Basket Speed: 100 rpm

  • Sampling Times: 10, 20, 30, 45, 60, 90, and 120 minutes.

  • Sample Volume: 5 mL (replace with an equal volume of fresh, pre-warmed medium).

3. Sample Analysis (HPLC Method):

  • Column: C18 reverse-phase column.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector Wavelength: 210 nm.

  • Column Temperature: 70 °C.[4]

4. Procedure:

  • Prepare the dissolution medium and bring it to 37 ± 0.5 °C in the dissolution vessels.

  • Place one cyclosporine capsule in each basket.

  • Start the dissolution apparatus.

  • At each specified time point, withdraw a 5 mL sample from each vessel and immediately replace it with 5 mL of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the filtered samples by HPLC to determine the concentration of dissolved cyclosporine.

  • Calculate the percentage of drug released at each time point.

Protocol 2: Dissolution of Cyclosporine Nanosuspensions

This protocol is based on the evaluation of cyclosporine nanosuspension formulations.[5][10]

1. Materials and Equipment:

  • Same as Protocol 1.

  • Hard gelatin capsules (size 00) for holding the nanosuspension.

2. Dissolution Test Parameters:

  • Apparatus: USP Apparatus 1 (Basket).

  • Dissolution Medium: 1000 mL of 0.1 N HCl containing 0.5% SDS.[5][10]

  • Temperature: 37 ± 0.5 °C.

  • Basket Speed: 150 rpm.[5][10]

  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.

  • Sample Volume: 5 mL (replace with an equal volume of fresh, pre-warmed medium).

3. Sample Analysis (HPLC Method):

  • As described in Protocol 1.

4. Procedure:

  • Fill a hard gelatin capsule with a quantity of the nanosuspension equivalent to the desired dose of cyclosporine.

  • Prepare the dissolution medium and maintain it at 37 ± 0.5 °C.

  • Place the filled capsule in the basket of the dissolution apparatus.

  • Proceed with the dissolution test and sample analysis as described in Protocol 1.

Visualizations

The following diagrams illustrate the mechanism of action of cyclosporine and a typical experimental workflow for in vitro dissolution studies.

cyclosporine_pathway cluster_cell T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus CSA Cyclosporine A Complex Cyclosporine-Cyclophilin Complex CSA->Complex Cyp Cyclophilin Cyp->Complex Calcineurin_active Active Calcineurin Complex->Calcineurin_active Inhibits Calcineurin_inactive Inactive Calcineurin NFATp NFAT-P (Inactive) Calcineurin_active->NFATp Dephosphorylates NFAT NFAT (Active) IL2 IL-2 Gene Transcription NFAT->IL2 Activates

Caption: Mechanism of action of Cyclosporine A.

dissolution_workflow prep_media Prepare Dissolution Medium (e.g., 0.1 N HCl + 0.5% SDS) setup_apparatus Set Up Dissolution Apparatus (e.g., USP App. 1, 37°C, 100 rpm) prep_media->setup_apparatus add_formulation Add Cyclosporine Formulation to Apparatus setup_apparatus->add_formulation start_test Start Dissolution Test add_formulation->start_test sampling Withdraw Samples at Pre-defined Time Points start_test->sampling filtration Filter Samples (0.45 µm filter) sampling->filtration hplc_analysis Analyze Samples by HPLC filtration->hplc_analysis data_processing Calculate % Drug Released vs. Time hplc_analysis->data_processing report Generate Dissolution Profile data_processing->report

Caption: Experimental workflow for in vitro dissolution testing.

References

Application Notes and Protocols: In Vitro Efficacy Testing of Cyclosporine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide for the in vitro evaluation of Cyclosporine's efficacy. The protocols outlined below are designed to assess its impact on cell viability, proliferation, apoptosis, and relevant signaling pathways.

Introduction

Cyclosporine is a potent immunosuppressant classified as a calcineurin inhibitor.[1][2] Its primary mechanism of action involves binding to the cytosolic protein cyclophilin, forming a complex that inhibits calcineurin.[1][3] This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for interleukin-2 (B1167480) (IL-2) and other cytokines.[1][4] The resulting suppression of cytokine production leads to reduced T-cell activation and proliferation.[1][3][4]

While its immunosuppressive properties are well-established for preventing organ transplant rejection and treating autoimmune disorders, these protocols are designed to assess the broader cytotoxic and anti-proliferative potential of Cyclosporine in various cell lines, a common practice in drug repurposing and development.

Experimental Design Overview

The following diagram outlines the general workflow for assessing the in vitro efficacy of Cyclosporine.

G cluster_0 Phase 1: Dose-Response & Viability cluster_1 Phase 2: Mechanism of Cell Death/Growth Inhibition cluster_2 Phase 3: Target Engagement & Pathway Analysis Cell_Culture Prepare Target Cell Lines (e.g., Jurkat, Cancer Cell Lines) Treatment Treat cells with a dose range of Cyclosporine Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability/Metabolic Activity Treatment->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) IC50->Apoptosis_Assay Caspase_Assay Caspase-3/7 Activity Assay IC50->Caspase_Assay Cell_Cycle_Assay Propidium (B1200493) Iodide Staining (Flow Cytometry) IC50->Cell_Cycle_Assay Western_Blot Western Blot for Apoptosis Markers (Cleaved PARP, Cleaved Caspase-3) Apoptosis_Assay->Western_Blot Caspase_Assay->Western_Blot Kinase_Assay In Vitro Kinase Assay (e.g., Calcineurin activity)

Caption: General experimental workflow for in vitro testing of Cyclosporine.

Signaling Pathway

The diagram below illustrates the established signaling pathway of Cyclosporine.

G cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus Cyclosporine Cyclosporine Cyclophilin Cyclophilin Cyclosporine->Cyclophilin binds Complex Cyclosporine- Cyclophilin Complex Cyclophilin->Complex Calcineurin Calcineurin (activated) Complex->Calcineurin inhibits NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_N NFAT NFAT->NFAT_N translocates to nucleus Gene IL-2 Gene Transcription NFAT_N->Gene activates IL2 IL-2 & other cytokines Gene->IL2 produces

Caption: Cyclosporine's mechanism of action via calcineurin inhibition.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] Live cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[5][6][7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[8] Incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment: Prepare serial dilutions of Cyclosporine in culture medium. Remove the old medium from the wells and add 100 µL of the Cyclosporine dilutions. Include vehicle-only (e.g., DMSO) controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[5][8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker. Measure the absorbance at 570 nm using a microplate reader.[7]

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by fluorochrome-conjugated Annexin V.[10] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[9]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with Cyclosporine at IC50 concentrations for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V.[12]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

  • PI Addition: Add 5 µL of Propidium Iodide (PI) staining solution.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]

Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[13][14] The assay uses a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.[15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well white-walled plate at a density that allows for logarithmic growth during the treatment period.[16]

  • Treatment: Treat cells with various concentrations of Cyclosporine for the desired time.

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[17]

  • Incubation: Mix the contents by gentle shaking on a plate shaker. Incubate at room temperature for 1-2 hours.[17]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[18]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[19] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1-2 x 10⁶ cells.

  • Fixation: Wash cells with cold PBS. Resuspend the pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing.[20][21] Incubate for at least 2 hours at 4°C.[20][22]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[19][20]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[20][21]

  • Analysis: Analyze the samples by flow cytometry.

Western Blotting for Apoptosis Markers

Western blotting can detect key proteins involved in apoptosis, such as the cleavage of PARP and caspases. The appearance of cleaved forms of these proteins is a hallmark of apoptosis.[23]

Protocol:

  • Protein Extraction: Treat cells with Cyclosporine, harvest, and lyse them in RIPA buffer with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Cell Viability (MTT Assay) - IC50 Values (µM)

Cell Line 24 Hours 48 Hours 72 Hours
Jurkat
HeLa

| A549 | | | |

Table 2: Apoptosis Analysis (Annexin V/PI Staining) - Percentage of Apoptotic Cells

Treatment Concentration % Early Apoptotic (Annexin V+/PI-) % Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control -
Cyclosporine 0.5 x IC50
Cyclosporine 1 x IC50

| Cyclosporine | 2 x IC50 | | |

Table 3: Caspase-3/7 Activity

Treatment Concentration Relative Luminescence Units (RLU) Fold Change vs. Control
Vehicle Control - 1.0
Cyclosporine 0.5 x IC50
Cyclosporine 1 x IC50

| Cyclosporine | 2 x IC50 | | |

Table 4: Cell Cycle Distribution (%)

Treatment Concentration % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control -
Cyclosporine 0.5 x IC50
Cyclosporine 1 x IC50

| Cyclosporine | 2 x IC50 | | | |

References

Application Note: Analysis of Cytosporin C using High-Performance Liquid Chromatography-Electrospray Ionization Ion Trap Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust methodology for the identification and structural characterization of Cytosporin C, a cyclic undecapeptide, using High-Performance Liquid Chromatography coupled with Electrospray Ionization Ion Trap Mass Spectrometry (HPLC-ESI-ion trap MS). This compound, a congener of the immunosuppressant Cytosporin A, requires sensitive and specific analytical methods for its detection and analysis in complex matrices.[1] The protocol described herein provides a comprehensive workflow, including sample preparation from fungal cultures or biological fluids, optimized HPLC separation conditions, and multi-stage mass spectrometry (MSn) for detailed structural elucidation. The unique capabilities of an ion trap mass spectrometer to perform sequential fragmentation (up to MS⁸) are leveraged for unambiguous identification.[1]

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix. Protein precipitation is a rapid method for biological fluids, while liquid-liquid extraction is suitable for recovery from fungal fermentation broths.

Protocol 1: Protein Precipitation (for Whole Blood/Plasma)

  • To a 100 µL aliquot of whole blood or plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., Cyclosporin (B1163) D).

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[2]

  • Centrifuge the sample at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean vial for HPLC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (for Fungal Culture Broth)

  • Take a 50 mL sample of the whole culture broth and mix it with an equal volume of ethyl acetate (B1210297) in a separation funnel.[4]

  • Shake the funnel vigorously for 2-3 minutes and allow the layers to separate.

  • Collect the upper organic layer (ethyl acetate), which contains the cyclosporins.

  • Evaporate the organic solvent to dryness at approximately 50°C under a gentle stream of nitrogen.[5]

  • Reconstitute the dried residue in 1 mL of the initial HPLC mobile phase (e.g., 50:50 acetonitrile:water) for analysis.

High-Performance Liquid Chromatography (HPLC)

The chromatographic separation is essential to resolve this compound from other analogues and matrix components. A heated column is often employed to improve peak shape for large cyclic peptides.

  • HPLC System: An Agilent 1200 series or equivalent, capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size) is recommended for good separation.[2]

  • Column Temperature: Maintain at 60°C.

  • Mobile Phase A: Water with 2 mM ammonium (B1175870) acetate and 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.[2]

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-1.0 min: 50% B

    • 1.0-5.0 min: Ramp to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.1-7.0 min: Return to 50% B and equilibrate.

ESI-Ion Trap Mass Spectrometry

The ion trap analyzer allows for the selection and sequential fragmentation of ions, providing rich structural information.

  • Mass Spectrometer: A Thermo Scientific LTQ XL or similar ion trap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Ion Spray Voltage: 4.5 kV.

  • Capillary Temperature: 300°C.

  • Data Acquisition:

    • Step 1 (Full Scan): Perform a full scan from m/z 400-1400 to identify the precursor ions of this compound. Common adducts are the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, and ammonium adduct [M+NH₄]⁺. For this compound (MW ≈ 1215.8), the protonated ion [M+H]⁺ will be at approximately m/z 1216.8.

    • Step 2 (MS/MS): Set up a data-dependent scan to trigger MS/MS fragmentation on the most intense ion detected in the full scan corresponding to this compound (e.g., m/z 1216.8).

    • Step 3 (MSn): Select a prominent fragment ion from the MS/MS spectrum and perform a subsequent fragmentation event (MS³). This process can be repeated for further structural elucidation (MS⁴, MS⁵, etc.).[1]

Data Presentation

Quantitative parameters for the HPLC-ESI-ion trap MS method are summarized in Table 1. An illustrative fragmentation pathway for this compound is presented in Table 2, showcasing the multi-stage analysis capability of the ion trap.

Table 1: Summary of HPLC-ESI-MS Parameters for this compound Analysis

ParameterValue / Description
HPLC Column Reversed-Phase C18 (50 mm x 2.1 mm, 2.7 µm)[2]
Mobile Phase A Water + 2 mM Ammonium Acetate + 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min[2]
Column Temperature 60°C
Ionization Mode ESI Positive
This compound MW ~1215.8 Da
Precursor Ion (MS¹) [M+H]⁺ at m/z 1216.8
Scan Type Full Scan followed by data-dependent MSn
Collision Gas Helium or Argon
Activation Type Collision-Induced Dissociation (CID)

Table 2: Illustrative MSn Fragmentation Data for this compound ([M+H]⁺ = 1216.8)

Note: This table presents a plausible fragmentation pathway for illustrative purposes. Actual observed fragments may vary based on instrument tuning and collision energy.

MS StagePrecursor Ion (m/z)Major Fragment Ions (m/z)Postulated Neutral Loss
MS²1216.81198.8H₂O (Water)
1188.8CO (Carbon Monoxide)
1087.7C₅H₉NO₂ (Valine residue)
MS³1198.81180.8H₂O (Water)
1099.7C₄H₇NO₂ (Threonine residue)
MS⁴1099.7986.6C₆H₁₁NO₂ (Leucine residue)

Visualizations

Experimental Workflow

The overall analytical workflow, from sample collection to data analysis, is depicted below. It highlights the two primary sample preparation routes.

G cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Processing Sample Sample (Fungal Broth or Whole Blood) LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Broth PP Protein Precipitation (Acetonitrile) Sample->PP Blood Evap Evaporation & Reconstitution LLE->Evap Cent Centrifugation PP->Cent HPLC HPLC Separation (C18 Column, Gradient) Evap->HPLC Super Collect Supernatant Cent->Super Super->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI ITMS Ion Trap MS (Full Scan -> MSn) ESI->ITMS Data Data Analysis (Fragmentation Pathway Elucidation) ITMS->Data

Caption: Experimental workflow for this compound analysis.

Illustrative MSn Fragmentation Pathway

The following diagram illustrates the power of multi-stage fragmentation (MSn) in an ion trap for structural elucidation. A precursor ion is selected and fragmented; a resulting product ion is then selected for a further round of fragmentation.

G MS1 MS¹ Precursor Ion [M+H]⁺ m/z 1216.8 FragA Product Ion m/z 1198.8 MS1->FragA CID (-H₂O) FragB Product Ion m/z 1087.7 MS1->FragB CID (-Val) FragC Product Ion m/z 1099.7 FragA->FragC CID (-Thr)

Caption: Multi-stage fragmentation (MSn) pathway for this compound.

Conclusion

The HPLC-ESI-ion trap MS method presented here is a powerful and specific tool for the analysis of this compound. The detailed protocol for sample preparation and chromatographic separation ensures reliable and reproducible results. The unique ability of the ion trap mass spectrometer to perform sequential MSn fragmentation provides an unparalleled level of structural detail, making it an ideal platform for the characterization of novel cyclosporin analogues and metabolites in drug discovery and development.

References

Application Notes and Protocols for Assessing the Physical Stability of Cytosporin C Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosporin C, a potent immunosuppressive agent, is formulated as a solution for various clinical applications. Ensuring the physical stability of these solutions is paramount to maintaining their safety, efficacy, and quality. Physical instability can manifest as precipitation, aggregation, color change, or the formation of sub-visible particles, which can impact the drug's bioavailability and potentially lead to adverse effects.

These application notes provide a comprehensive overview of the methodologies and detailed protocols for assessing the physical stability of this compound solutions. The described methods are essential for formulation development, quality control, and regulatory submissions.

Key Physical Stability Assessment Methods

A combination of analytical techniques is employed to thoroughly evaluate the physical stability of this compound solutions. These methods range from simple visual checks to sophisticated instrumental analyses.

Core Stability-Indicating Methods:

  • Visual Inspection: A qualitative method to detect visible changes such as precipitation, haziness, or color change.

  • pH Measurement: Monitors changes in the hydrogen ion concentration, which can signify chemical degradation that may lead to physical instability.

  • Dynamic Light Scattering (DLS): Detects the formation of sub-visible particles and aggregates, providing information on their size distribution.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to measure the concentration of this compound and detect the presence of degradation products, which can be indicative of physical instability.

Experimental Protocols

Protocol for Visual Inspection

Objective: To visually assess this compound solutions for any signs of physical instability.

Materials:

  • Inspection station with a matte black and a non-glare white background.

  • Adjustable light source providing 2,000 to 3,750 lux.

  • This compound solution samples in transparent containers.

Procedure:

  • Gently swirl the sample container to ensure homogeneity, avoiding the introduction of air bubbles.

  • Hold the container against the white background and inspect for any particulate matter or color change for 5 seconds.

  • Hold the container against the black background and inspect for any haziness or precipitation for 5 seconds.

  • Record observations, noting the presence, size, and nature of any particles, and any changes in color or clarity.

Protocol for pH Measurement

Objective: To measure the pH of this compound solutions to monitor for changes that could indicate instability.

Materials:

  • Calibrated pH meter with an appropriate electrode.

  • Standard pH buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Beakers and stirring equipment.

  • This compound solution samples.

Procedure:

  • Calibrate the pH meter using at least two standard buffers that bracket the expected pH of the sample.[1]

  • Rinse the electrode with purified water and gently blot dry.

  • Immerse the electrode in the this compound solution and allow the reading to stabilize.

  • Record the pH value to two decimal places.

  • Clean the electrode thoroughly after each measurement.

Protocol for Dynamic Light Scattering (DLS)

Objective: To detect and quantify sub-visible particles and aggregates in this compound solutions.

Materials:

  • DLS instrument (e.g., Malvern Zetasizer).

  • Disposable or reusable cuvettes.

  • Syringe filters (0.22 µm).

  • This compound solution samples.

Procedure:

  • Filter the this compound solution through a 0.22 µm syringe filter to remove any extraneous dust particles.

  • Carefully pipette the filtered sample into a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument's sample holder.

  • Set the measurement parameters, including temperature, solvent viscosity, and refractive index.

  • Allow the sample to equilibrate to the set temperature.

  • Initiate the measurement and collect the data for an appropriate duration.

  • Analyze the data to obtain the particle size distribution and polydispersity index (PDI).

Protocol for Stability-Indicating High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound and detect degradation products.

Materials:

  • HPLC system with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile phase: Acetonitrile and water (e.g., 70:30 v/v).[2][3]

  • This compound reference standard and solution samples.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

Procedure:

  • Preparation of Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to obtain working standard solutions of known concentrations.

  • Preparation of Sample Solution: Dilute the this compound solution sample with the mobile phase to a concentration within the linear range of the assay.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 75-80°C).[3]

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength to 210 nm.

  • Analysis:

    • Filter all solutions through a 0.45 µm syringe filter before injection.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

  • Calculation: Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods. These studies involve subjecting the this compound solution to stress conditions more severe than those encountered during normal storage.

Typical Stress Conditions:

  • Acid and Base Hydrolysis: Exposure to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Heating the solution at elevated temperatures (e.g., 60-80°C).

  • Photostability: Exposure to light sources as per ICH Q1B guidelines.

Data Presentation

Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and analysis.

Table 1: Physical Stability of this compound Solution (0.2 mg/mL in 0.9% NaCl) Stored at 25°C in Polypropylene-Polyolefin Bags

Time PointVisual AppearancepHParticle Size (DLS)% Initial this compound (HPLC)
Day 0Clear, colorless6.50150 nm, PDI < 0.2100.0
Day 7Clear, colorless6.48155 nm, PDI < 0.299.5
Day 14Clear, colorless6.45160 nm, PDI < 0.2>98.0

Table 2: Chemical Stability of this compound Solution under Forced Degradation

Stress ConditionDuration% DegradationMajor Degradation Products
0.1 N HCl, 60°C24 hours15%Isocyclosporin A
0.1 N NaOH, 60°C8 hours25%Hydrolytic degradants
3% H₂O₂, RT12 hours10%Oxidative products
80°C48 hours8%Thermal degradants
Light (ICH Q1B)1.2 million lux hours5%Photolytic products

Visualizations

Experimental Workflow for Physical Stability Assessment

G cluster_0 Sample Preparation cluster_1 Physical Stability Tests cluster_2 Chemical Stability Test cluster_3 Data Analysis & Reporting Prep This compound Solution Visual Visual Inspection Prep->Visual pH pH Measurement Prep->pH DLS Dynamic Light Scattering Prep->DLS HPLC HPLC Analysis Prep->HPLC Analysis Data Compilation & Analysis Visual->Analysis pH->Analysis DLS->Analysis HPLC->Analysis Report Stability Report Generation Analysis->Report

Caption: Workflow for assessing the physical stability of this compound solutions.

Forced Degradation Study Workflow

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Drug This compound Solution Acid Acid Hydrolysis Drug->Acid Base Base Hydrolysis Drug->Base Oxidation Oxidation Drug->Oxidation Thermal Thermal Stress Drug->Thermal Photo Photostability Drug->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Degradation Identification of Degradation Products HPLC_Analysis->Degradation Method Validation of Stability-Indicating Method HPLC_Analysis->Method

References

Application of Cyclosporin A in a Preclinical Autoimmune Disease Model: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This document focuses on Cyclosporin A (CsA), a well-characterized immunosuppressive agent extensively studied in autoimmune disease models. The user's original query mentioned "Cytosporin C," which is a less common and structurally distinct compound. It is highly probable that the intended subject of inquiry was the widely researched Cyclosporin A.

Introduction

Cyclosporin A (CsA) is a potent calcineurin inhibitor that has been a cornerstone in the management of organ transplantation and the treatment of various autoimmune diseases.[1] Its primary mechanism of action involves the suppression of T-cell activation, a critical event in the pathogenesis of autoimmunity. By inhibiting calcineurin, CsA prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for numerous cytokine genes, most notably Interleukin-2 (IL-2).[1][2] The inhibition of IL-2 production curtails the proliferation and differentiation of T-cells, thereby dampening the inflammatory cascade that drives autoimmune pathology.[1][2] This application note provides detailed protocols and quantitative data for the use of CsA in preclinical models of autoimmune disease, with a focus on in vitro T-cell proliferation assays and in vivo models such as Collagen-Induced Arthritis (CIA) and Experimental Autoimmune Encephalomyelitis (EAE).

Mechanism of Action: Signaling Pathways

Cyclosporin A exerts its immunosuppressive effects primarily through the inhibition of the calcineurin-NFAT signaling pathway. Additionally, it has been shown to interfere with the NF-κB signaling cascade.

Calcineurin-NFAT Signaling Pathway

The binding of an antigen to the T-cell receptor (TCR) triggers a cascade of intracellular events, leading to an increase in cytosolic calcium levels. This rise in calcium activates calcineurin, a serine/threonine phosphatase. Activated calcineurin then dephosphorylates NFAT, enabling its translocation from the cytoplasm to the nucleus. In the nucleus, NFAT collaborates with other transcription factors, such as AP-1, to initiate the transcription of genes encoding pro-inflammatory cytokines like IL-2. CsA, by forming a complex with its intracellular receptor cyclophilin, binds to and inhibits the phosphatase activity of calcineurin. This blockade prevents NFAT dephosphorylation and its subsequent nuclear entry, thereby halting the transcription of key cytokine genes.

Calcineurin_NFAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Antigen Presentation IP3 IP3 PLCg->IP3 Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Ca2_cyto ↑ Cytosolic Ca²⁺ Ca2_ER->Ca2_cyto Release Calcineurin_inactive Calcineurin (Inactive) Ca2_cyto->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activation NFAT_P NFAT-P Calcineurin_active->NFAT_P NFAT NFAT NFAT_P->NFAT Dephosphorylation NFAT_n NFAT NFAT->NFAT_n Translocation Cyclophilin Cyclophilin CsA_Cyclo_Complex CsA-Cyclophilin Complex Cyclophilin->CsA_Cyclo_Complex CsA Cyclosporin A CsA->Cyclophilin CsA_Cyclo_Complex->Calcineurin_active Inhibition IL2_gene IL-2 Gene Promoter NFAT_n->IL2_gene AP1 AP-1 AP1->IL2_gene IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Transcription

Caption: Cyclosporin A inhibits the Calcineurin-NFAT signaling pathway.
NF-κB Signaling Pathway

The transcription factor NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon T-cell activation, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Studies have shown that CsA can interfere with this pathway by preventing the inducible degradation of the NF-κB inhibitors IκBα and IκBβ in T-cells. This action of CsA contributes to its overall immunosuppressive effect by blocking another critical pro-inflammatory signaling route.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_CD28 TCR/CD28 Signal_Cascade Signaling Cascade TCR_CD28->Signal_Cascade Co-stimulation IKK IKK Complex Signal_Cascade->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IkB_P IκB-P IkB_NFkB->IkB_P Proteasome Proteasome IkB_P->Proteasome Degradation CsA_cyto Cyclosporin A CsA_cyto->IkB_P Inhibits Degradation Proinflammatory_genes Pro-inflammatory Gene Promoter NFkB_n->Proinflammatory_genes Binding Proinflammatory_mRNA Pro-inflammatory mRNA Proinflammatory_genes->Proinflammatory_mRNA Transcription

Caption: Cyclosporin A interferes with the NF-κB signaling pathway.

Quantitative Data on Cyclosporin A Activity

The following tables summarize the quantitative effects of Cyclosporin A on various parameters of immune cell function and disease activity in autoimmune models.

Table 1: In Vitro Inhibitory Effects of Cyclosporin A on T-Cell Proliferation

Assay ConditionCell TypeIC50 ValueReference(s)
PHA-stimulated ProliferationHuman Whole Blood294 µg/L (95% CI: 62–1401)
Alloantigen-induced ProliferationHuman PBMC19 ± 4 µg/L
Anti-CD3 Stimulated (no co-stimulation)Human T-cells0.2 - 0.6 ng/mL
Anti-CD3 + CD28 Co-stimulationHuman T-cells> 100 ng/mL

Table 2: In Vitro Inhibitory Effects of Cyclosporin A on Cytokine Production

CytokineCell TypeStimulantIC50 / InhibitionReference(s)
IL-2Human Whole BloodPHA~120 µg/L
IFN-γHuman Whole BloodPHA~360 µg/L
IFN-γHuman PBMCMitogen/Alloantigen8.0 ng/mL
TNF-αHuman PBMCMitogen/Alloantigen9.5 ng/mL
TNF-αHuman Alveolar MacrophagesBasalInhibited at 20 & 200 ng/mL
IL-8Human Alveolar MacrophagesBasalInhibited at 20 & 200 ng/mL
IL-1β, TNF-α, IL-6, IL-8Human Alveolar MacrophagesLPSInhibited at 2 ng/mL

Table 3: In Vivo Efficacy of Cyclosporin A in Autoimmune Disease Models

Animal ModelParameterCsA DosageEffectReference(s)
Collagen-Induced Arthritis (Mouse)Arthritis DevelopmentProphylactic, dose-dependentSuppression
Collagen-Induced Arthritis (Rat)Disease Severity & Antibody Response15 mg/kg/day (prophylactic)Suppression
Experimental Autoimmune Encephalomyelitis (Rat)Clinical & Pathological SignsHigh dosePrevention
Experimental Autoimmune Encephalomyelitis (Rat)Disease RelapseLow doseInduction of relapse
Experimental Autoimmune Encephalomyelitis (Mouse)Clinical Score (first episode)125 mg/kg/day (i.p.)Reduction
DSS-Induced Colitis (Mouse)Disease Severity40 & 80 mg/kgPartial prevention

Experimental Protocols

In Vitro T-Cell Proliferation Assay using CFSE

This protocol describes a method to assess the inhibitory effect of Cyclosporin A on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Cyclosporin A

  • Complete RPMI-1640 medium (with 10% FBS and 1% Penicillin-Streptomycin)

  • CFSE (5 mM stock in DMSO)

  • T-cell stimulants (e.g., anti-CD3/CD28 beads or Phytohemagglutinin [PHA])

  • Phosphate Buffered Saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • 96-well round-bottom plates

  • Flow cytometer

Protocol:

  • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation.

  • CFSE Staining:

    • Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium.

  • Cell Culture and Treatment:

    • Resuspend CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Plate 1 x 10^5 cells per well in a 96-well round-bottom plate.

    • Add varying concentrations of Cyclosporin A to the designated wells. Include a vehicle control (DMSO).

    • Add the T-cell stimulant (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio or PHA at 5 µg/mL). Include an unstimulated control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well and wash with FACS buffer.

    • Acquire the samples on a flow cytometer, detecting the CFSE signal.

    • Analyze the data using appropriate software to determine the percentage of proliferating cells based on the dilution of the CFSE signal.

TCell_Proliferation_Workflow start Start: Isolate PBMCs stain CFSE Staining of PBMCs start->stain plate Plate Stained Cells stain->plate add_csa Add Cyclosporin A (various concentrations) plate->add_csa stimulate Stimulate T-cells (e.g., anti-CD3/CD28) add_csa->stimulate incubate Incubate for 4-5 days stimulate->incubate acquire Acquire on Flow Cytometer incubate->acquire analyze Analyze Proliferation (CFSE dilution) acquire->analyze end End: Determine IC50 analyze->end

Caption: Workflow for T-cell proliferation assay with Cyclosporin A.
In Vivo Collagen-Induced Arthritis (CIA) Model

This protocol provides a general outline for evaluating the prophylactic efficacy of Cyclosporin A in a mouse model of rheumatoid arthritis.

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Cyclosporin A

  • Vehicle control (e.g., olive oil)

Protocol:

  • Induction of Arthritis:

    • On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.

    • On day 21, administer a booster injection of 100 µg of bovine type II collagen emulsified in IFA.

  • Cyclosporin A Treatment:

    • Begin prophylactic treatment with Cyclosporin A (e.g., daily intraperitoneal injections) from day 0 or on the day of the booster injection.

    • Administer a vehicle control to a separate group of mice.

  • Disease Assessment:

    • Monitor the mice regularly for the onset and severity of arthritis.

    • Score the paws for inflammation, swelling, and redness on a scale of 0-4 per paw (maximum score of 16 per mouse).

    • Measure paw thickness using a caliper.

  • Endpoint Analysis:

    • At the end of the study, collect paws for histological analysis to assess synovitis, cartilage destruction, and bone erosion.

    • Collect serum to measure anti-collagen antibody levels.

CIA_Model_Workflow start Start: Day 0 immunize Primary Immunization (Collagen + CFA) start->immunize treat_prophylactic Begin Prophylactic CsA Treatment immunize->treat_prophylactic boost Day 21: Booster Immunization (Collagen + IFA) treat_prophylactic->boost monitor Monitor Arthritis Development (Clinical Scoring, Paw Swelling) boost->monitor endpoint Endpoint Analysis (Histology, Serology) monitor->endpoint end End: Evaluate CsA Efficacy endpoint->end

References

Application Notes: Inducing and Measuring Calcineurin Phosphatase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcineurin, also known as protein phosphatase 2B (PP2B), is a crucial calcium (Ca²⁺) and calmodulin (CaM)-dependent serine/threonine protein phosphatase.[1] It plays a pivotal role in various cellular processes, most notably in the activation of T-lymphocytes through the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor. This activation is a key step in the immune response, making calcineurin a primary target for immunosuppressive drugs used to prevent organ transplant rejection and treat autoimmune diseases.[2][3] Prominent calcineurin inhibitors include Cyclosporin A and Tacrolimus (FK506), which exert their effects by forming complexes with intracellular proteins (immunophilins) that then inhibit calcineurin's phosphatase activity.[2]

These application notes provide a comprehensive protocol for measuring calcineurin phosphatase activity and its inhibition, primarily through a colorimetric assay. This method is suitable for screening potential inhibitors and quantifying their potency in research and drug development settings.

Principle of the Assay

The most common method for quantifying calcineurin activity is a colorimetric assay that measures the release of inorganic phosphate (B84403) (Pi) from a specific phosphopeptide substrate. The RII phosphopeptide is a highly selective and efficient substrate for calcineurin. Once the substrate is dephosphorylated by active calcineurin, the liberated phosphate is detected using a malachite green-based reagent. This reagent forms a colored complex with inorganic phosphate, and the absorbance of this complex is measured at approximately 620 nm. The amount of phosphate released is directly proportional to the calcineurin activity. The potency of an inhibitor is determined by measuring the reduction in phosphate release at various inhibitor concentrations.

Calcineurin Signaling Pathway and Inhibition

The following diagram illustrates the canonical calcineurin signaling pathway leading to T-cell activation and the mechanism by which common immunosuppressants inhibit this process. An increase in intracellular Ca²⁺ levels leads to the formation of a Ca²⁺/Calmodulin complex, which binds to and activates calcineurin. Activated calcineurin then dephosphorylates NFAT, allowing it to translocate to the nucleus and initiate the transcription of genes like Interleukin-2 (IL-2), a key cytokine for T-cell proliferation. Inhibitors like Cyclosporin A and Tacrolimus bind to their respective immunophilins (Cyclophilin A and FKBP12) to form complexes that directly inhibit calcineurin's phosphatase activity.

Calcineurin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitor Complexes cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_ion Ca²⁺ Influx TCR->Ca_ion Signal CaM Calmodulin (CaM) Ca_ion->CaM Binds Ca_CaM Ca²⁺/CaM Complex CaM->Ca_CaM Cn_active Calcineurin (Active) Ca_CaM->Cn_active Activates Cn_inactive Calcineurin (Inactive) Cn_inactive->Ca_CaM NFAT_P NFAT-P Cn_active->NFAT_P NFAT NFAT NFAT_P->NFAT Dephosphorylation NFAT_nuc NFAT NFAT->NFAT_nuc Translocation CsA Cyclosporin A CsA_CypA CsA-CypA Complex CsA->CsA_CypA CypA Cyclophilin A CypA->CsA_CypA CsA_CypA->Cn_active Inhibits Tac Tacrolimus (FK506) Tac_FKBP Tac-FKBP12 Complex Tac->Tac_FKBP FKBP12 FKBP12 FKBP12->Tac_FKBP Tac_FKBP->Cn_active Inhibits Gene IL-2 Gene Transcription NFAT_nuc->Gene Activates

Caption: Calcineurin signaling pathway and mechanism of inhibition.

Quantitative Data: Potency of Known Calcineurin Inhibitors

The following table summarizes the inhibitory potency (IC₅₀) of well-characterized calcineurin inhibitors. The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. These values are typically determined using the protocol described below.

InhibitorImmunophilin Binding PartnerTargetTypical In Vitro IC₅₀
Cyclosporin ACyclophilin ACalcineurin~6 nM
Tacrolimus (FK506)FKBP12Calcineurin~0.5 nM
VoclosporinImmunophilinsCalcineurinPotent, with a modified binding profile

Note: IC₅₀ values can vary depending on experimental conditions, such as substrate and enzyme concentrations.

Experimental Workflow for Calcineurin Inhibition Assay

The diagram below outlines the general workflow for conducting an in vitro calcineurin phosphatase inhibition assay using a colorimetric, malachite green-based method.

G A 1. Reagent Preparation (Buffers, Substrate, Inhibitor Dilutions, Phosphate Standards) B 2. Assay Plate Setup (Blank, Controls, Standards, Test Samples) A->B C 3. Pre-incubation Add Calcineurin + Inhibitor (10-15 min @ 30°C) B->C D 4. Initiate Reaction Add RII Phosphopeptide Substrate C->D E 5. Incubate (15-30 min @ 30°C) D->E F 6. Stop & Detect Add Malachite Green Reagent E->F G 7. Color Development (15-20 min @ RT) F->G H 8. Measure Absorbance (~620 nm) G->H I 9. Data Analysis (Calculate % Inhibition, Determine IC₅₀) H->I

References

Troubleshooting & Optimization

Troubleshooting low immunosuppressive activity of Cytosporin C in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low immunosuppressive activity with Cytosporin C in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's immunosuppressive activity?

A1: this compound, similar to other cyclosporins, exerts its immunosuppressive effect by inhibiting T-lymphocyte activation.[1][2] It passively diffuses into the T-cell where it binds to a cytosolic protein called cyclophilin.[3][4] This this compound-cyclophilin complex then inhibits calcineurin, a phosphatase enzyme.[1][5] The inhibition of calcineurin prevents the dephosphorylation and activation of the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor.[5] Consequently, NF-AT cannot translocate to the nucleus to promote the transcription of genes for crucial cytokines like Interleukin-2 (B1167480) (IL-2), which is necessary for T-cell proliferation and activation.[3][4][5]

Q2: How does the immunosuppressive potency of this compound compare to Cyclosporine A?

A2: Cyclosporine A (CsA) is generally considered the more potent of the two. However, this compound (CsC) also demonstrates significant immunosuppressive activity. In comparative studies, the potency has been ranked as CsA ≥ CsC.[6] Both compounds are highly active in inhibiting lymphocyte proliferation in mixed lymphocyte cultures (MLC) and in response to mitogens.[6]

Q3: What is the expected effect of this compound on cytokine production?

A3: this compound is expected to inhibit the synthesis of IL-2 and other lymphokine messenger RNAs (mRNAs) during T-cell activation.[3] By blocking the calcineurin pathway, it specifically prevents the transcription of IL-2, which is a critical signal for T-cell proliferation.[4][5] Therefore, a successful experiment should show a dose-dependent decrease in IL-2 production in activated T-cells treated with this compound.

Q4: Are there non-immunosuppressive effects of this compound I should be aware of?

A4: While primarily known for immunosuppression, cyclosporins can have other biological activities. For instance, some non-immunosuppressive cyclosporin (B1163) analogues have been investigated for their potential in treating parasitic or viral infections and reversing multidrug resistance in tumors.[7][8] It's important to consider the specific context of your experimental system.

Troubleshooting Guide: Low Immunosuppressive Activity

Q1: My experiment is showing lower-than-expected immunosuppressive activity. What are the first things I should check?

A1: If you observe low activity, systematically review the following common sources of error:

  • Compound Integrity: Verify the storage conditions of your this compound stock. It is a lipophilic, cyclic peptide and should be stored according to the manufacturer's instructions, typically protected from light and moisture.[4]

  • Solvent and Dilution: Ensure the solvent used to dissolve and dilute this compound is appropriate and that the compound is fully solubilized. Cyclosporins are lipophilic and may require solvents like DMSO or ethanol (B145695) before further dilution in aqueous media.[4] The stability of cyclosporine can also be affected by the type of i.v. solution used, with greater stability observed in 5% dextrose (D5W) compared to 0.9% sodium chloride in some conditions.[9]

  • Dosage and Concentration: Double-check all calculations for your working concentrations. The immunosuppressive effects of cyclosporins are dose-dependent.[10] Low doses may not only be ineffective but could paradoxically stimulate certain immune responses.[11][12]

  • Cell Viability: Assess the health and viability of your cells (e.g., lymphocytes) before and during the experiment. If cell viability is low, their ability to respond to stimuli will be compromised, making it difficult to measure an immunosuppressive effect.

Q2: Could my experimental setup be the issue? The compound seems fine.

A2: Yes, the assay system itself is critical.

  • Assay Sensitivity: Ensure your assay is sensitive enough to detect the effects of immunosuppression. For example, when measuring T-cell proliferation, the stimulus used (e.g., mitogens like PHA or ConA, or an allogeneic stimulus in a Mixed Lymphocyte Reaction) must be potent enough to induce a strong baseline response that can then be shown to be inhibited.[6]

  • Timing of Treatment: The timing of this compound addition is crucial. It primarily inhibits the early stages of T-cell activation (G0 and G1 phases of the cell cycle).[2][13] Adding the compound after the cells have already become fully activated will result in significantly lower observed activity.

  • Plastic Adsorption: Cyclosporine can adsorb to plastic surfaces like polyvinyl chloride (PVC) tubing and containers.[9] This can reduce the effective concentration of the drug delivered to your cells. If possible, use glass containers or low-adsorption plastics, especially for storing diluted solutions.[9]

Q3: I'm dissolving this compound in DMSO. Could the solvent be affecting my results?

A3: It's possible. While DMSO is a common solvent, high concentrations can be toxic to cells. Always include a "vehicle control" in your experimental design. This control should contain the highest concentration of DMSO used in your treatment groups to ensure that any observed effects are due to this compound and not the solvent.

Q4: My this compound seems to have variable activity between experiments. Why might this be?

A4: Inter-experimental variability can be caused by several factors.

  • Inconsistent Cell State: The activation state and source of your primary cells can vary. Using cells from different donors or passages can introduce variability.

  • Formulation and Bioavailability: The formulation of cyclosporine can impact its bioavailability and absorption rate.[14] Microemulsion formulations, for example, can lead to faster and higher serum concentrations compared to other forms.[14] While less of a factor in vitro, ensure your compound is completely in solution to maximize its availability to the cells.

  • Drug Interactions: If you are using this compound in combination with other compounds, be aware of potential drug interactions that could alter its metabolism or activity.[5][15]

Quantitative Data Summary

The immunosuppressive activity of cyclosporins is typically quantified by their half-maximal inhibitory concentration (IC50). This value can vary significantly based on the assay type, cell type, and specific experimental conditions. Below is a summary of representative data for Cyclosporine A (a close analogue of this compound) to provide a reference for expected potency.

CompoundAssay TypeCell Type / SystemIC50 / Effective Concentration
Cyclosporine AT-Cell ProliferationHuman Whole Blood (PHA-stimulated)~294 µg/L
Cyclosporine AIL-2 Production InhibitionHuman CD4+ T-CellsStrong negative correlation with drug level
This compoundT-Cell Proliferation (MLC)Murine LymphocytesActivity is significant, ranked as slightly less than or equal to Cyclosporine A.
(γ-OH)MeLeu⁴-CsMixed Lymphocyte Reaction (MLR)Not Specified~100-fold reduced activity compared to CsA

(Data compiled from multiple sources for reference)[6][16][17][18]

Experimental Protocols

Protocol: In Vitro T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

This protocol outlines a one-way MLR to assess the immunosuppressive activity of this compound by measuring the proliferation of responder T-cells against allogeneic stimulator cells.

1. Preparation of Cells:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors (Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.

  • Stimulator Cells (Donor B): Treat PBMCs from Donor B with a proliferation inhibitor like Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 3000 rads). This prevents them from proliferating but preserves their ability to stimulate. Wash the cells three times with complete RPMI-1640 medium to remove residual Mitomycin C.

  • Responder Cells (Donor A): These cells are left untreated.

  • Resuspend both cell populations in complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, and 1% Penicillin-Streptomycin) and perform a cell count to determine concentration and viability.

2. Assay Setup:

  • Plate the stimulator cells (Donor B) at a density of 1 x 10⁵ cells/well in a 96-well flat-bottom plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also, prepare a vehicle control (medium with the same final concentration of solvent, e.g., DMSO).

  • Add the diluted this compound, vehicle control, or medium-only control to the appropriate wells.

  • Add the responder cells (Donor A) to the wells at a density of 1 x 10⁵ cells/well. The final volume in each well should be 200 µL.

  • Controls:

    • Negative Control: Responder cells only.
    • Positive Control: Responder cells + Stimulator cells (with vehicle).
    • Vehicle Control: Responder cells + Stimulator cells + Vehicle.

3. Incubation:

  • Incubate the plate for 5 days in a humidified incubator at 37°C with 5% CO₂.

4. Measurement of Proliferation:

  • 18 hours before harvesting, add a proliferation marker to each well (e.g., 1 µCi of ³H-thymidine or 10 µL of a BrdU labeling solution).

  • Harvest the cells onto filter mats using a cell harvester (for ³H-thymidine) or process the plate according to the manufacturer's instructions for a colorimetric BrdU ELISA assay.

  • Measure the incorporation of the label using a scintillation counter or a microplate reader.

5. Data Analysis:

  • Calculate the percentage of inhibition for each this compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Visualizations

Cytosporin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLCγ TCR->PLC Signal Calcineurin Calcineurin PLC->Calcineurin Ca²⁺ release activates NFAT_P NF-AT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT_A NF-AT (Active) NFAT_P->NFAT_A Activation & Translocation Cyclophilin Cyclophilin Complex CsC-Cyclophilin Complex Cyclophilin->Complex CytosporinC This compound CytosporinC->Cyclophilin CytosporinC->Complex Complex->Calcineurin INHIBITS IL2_Gene IL-2 Gene NFAT_A->IL2_Gene Binds to promoter IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription

Caption: Calcineurin-NFAT signaling pathway and the inhibitory mechanism of this compound.

Experimental_Workflow A Isolate PBMCs from Two Donors (A and B) B Prepare Stimulator Cells (Donor B) (e.g., Mitomycin C treatment) A->B C Prepare Responder Cells (Donor A) A->C D Plate Stimulator Cells in 96-well plate B->D F Add Responder Cells to Plate (Initiate Co-culture) C->F E Prepare & Add Serial Dilutions of this compound / Controls D->E E->F G Incubate for 5 Days (37°C, 5% CO₂) F->G H Add Proliferation Marker (e.g., ³H-Thymidine or BrdU) G->H I Incubate for 18 hours H->I J Harvest Cells & Measure Proliferation I->J K Analyze Data & Calculate IC50 J->K

Caption: Experimental workflow for a Mixed Lymphocyte Reaction (MLR) assay.

References

How to prevent Cytosporin C precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Cytosporin C precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is the cause and how can I resolve this?

A1: Immediate precipitation, often termed "crashing out," is a frequent challenge with hydrophobic compounds like this compound. This occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once its organic solvent, such as DMSO, is diluted.

Potential Causes and Solutions:

  • High Final Concentration: The desired concentration of this compound in the media may exceed its solubility limit. To address this, lower the final working concentration or perform a solubility test to determine the maximum soluble concentration.

  • Rapid Dilution: Adding a concentrated stock solution directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation. It is recommended to perform serial dilutions in pre-warmed (37°C) culture media.[1] Adding the compound dropwise while gently vortexing the media can also help.

  • Low Media Temperature: The solubility of many compounds, including this compound, decreases at lower temperatures. Always use pre-warmed (37°C) cell culture media for dilutions.[1]

  • High DMSO Concentration: While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. It is crucial to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.

Q2: I've observed that my this compound precipitates over time in the incubator. What could be causing this delayed precipitation?

A2: Delayed precipitation can be due to several factors related to the incubator's environment and the composition of the media.

  • pH Shift: The CO2 environment in an incubator can lower the pH of the media, which can affect the solubility of pH-sensitive compounds. Ensure your media is adequately buffered for the CO2 concentration in your incubator.

  • Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over extended periods, leading to precipitation. It is advisable to test the compound's stability in your specific cell culture medium over the intended duration of the experiment.

  • Evaporation: Evaporation from the culture plates can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit. Ensure proper humidification in the incubator and use sealed flasks or plates for long-term experiments.

Q3: Are there alternative solvents or strategies to improve the solubility of this compound in my cell culture experiments?

A3: Yes, if optimizing the dilution procedure with DMSO is insufficient, several other strategies can be employed.

  • Alternative Solvents: Ethanol (B145695) is another common solvent for cyclosporines.[2] You can prepare a stock solution in absolute ethanol and follow similar dilution protocols, always ensuring the final ethanol concentration is non-toxic to your cells (typically well below 0.1%).

  • Co-solvents and Surfactants: The use of co-solvents or non-ionic surfactants like Tween® 80 can help maintain the solubility of hydrophobic compounds in aqueous solutions. These should be used at very low, non-toxic concentrations.

  • Formulation with Cyclodextrins: For particularly challenging compounds, pre-complexing with a cyclodextrin (B1172386) derivative can significantly enhance aqueous solubility.

Troubleshooting Guide

Issue: Cloudiness or precipitate observed in cell culture media after adding this compound.

This troubleshooting workflow will guide you in identifying the cause of precipitation and finding a solution.

G A Precipitation Observed B Check Stock Solution (Clear or Precipitated?) A->B C Precipitated Stock: Re-dissolve (warm/vortex) or Prepare Fresh Stock B->C Precipitated D Clear Stock: Review Dilution Protocol B->D Clear E Was Media Pre-warmed to 37°C? D->E F No E->F No G Yes E->G Yes H Pre-warm Media and Repeat F->H I Was Dilution Gradual? (e.g., serial dilution, dropwise addition) G->I J No I->J No K Yes I->K Yes L Use Gradual Dilution and Repeat J->L M Check Final DMSO/Solvent Concentration K->M N > 0.5% M->N High O < 0.5% M->O Low P Reduce Stock Concentration or Use Intermediate Dilution N->P Q Perform Solubility Test in Media O->Q R Consider Alternative Solubilization (e.g., different solvent, surfactants) Q->R If precipitation persists

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Data Presentation

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆₂H₁₁₁N₁₁O₁₃[1]
Molecular Weight1218.6 g/mol [1]

Solubility of this compound

SolventSolubilityReference
DMF20 mg/mL
Ethanol14 mg/mL
DMSO3 mg/mL
DMF:PBS (pH 7.2) (1:3)0.25 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Calculate the required mass: Based on the molecular weight of this compound (1218.6 g/mol ), weigh out the appropriate amount of the compound. For 1 mL of a 10 mM stock solution, you would need 12.186 mg.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of high-quality, anhydrous DMSO (e.g., 1 mL).

  • Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or sonicate briefly to ensure the compound is fully dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Dilution of this compound into Cell Culture Media (Example for a 10 µM final concentration)

  • Prepare an intermediate dilution: To avoid adding a minuscule volume of the concentrated stock directly to your culture, first prepare an intermediate dilution. For example, dilute your 10 mM stock 1:100 in DMSO to create a 100 µM working stock.

  • Pre-warm the media: Warm your complete cell culture medium to 37°C.

  • Final dilution: Add the appropriate volume of the 100 µM working stock to your pre-warmed medium. To achieve a 10 µM final concentration, you would add 100 µL of the 100 µM stock to 900 µL of media. Add the stock dropwise while gently swirling the media.

  • Final DMSO concentration check: In this example, the final DMSO concentration would be 0.1%, which is generally well-tolerated by most cell lines.

  • Visual inspection: After dilution, visually inspect the medium for any signs of precipitation before adding it to your cells.

Signaling Pathway

This compound, like its close analog Cyclosporin A, is an immunosuppressant that primarily functions by inhibiting calcineurin. This inhibition prevents the activation of T-lymphocytes.

cluster_cell T-Lymphocyte TCR T-Cell Receptor (TCR) PLC Phospholipase C TCR->PLC Antigen Presentation IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER releases Ca Ca²⁺ ER->Ca Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus translocates to IL2_gene IL-2 Gene IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA transcription IL2 Interleukin-2 (IL-2) IL2_mRNA->IL2 translation Cytosporin_C This compound Cyclophilin Cyclophilin Cytosporin_C->Cyclophilin binds Complex This compound- Cyclophilin Complex Complex->Calcineurin inhibits

Caption: The inhibitory mechanism of this compound on the calcineurin signaling pathway in T-lymphocytes.

References

Technical Support Center: Troubleshooting Unexpected Cytotoxicity of Cyclosporin Derivatives in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity when treating primary cells with cyclosporin (B1163) derivatives. This resource is designed for scientists and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format, providing step-by-step instructions to identify and solve the issue.

Issue 1: High levels of cell death are observed at expected non-toxic concentrations.

  • Question: My primary cells are dying at concentrations of the cyclosporin derivative that are reported to be non-toxic. What could be the cause?

  • Answer: This is a common issue that can arise from several factors. Follow these troubleshooting steps to identify the root cause:

    • Verify Drug Concentration and Purity:

      • Action: Confirm the correct calculation of the stock solution and final dilutions. If possible, verify the purity and identity of the cyclosporin derivative using analytical methods such as HPLC or mass spectrometry.

      • Rationale: Errors in dilution calculations or compound degradation can lead to unexpectedly high effective concentrations.

    • Assess Vehicle Toxicity:

      • Action: Run a vehicle-only control at the same concentration used to dissolve the cyclosporin derivative. Common solvents like DMSO or ethanol (B145695) can be toxic to primary cells, especially at higher concentrations. The commercial formulation of cyclosporin A, Sandimmune, uses Cremophor EL as a vehicle, which has been shown to be independently toxic to primary renal proximal tubule cells.[1][2]

      • Rationale: The observed cytotoxicity may be due to the solvent rather than the compound itself.

    • Check for Contamination:

      • Action: Visually inspect cell cultures for any signs of bacterial or fungal contamination. Perform routine mycoplasma testing.

      • Rationale: Microbial contamination can induce cell stress and death, which can be mistaken for drug-induced cytotoxicity.

    • Evaluate Primary Cell Health and Passage Number:

      • Action: Ensure that the primary cells are healthy, in a logarithmic growth phase, and within a low passage number range before initiating the experiment.

      • Rationale: Primary cells have a limited lifespan and can become more sensitive to stressors with increasing passage number.

Issue 2: Inconsistent cytotoxicity results are observed between experiments.

  • Question: I am getting variable and non-reproducible cytotoxicity results with my cyclosporin derivative. What could be the problem?

  • Answer: Inconsistent results are often due to subtle variations in experimental conditions. Consider the following:

    • Standardize Cell Seeding Density:

      • Action: Ensure that the same number of viable cells are seeded in each well for every experiment.

      • Rationale: Cell density can influence the cellular response to a compound.

    • Control for Edge Effects in Multi-well Plates:

      • Action: Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the perimeter wells with sterile media or PBS.

      • Rationale: "Edge effects" can lead to significant variability in results across a plate.

    • Ensure Consistent Incubation Times and Conditions:

      • Action: Maintain consistent incubation times and ensure uniform temperature and CO2 levels in the incubator.

      • Rationale: Variations in incubation conditions can affect cell health and drug metabolism.

    • Prepare Fresh Drug Dilutions:

      • Action: Prepare fresh dilutions of the cyclosporin derivative for each experiment from a validated stock solution.

      • Rationale: Repeated freeze-thaw cycles can degrade the compound, leading to inconsistent activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for Cyclosporin A and its derivatives?

A1: Cyclosporin A (CsA) and its derivatives primarily exert their immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway.[3] The drug binds to the intracellular protein cyclophilin, and this complex then inhibits the phosphatase activity of calcineurin.[3][4] This prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor, thereby blocking the expression of genes essential for T-cell activation, such as Interleukin-2 (IL-2).

Q2: What are the known off-target effects of cyclosporin derivatives that can lead to cytotoxicity?

A2: A primary off-target effect of cyclosporins is the inhibition of the mitochondrial permeability transition pore (mPTP), which is regulated by cyclophilin D. While this can be protective in some contexts, such as ischemia-reperfusion injury, it can also disrupt mitochondrial function and lead to cell death. Additionally, CsA can induce endoplasmic reticulum stress and the production of reactive oxygen species (ROS), which contribute to its cytotoxic effects, particularly in renal cells.

Q3: How can I distinguish between apoptosis and necrosis in my primary cells treated with a cyclosporin derivative?

A3: You can use a combination of assays to differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death):

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V and PI positive), and necrotic cells (Annexin V negative, PI positive).

  • Caspase Activity Assays: Caspases are key mediators of apoptosis. Measuring the activity of executioner caspases like caspase-3 and caspase-7 can confirm an apoptotic mechanism.

  • Lactate Dehydrogenase (LDH) Assay: LDH is released from cells upon plasma membrane rupture, a hallmark of necrosis. An increase in LDH in the cell culture supernatant is indicative of necrosis.

Q4: My cyclosporin derivative is causing mitochondrial dysfunction. What specific assays can I use to investigate this?

A4: To investigate mitochondrial dysfunction, you can perform the following assays:

  • Mitochondrial Membrane Potential (ΔΨm) Assay: A decrease in ΔΨm is an early indicator of mitochondrial dysfunction and apoptosis. Fluorescent dyes like TMRM or JC-1 can be used to measure changes in ΔΨm by flow cytometry or fluorescence microscopy.

  • Reactive Oxygen Species (ROS) Detection: Increased ROS production is a common consequence of mitochondrial damage. Cell-permeable dyes like DCFDA can be used to measure intracellular ROS levels.

  • Mitochondrial Permeability Transition Pore (mPTP) Opening Assay: The opening of the mPTP can be assessed using calcein-AM quenching assays in isolated mitochondria or intact cells.

Data Presentation

Table 1: Reported Cytotoxic Concentrations of Cyclosporin A in Different Primary Cell Types

Cell TypeSpeciesConcentrationExposure TimeObserved Effect
Proximal Tubule CellsRabbit25-50 µM24 hoursInhibition of transepithelial pH gradient
Proximal Tubule CellsHuman>10 µg/mLNot specifiedNecrosis (attributed to vehicle)
Endothelial CellsBovine Aortic10-50 µM3-24 hoursCell detachment and lysis (LDH release)
Microvascular Endothelial CellsRat250-1000 ng/mL4-6 daysInhibition of cell replication
HepatocytesRat10⁻⁷ to 10⁻⁵ M17 hoursInhibition of taurocholate release and protein secretion

Table 2: IC50 Values of Cyclosporin A for Immunosuppressive Effects

Cell TypeStimulationIC50
Human T CellsNo costimulatory signal0.37 ng/mL
Human T CellsCD28 costimulation4 µg/mL
Alloreactive T Cells (MLR)Not applicableNot specified, but effective at nanomolar concentrations

Experimental Protocols

1. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture supernatant.

  • Materials: LDH cytotoxicity detection kit, 96-well plates, plate reader.

  • Method:

    • Seed primary cells in a 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of the cyclosporin derivative and controls (vehicle control, untreated control, and maximum LDH release control).

    • Incubate for the desired time period.

    • 30 minutes before the end of the incubation, add lysis buffer to the maximum release control wells.

    • Centrifuge the plate to pellet any detached cells.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture according to the manufacturer's instructions.

    • Incubate in the dark at room temperature.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

2. Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases-3 and -7, which are activated during apoptosis.

  • Materials: Caspase-3/7 activity assay kit, 96-well plates (white or black, depending on the kit), plate reader with fluorescence or luminescence capabilities.

  • Method:

    • Seed cells in a 96-well plate and treat with the cyclosporin derivative and controls.

    • At the end of the treatment period, add the caspase-3/7 reagent directly to the wells.

    • Incubate at room temperature as per the manufacturer's protocol.

    • Measure the fluorescence or luminescence.

    • An increase in signal indicates an increase in caspase-3/7 activity and apoptosis.

3. Mitochondrial Membrane Potential (ΔΨm) Assay using TMRM

This method uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess mitochondrial membrane potential.

  • Materials: TMRM, FCCP (a mitochondrial uncoupler, as a positive control), fluorescence microscope or flow cytometer.

  • Method:

    • Culture primary cells on glass-bottom dishes or in appropriate tubes for flow cytometry.

    • Treat cells with the cyclosporin derivative.

    • During the last 30 minutes of treatment, add TMRM to the culture medium at a final concentration of 20-100 nM.

    • Incubate at 37°C.

    • Wash the cells with pre-warmed buffer.

    • Image the cells using a fluorescence microscope or analyze by flow cytometry.

    • A decrease in TMRM fluorescence intensity indicates depolarization of the mitochondrial membrane.

4. Intracellular Reactive Oxygen Species (ROS) Detection

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure intracellular ROS.

  • Materials: H2DCFDA, a known ROS inducer (e.g., H2O2) as a positive control, fluorescence plate reader or flow cytometer.

  • Method:

    • Treat cells with the cyclosporin derivative.

    • Wash the cells with a suitable buffer (e.g., HBSS).

    • Load the cells with H2DCFDA (typically 5-10 µM) and incubate for 30-60 minutes at 37°C.

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity. An increase in fluorescence corresponds to an increase in intracellular ROS levels.

Mandatory Visualizations

cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Cyclosporin Derivative Cyclosporin Derivative Cyclophilin Cyclophilin Cyclosporin Derivative->Cyclophilin CsA-Cyclophilin Complex CsA-Cyclophilin Complex Cyclophilin->CsA-Cyclophilin Complex Calcineurin Calcineurin CsA-Cyclophilin Complex->Calcineurin Inhibition NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene Transcription Gene Transcription NFAT->Gene Transcription Activates

Caption: On-target signaling pathway of cyclosporin derivatives.

Start Unexpected Cytotoxicity Observed Check_Purity Verify Compound Purity and Concentration Start->Check_Purity Vehicle_Control Run Vehicle-Only Control Check_Purity->Vehicle_Control Check_Contamination Screen for Mycoplasma and other Microbes Vehicle_Control->Check_Contamination Assess_Cells Evaluate Primary Cell Health Check_Contamination->Assess_Cells Distinguish_Death Differentiate Apoptosis vs. Necrosis Assess_Cells->Distinguish_Death Apoptosis_Assay Perform Caspase/Annexin V Assays Distinguish_Death->Apoptosis_Assay Apoptosis Suspected Necrosis_Assay Perform LDH Assay Distinguish_Death->Necrosis_Assay Necrosis Suspected Investigate_Mitochondria Investigate Mitochondrial Involvement Apoptosis_Assay->Investigate_Mitochondria Conclusion Identify Cause of Cytotoxicity Necrosis_Assay->Conclusion MMP_Assay Measure Mitochondrial Membrane Potential (ΔΨm) Investigate_Mitochondria->MMP_Assay ROS_Assay Measure Reactive Oxygen Species (ROS) Investigate_Mitochondria->ROS_Assay MMP_Assay->Conclusion ROS_Assay->Conclusion

Caption: Experimental workflow for troubleshooting cytotoxicity.

High_Cytotoxicity High Cytotoxicity? Vehicle_Toxic Vehicle is Toxic? High_Cytotoxicity->Vehicle_Toxic Yes Contaminated Culture Contaminated? High_Cytotoxicity->Contaminated No Vehicle_Toxic->Contaminated No Sol_1 Re-evaluate Vehicle/Solvent System Vehicle_Toxic->Sol_1 Yes Apoptosis Apoptosis Confirmed? Contaminated->Apoptosis No Sol_2 Discard Culture, Start with New Stock Contaminated->Sol_2 Yes Sol_3 Investigate Off-Target Mitochondrial Effects Apoptosis->Sol_3 Yes Sol_4 Compound is Necrotic at this Concentration Apoptosis->Sol_4 No

References

Improving the solubility and stability of Cytosporin C for oral administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility and stability of Cyclosporine for oral administration.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Cyclosporine, and why is it a challenge for oral administration?

Cyclosporine is a lipophilic, cyclic polypeptide with very low aqueous solubility.[1][2] Its solubility in water at 25°C is approximately 27.67 µg/mL.[2] This poor solubility is a significant hurdle for oral drug development, as it can lead to low and variable dissolution in the gastrointestinal tract, resulting in erratic absorption and insufficient bioavailability.[1][2][3] Cyclosporine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[3] For such drugs, the rate-limiting step for absorption is often the dissolution rate.[3]

Q2: What are the primary degradation pathways for Cyclosporine under physiological conditions?

Cyclosporine is susceptible to degradation, particularly in acidic environments. The primary degradation pathway in aqueous acidic conditions (pH 1-4) is an intramolecular N,O-acyl migration, leading to the formation of its inactive isomer, isocyclosporin A.[4][5][6] This isomerization occurs at the MeBmt amino acid residue.[4][6] Additionally, metabolism in the intestine and liver by cytochrome P450 enzymes, mainly CYP3A4, contributes to its degradation and clearance.[7]

Q3: What are the most common formulation strategies to enhance the oral bioavailability of Cyclosporine?

Several advanced formulation strategies are employed to overcome the solubility and bioavailability challenges of Cyclosporine. The most common and successful approaches include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Commercial formulations like Sandimmune® and Neoral® are based on SEDDS, which are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[1][8]

  • Solid Dispersions: This technique involves dispersing Cyclosporine in a hydrophilic carrier matrix at a solid state.[9][10] This can be achieved by methods like melting or solvent evaporation.[11] The drug in a solid dispersion may exist in an amorphous state, which has a higher solubility than the crystalline form.[12]

  • Nanoparticle Formulations: Reducing the particle size of Cyclosporine to the nanometer range significantly increases the surface area, leading to an enhanced dissolution rate and solubility.[13][14][15] Nanosuspensions are a common type of nanoparticle formulation for Cyclosporine.[16][17]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[18][19] They can encapsulate poorly soluble drugs like Cyclosporine, forming inclusion complexes that have improved aqueous solubility and stability.[18][20][21]

Troubleshooting Guide

Problem 1: Low and variable oral bioavailability in preclinical animal studies.

  • Possible Cause: Poor dissolution of the crystalline Cyclosporine in the gastrointestinal fluid. Precipitation of the drug upon dilution in the gut.

  • Suggested Solution:

    • Formulation Enhancement: Employ solubility enhancement techniques such as preparing a nanosuspension, solid dispersion, or a cyclodextrin (B1172386) complex. These methods can improve the dissolution rate and maintain a supersaturated state in the GI tract.[13][18][22]

    • Incorporate Surfactants: The inclusion of surfactants in the formulation can improve the wettability of the hydrophobic drug particles and prevent aggregation.[23]

    • Use of Amorphous Form: Convert the crystalline drug to its amorphous state through techniques like solid dispersion to leverage its higher intrinsic solubility.[12]

Problem 2: Precipitation of Cyclosporine in aqueous buffers during in vitro dissolution testing.

  • Possible Cause: The concentration of Cyclosporine exceeds its saturation solubility in the dissolution medium. The formulation is not adequately stabilizing the dissolved drug.

  • Suggested Solution:

    • Optimize Formulation: If using a solid dispersion, ensure the polymer carrier effectively inhibits crystallization. For nanoparticle formulations, optimize the stabilizer concentration to prevent particle agglomeration.[14]

    • Addition of Auxiliary Excipients: Incorporate hydrophilic polymers or surfactants into the dissolution medium to act as precipitation inhibitors.[24][25]

    • pH Adjustment: While Cyclosporine's solubility is not strongly pH-dependent, avoiding highly acidic conditions can mitigate degradation to isocyclosporin.[4][5]

Problem 3: Instability of the formulation during storage (e.g., crystal growth in amorphous solid dispersions, particle aggregation in nanosuspensions).

  • Possible Cause: The formulation is thermodynamically unstable. For amorphous systems, the drug has a tendency to revert to its more stable crystalline form. For nanosuspensions, insufficient stabilizer can lead to particle aggregation.[17]

  • Suggested Solution:

    • Polymer Selection for Solid Dispersions: Choose a polymer with a high glass transition temperature (Tg) and strong interactions with the drug to inhibit molecular mobility and crystallization.

    • Stabilizer Optimization for Nanosuspensions: Use a combination of steric and/or ionic stabilizers to provide a robust barrier against particle aggregation.[14]

    • Lyophilization: For nanosuspensions, lyophilization (freeze-drying) can convert the liquid formulation into a stable solid powder, which can be reconstituted before use.[17]

Quantitative Data Summary

Table 1: Solubility Enhancement of Cyclosporine using Different Formulation Strategies

Formulation StrategyVehicle/CarrierSolubility Enhancement (fold increase)Reference
NanosuspensionHPMC and Soluplus®2.1[26]
NanosuspensionHPMC and SDS®4.5[26]
NanosuspensionPoloxamer 4075.69[17]
Cyclodextrin ComplexCyclodextrin tetrapolymer (P-αβγ–CD)5.4[1]
Spherical Amorphous Solid DispersionPoly-αβ-CD copolymers9.8[8]
Dry EmulsionGlycerol monooleate, PVP K-25>1000 (compared to amorphous CsA)[3]

Experimental Protocols

1. Preparation of Cyclosporine Nanosuspension by High-Pressure Homogenization (HPH)

  • Objective: To prepare a stable nanosuspension of Cyclosporine to improve its dissolution rate.

  • Materials: Cyclosporine, a suitable stabilizer (e.g., HPMC, Soluplus®), purified water.

  • Procedure:

    • Disperse the Cyclosporine powder in an aqueous solution of the stabilizer(s).

    • Subject the suspension to high-shear homogenization for a preliminary size reduction.

    • Pass the resulting suspension through a high-pressure homogenizer for a specified number of cycles at a defined pressure until the desired particle size is achieved.

    • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.[16]

2. Preparation of Cyclosporine Solid Dispersion by Solvent Evaporation Method

  • Objective: To prepare an amorphous solid dispersion of Cyclosporine to enhance its solubility.

  • Materials: Cyclosporine, a hydrophilic carrier (e.g., PVP, HPMC), a suitable organic solvent (e.g., ethanol, acetone).

  • Procedure:

    • Dissolve both Cyclosporine and the hydrophilic carrier in the organic solvent to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.

    • Pulverize the dried mass and sieve it to obtain a uniform powder.

    • Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (using techniques like DSC and PXRD to confirm the amorphous state).[11]

3. Preparation of Cyclosporine-Cyclodextrin Inclusion Complex by Kneading Method

  • Objective: To prepare an inclusion complex of Cyclosporine with a cyclodextrin to improve its aqueous solubility.

  • Materials: Cyclosporine, a cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin), water-ethanol mixture.

  • Procedure:

    • Triturate the cyclodextrin with a small amount of the water-ethanol mixture in a mortar to obtain a homogeneous paste.

    • Add the Cyclosporine to the paste and continue kneading for a specified period.

    • Add more of the solvent mixture if necessary to maintain a suitable consistency.

    • Dry the resulting product in an oven at a controlled temperature.

    • Pulverize the dried complex and store it in a desiccator.

    • Characterize the complex for complexation efficiency and solubility improvement.

Visualizations

G cluster_0 Troubleshooting Low Oral Bioavailability cluster_1 Recommended Solutions Problem Low & Variable Oral Bioavailability Cause1 Poor Aqueous Solubility Problem->Cause1 Cause2 Low Dissolution Rate Problem->Cause2 Cause3 Precipitation in GI Tract Problem->Cause3 Sol1 Nanoparticle Formulation Cause1->Sol1 Sol2 Solid Dispersion Cause1->Sol2 Sol3 Cyclodextrin Complexation Cause1->Sol3 Cause2->Sol1 Cause2->Sol2 Sol4 Inclusion of Surfactants/Polymers Cause3->Sol4 G Start Start: Cyclosporine & Carrier in Organic Solvent Step1 Solvent Evaporation (Rotary Evaporator) Start->Step1 Dissolution Step2 Vacuum Drying Step1->Step2 Formation of solid mass Step3 Pulverization & Sieving Step2->Step3 Removal of residual solvent End End: Cyclosporine Solid Dispersion Powder Step3->End Uniform powder G TCR TCR Activation Calcineurin Calcineurin TCR->Calcineurin activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus translocates to IL2 IL-2 Gene Transcription Nucleus->IL2 activates Cyclosporine Cyclosporine- Cyclophilin Complex Cyclosporine->Calcineurin inhibits

References

Technical Support Center: Managing Cytosporin C Blood Levels in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in managing the variability of Cytosporin C blood levels during animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Cyclosporin (B1163) A?

This compound is a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum. It is an immunosuppressive agent that, like the more commonly studied Cyclosporin A (CsA), acts as a calcineurin inhibitor.[1][2] This inhibition blocks the activation of T-lymphocytes, a key step in the immune response.[2] While structurally similar, derivatives of this compound have been reported to have poor immunosuppressive activity compared to CsA in some contexts.[3]

Q2: What are the primary factors that contribute to variable this compound blood levels in animal studies?

Variability in this compound blood levels is a significant challenge and can be attributed to several factors:

  • Route of Administration and Formulation: Oral administration generally leads to more variability than intravenous injection due to incomplete and variable absorption.[3][4] The vehicle used for oral administration can also markedly affect bioavailability.[5] Microemulsion formulations have been shown to improve bioavailability and reduce intra-subject discrepancies for cyclosporines.[6]

  • Animal Species and Strain: Different species metabolize drugs at different rates. For instance, dogs are very efficient at metabolizing cyclosporines, while rats do so at a much slower rate.[7]

  • Physiological State of the Animal: Factors such as gastrointestinal health, liver function, and bile flow can significantly impact the absorption and metabolism of orally administered this compound.[8]

  • Drug Interactions: Co-administration of other drugs can alter this compound metabolism. For example, drugs that inhibit the CYP3A4 enzyme, such as ketoconazole, can increase cyclosporine blood concentrations.[9][10]

  • Food Effects: The presence of food in the gastrointestinal tract can affect the absorption of cyclosporines.[4][11] For dogs, cyclosporine is best given on an empty stomach, while in cats, absorption is similar with or without food.[10]

  • Blood Sampling and Handling: The concentration of cyclosporine can be affected by the temperature at which blood samples are handled and the delay in separating plasma or serum.[12][13]

Q3: How is this compound metabolized and eliminated?

This compound is primarily metabolized in the liver and intestine by the cytochrome P450 enzyme system, particularly CYP3A4.[1] The metabolites are mainly excreted in the bile and feces, with minimal renal elimination. The gastrointestinal tract may also play a role in its metabolism when administered orally.[14]

Troubleshooting Guide

Issue: High variability in blood concentrations between animals in the same treatment group.

Potential Cause Troubleshooting Steps
Inconsistent Dosing Technique Ensure precise and consistent administration for all animals. For oral gavage, verify the technique to prevent incomplete dosing.
Differences in Food Intake Standardize the feeding schedule. For oral dosing, administer this compound at the same time relative to feeding for all animals.[10]
Underlying Health Differences Perform a thorough health screen of all animals before the study. Exclude animals with signs of gastrointestinal or liver issues.
Genetic Variability within the Animal Strain If possible, use a more genetically homogenous animal strain.

Issue: Lower-than-expected this compound blood levels.

Potential Cause Troubleshooting Steps
Poor Oral Bioavailability Consider using a microemulsion formulation to enhance absorption.[6] Alternatively, consider a different route of administration, such as subcutaneous or intravenous, if the experimental design allows.[3]
Rapid Metabolism Be aware of the species-specific metabolic rates. For example, dogs metabolize cyclosporines much faster than rats.[7] You may need to adjust the dosage accordingly.
Drug Interactions Review all co-administered substances to ensure none are known to induce CYP3A4 enzymes, which would accelerate this compound metabolism.

Issue: Higher-than-expected this compound blood levels or signs of toxicity.

Potential Cause Troubleshooting Steps
Impaired Metabolism or Excretion Assess liver function in the animals, as impaired function can lead to drug accumulation.[8]
Drug Interactions Ensure no co-administered drugs are inhibiting CYP3A4, such as ketoconazole, which would slow down this compound metabolism and increase its levels.[9][10]
Dosing Errors Double-check all dose calculations and the concentration of the dosing solution.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Cyclosporine in Various Animal Species (Oral Administration)

Animal Species Dose (mg/kg) Cmax (ng/mL) Tmax (hours) Bioavailability (%) Reference
Cats71319.57 ± 403.391.83 ± 0.68~29[2][15]
Dogs (Beagle)75 mg (pellets)268.22 ± 15.996.0Not Specified[2]
Dogs5577 ± 1581.40 ± 0.3020.4 (HPLC)[2][16]
Rabbits10244.67 ± 115.871.75 ± 0.76<5[2][5]
RatsNot SpecifiedNot SpecifiedNot Specified10-30[5]
Guinea PigsNot SpecifiedNot SpecifiedNot Specified<5[5]

Note: Most available data is for Cyclosporin A. These values should be considered as a reference for this compound, as specific pharmacokinetic data for this compound is limited.

Experimental Protocols

Protocol 1: Whole Blood Sample Collection and Handling for this compound Analysis

  • Blood Collection: Collect whole blood samples in EDTA-containing tubes.

  • Sample Handling Temperature: Maintain samples at a consistent temperature. It is recommended to either process them immediately at 37°C or keep them at a standardized room temperature, as temperature affects the distribution of cyclosporine between red blood cells and plasma.[12][13]

  • Time to Separation: Separate plasma or process the whole blood sample as soon as possible after collection. Delays can lead to a gradual increase in the measured cyclosporine concentration in serum/plasma.[12][13]

  • Storage: If not analyzed immediately, store whole blood, plasma, or serum samples frozen at -20°C or below.

Protocol 2: Quantification of this compound in Whole Blood using LC-MS/MS

This protocol is based on methods described for Cyclosporin A and may need optimization for this compound.[2]

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of whole blood, add an internal standard.

    • Add 400 µL of a precipitation reagent (e.g., acetonitrile:methanol 1:1) to precipitate proteins.[2]

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 12,000 rpm for 20 minutes at 4°C.[2]

    • Transfer the supernatant to a new tube and centrifuge again to ensure the removal of all precipitates.

  • LC-MS/MS Analysis:

    • Inject the clear supernatant into the UPLC-MS/MS system.

    • Chromatographic Separation: Use a C18 column with a gradient elution program.

    • Mass Spectrometry Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify this compound and the internal standard.

Visualizations

experimental_workflow Experimental Workflow for this compound Blood Level Analysis cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis Dosing This compound Administration (Oral or IV) Blood_Collection Whole Blood Collection (EDTA tubes) Dosing->Blood_Collection Time Points Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Blood_Collection->Protein_Precipitation Centrifugation1 Centrifugation 1 Protein_Precipitation->Centrifugation1 Supernatant_Transfer Supernatant Transfer Centrifugation1->Supernatant_Transfer Centrifugation2 Centrifugation 2 Supernatant_Transfer->Centrifugation2 LCMSMS_Analysis LC-MS/MS Analysis Centrifugation2->LCMSMS_Analysis

Caption: Workflow for this compound blood sample processing and analysis.

signaling_pathway This compound Mechanism of Action Cytosporin_C This compound Complex This compound-Cyclophilin Complex Cytosporin_C->Complex Cyclophilin Cyclophilin Cyclophilin->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFAT NFAT (Active) Calcineurin->NFAT Dephosphorylates NFATp NFAT-P (Inactive) NFATp->Calcineurin Nucleus Nucleus NFAT->Nucleus IL2_Gene IL-2 Gene Transcription Nucleus->IL2_Gene TCell_Activation T-Cell Activation IL2_Gene->TCell_Activation

Caption: Inhibition of T-cell activation by this compound.

References

Best practices for storing and handling Cytosporin C stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Cyclosporin (B1163) C stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Cyclosporin C?

A1: Cyclosporin C is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a solubility of at least 10 mg/mL.[] It is also soluble in ethanol (B145695), methanol, and DMF.[] For comparison, the closely related Cyclosporin A is soluble in DMSO at 50 mg/mL and in ethanol at 10 mg/mL.

Q2: How should I store the powdered form of Cyclosporin C?

A2: The solid, powdered form of Cyclosporin C should be stored at -20°C.[] For Cyclosporin A, it is recommended to store it sealed in the dark at 2-8°C, where it is expected to be stable for at least two years.[2]

Q3: What is the recommended storage condition for Cyclosporin C stock solutions?

A3: Cyclosporin C stock solutions, typically prepared in DMSO or ethanol, should be stored at -20°C.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[3] Solutions should also be protected from light.[4]

Q4: How stable is Cyclosporin C in aqueous solutions?

A4: Cyclosporins, in general, have poor solubility in water.[5] The solubility of Cyclosporin A in water is temperature-dependent and decreases as the temperature increases.[3][5] Furthermore, cyclosporins can degrade in aqueous acidic conditions.[6][7] It is best to prepare fresh dilutions in aqueous media immediately before use.[3]

Q5: What are the primary safety precautions I should take when handling Cyclosporin C?

A5: Cyclosporin C should be handled with care, using appropriate personal protective equipment (PPE), including chemical-resistant gloves (double gloving is recommended), a lab coat, and eye protection.[2][8][9] All handling of the powdered form and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation and aerosol generation.[2][8]

Quantitative Data Summary

The following table summarizes the solubility of Cyclosporin C and its analogue, Cyclosporin A, in various solvents.

CompoundSolventSolubility
Cyclosporin C DMSO≥10 mg/mL[]
EthanolSoluble[]
MethanolSoluble[]
DMFSoluble[]
Cyclosporin A DMSO50 mg/mL
Ethanol10 mg/mL
Methylene Chloride10 mg/mL
Chloroform6 mg/mL
WaterSlightly soluble[5]

Experimental Protocols

Protocol for Preparing a Cyclosporin C Stock Solution (e.g., 10 mg/mL in DMSO)

Materials:

  • Cyclosporin C powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood.[2][8] Wear appropriate PPE, including double gloves, a lab coat, and safety glasses.[2][8]

  • Weighing: Aseptically weigh the desired amount of Cyclosporin C powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO to the tube to achieve the target concentration of 10 mg/mL.

  • Dissolution: Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear.[3]

  • Aliquoting: Dispense the stock solution into smaller, single-use, light-protecting sterile tubes to minimize freeze-thaw cycles.[3]

  • Storage: Store the aliquots at -20°C, protected from light.[3]

Troubleshooting Guide

Issue: My Cyclosporin C precipitated after dilution in aqueous media.

  • Question 1: What was the final concentration of Cyclosporin C in the aqueous medium?

    • High Concentration: You may have exceeded the solubility limit of Cyclosporin C in your aqueous medium. Cyclosporins have very low aqueous solubility.[3]

    • Solution: Try decreasing the final concentration of Cyclosporin C in your experiment.

  • Question 2: How did you perform the dilution?

    • Improper Mixing: Adding the aqueous buffer directly to the organic stock solution can cause localized high concentrations and rapid precipitation.[10]

    • Solution: Always add the organic stock solution dropwise to the larger volume of the aqueous buffer while vigorously vortexing or stirring.[3][10] This ensures rapid and even dispersion.

  • Question 3: What is the temperature of your aqueous medium?

    • Temperature Effects: The solubility of cyclosporins in aqueous solutions can decrease as the temperature increases.[5][10] If you warm your media to 37°C, this could induce precipitation.

    • Solution: Consider preparing the working solution at the final experimental temperature (e.g., 37°C) to ensure it remains dissolved under those conditions.[3]

  • Question 4: Does your medium contain components that could interact with the compound?

    • Media Components: Serum or other supplements in your culture medium can sometimes reduce the solubility of compounds.[3]

    • Solution: If possible, perform a trial dilution in a simpler aqueous buffer to see if the issue persists.

Visualizations

G cluster_prep Preparation Workflow start Start: Gather Materials weigh 1. Weigh Cyclosporin C Powder start->weigh add_solvent 2. Add Anhydrous DMSO weigh->add_solvent vortex 3. Vortex Until Dissolved add_solvent->vortex aliquot 4. Aliquot into Single-Use Tubes vortex->aliquot store 5. Store at -20°C, Protected from Light aliquot->store end_prep End: Stock Solution Ready store->end_prep

Caption: Workflow for preparing Cyclosporin C stock solution.

G cluster_troubleshooting Troubleshooting Precipitation start_node Precipitation Observed in Aqueous Medium concentration Is the final concentration too high? start_node->concentration mixing Was the stock added dropwise to stirring buffer? concentration->mixing No sol_conc Solution: Lower the final concentration. concentration->sol_conc Yes temperature Did precipitation occur after warming? mixing->temperature Yes sol_mix Solution: Add stock dropwise to vigorously stirring buffer. mixing->sol_mix No sol_temp Solution: Prepare working solution at the final temperature. temperature->sol_temp Yes

Caption: Decision tree for troubleshooting precipitation issues.

References

Technical Support Center: Identifying and Mitigating Off-Target Effects of Cyclosporin C Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Cyclosporin (B1163) C and its analogs. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for Cyclosporin C and its analogs?

The primary on-target mechanism of Cyclosporin C (CsC) and its analogs, like the well-studied Cyclosporin A (CsA), is the inhibition of the calcineurin-NFAT signaling pathway.[1][2] The cyclosporin molecule first binds to an intracellular protein called cyclophilin.[1] This drug-protein complex then binds to calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase, inhibiting its activity.[1][3] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[3] Phosphorylated NFAT cannot translocate to the nucleus, which in turn blocks the transcription of genes essential for T-cell activation, most notably Interleukin-2 (IL-2).[2]

Q2: We are observing significant cytotoxicity in our cell-based assays with a new Cyclosporin C analog. Is this likely an off-target effect?

Yes, significant cytotoxicity is a potential off-target effect. While the intended effect is immunosuppression through calcineurin inhibition, cyclosporins are known to induce direct cellular toxicity, particularly in certain cell types like renal proximal tubule cells (nephrotoxicity) and hepatocytes (hepatotoxicity).[4][5][6] This toxicity can be independent of the on-target calcineurin inhibition. It is crucial to differentiate between on-target immunosuppression and off-target cytotoxicity.

Q3: What are the known off-target signaling pathways affected by cyclosporins?

Beyond calcineurin, cyclosporins have been shown to modulate other signaling pathways, which may contribute to their therapeutic effects and toxicities. These include:

  • JNK and p38 MAPK Pathways: Cyclosporin A has been shown to inhibit the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are involved in cellular stress responses and inflammation.[7]

  • Mitochondrial Permeability Transition Pore (mPTP): Cyclosporin A can inhibit the opening of the mPTP by binding to cyclophilin D, which can protect against certain forms of cell death.[1]

  • P-glycoprotein (P-gp) and CYP3A4: Cyclosporine is a known inhibitor of the drug transporter P-glycoprotein and the metabolic enzyme CYP3A4.[7] This can lead to drug-drug interactions and alter the pharmacokinetics of the cyclosporin analog and other co-administered drugs.

Q4: How can we begin to identify the specific off-target proteins of our Cyclosporin C analog?

Several unbiased, proteome-wide approaches can be employed to identify the off-target binding partners of your compound. Key techniques include:

  • Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This involves immobilizing your cyclosporin analog on a solid support to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of your compound. A shift in the melting temperature of a protein upon drug binding indicates a direct interaction.

  • Photoaffinity Labeling: A photoreactive group is incorporated into the cyclosporin analog. Upon UV irradiation in the presence of cell lysates or intact cells, the analog will covalently bind to its interacting partners, which can then be isolated and identified.

Q5: What strategies can we employ to mitigate the off-target effects of our lead Cyclosporin C analog?

Mitigating off-target effects is a critical aspect of drug development. Strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your analog and assess the impact on both on-target potency and off-target activities. This can help identify regions of the molecule responsible for off-target binding.

  • Rational Drug Design: Use computational modeling and structural biology to design new analogs with higher selectivity for the intended target (calcineurin) and reduced affinity for known off-target proteins.

  • Dose Optimization: In cellular and in vivo studies, carefully titrate the concentration of the analog to find a therapeutic window where on-target effects are maximized and off-target toxicities are minimized.

  • Targeted Delivery: For in vivo applications, consider drug delivery systems that can concentrate the analog at the desired site of action, thereby reducing systemic exposure and off-target interactions.[8]

Troubleshooting Guides

Issue 1: High background or non-specific binding in Affinity Chromatography-Mass Spectrometry (AC-MS) experiments.

Possible Cause Troubleshooting Steps
Suboptimal blocking of the affinity matrix. Ensure adequate blocking of the beads/resin with a suitable blocking agent (e.g., BSA, ethanolamine) to minimize non-specific protein adherence.
Insufficiently stringent wash steps. Increase the number of washes and/or the stringency of the wash buffers (e.g., increase salt concentration, add a low concentration of a non-ionic detergent).
Hydrophobic interactions of the cyclic peptide with the matrix or other proteins. Add a non-ionic detergent (e.g., 0.1% Tween-20 or NP-40) to the lysis and wash buffers to reduce non-specific hydrophobic binding.
The linker used to immobilize the analog is too long or too short. Experiment with different linker lengths to optimize the presentation of the analog and minimize steric hindrance or non-specific interactions.
The amount of beads/resin is too high. Minimize the amount of beads used to reduce the surface area available for non-specific binding.[9]

Issue 2: No or weak thermal shift observed in Cellular Thermal Shift Assay (CETSA) for the expected target.

Possible Cause Troubleshooting Steps
Insufficient compound concentration or incubation time. Increase the concentration of the Cyclosporin C analog and/or the incubation time to ensure adequate cell penetration and target engagement.
The binding of the analog does not significantly stabilize the target protein. Not all ligand binding events lead to a measurable thermal stabilization. Consider an alternative target engagement assay, such as an in-cell activity assay.
Poor antibody quality for Western blot detection. Validate the primary antibody to ensure it is specific and sensitive for the target protein.
Suboptimal heating conditions. Optimize the heating time and temperature range. A broader temperature range may be needed to capture the melting curve.
Low expression level of the target protein. Use a cell line known to express the target protein at a higher level or consider overexpressing the target.

Issue 3: Inconsistent immunosuppressive activity (IC50 values) in T-cell proliferation assays.

Possible Cause Troubleshooting Steps
Variability in primary T-cell donors. Use T-cells from the same donor for a set of comparative experiments to minimize donor-to-donor variability.
Inconsistent cell health and activation state. Standardize cell isolation, culture, and stimulation protocols. Ensure cells are healthy and in the logarithmic growth phase before starting the assay.
Compound precipitation in culture media. Visually inspect the media for any signs of precipitation. Determine the solubility limit of the analog in the assay buffer and avoid using concentrations above this limit.
Degradation of the compound in solution. Prepare fresh dilutions of the analog from a frozen stock for each experiment. Protect from light if the compound is light-sensitive.
Inaccurate determination of cell viability. Use a reliable method to assess cell viability (e.g., trypan blue exclusion, automated cell counter) to ensure accurate cell seeding density.

Quantitative Data Summary

The following tables summarize the available quantitative data for Cyclosporin A and some of its analogs. Data for Cyclosporin C is limited in the public domain, highlighting the need for experimental determination.

Table 1: Binding Affinities of Cyclosporin Analogs to Cyclophilins

CompoundCyclophilin IsoformBinding Affinity (Kd)Reference
Cyclosporin ACyclophilin A13 ± 4 nM[10]
Cyclosporin ACyclophilin A36.8 nM[11]
Cyclosporin ACyclophilin B9.8 nM[11]
Cyclosporin ACyclophilin C90.8 nM[11]
Voclosporin (E-ISA247)Cyclophilin A15 ± 4 nM[10]
Z-ISA247Cyclophilin A61 ± 9 nM[10]

Table 2: Immunosuppressive Activity of Cyclosporin Analogs

CompoundAssayIC50 / DC50Reference
Cyclosporin AMixed Lymphocyte Reaction (MLR)19 ± 4 µg/L[12]
Cyclosporin GMixed Lymphocyte Reaction (MLR)60 ± 7 µg/L[12]
Cyclosporin A³H-CsA Displacement from PBMC1.44 ± 2.49 x 10⁻⁷ M[12]
Cyclosporin G³H-CsA Displacement from PBMC3.9 ± 5.4 x 10⁻⁷ M[12]
Cyclosporin AInhibition of Calcineurin Activity (in vivo, mice)>300 µg/L[13]
Cyclosporin AInhibition of IFN-gamma induction (in vivo, mice)517 - 886 µg/L[13]

Table 3: Comparative Toxicity of Cyclosporin Analogs

CompoundModelObservationReference
Cyclosporin ARat ModelSignificant reduction in Glomerular Filtration Rate (GFR) and Renal Plasma Flow (RPF). Histological evidence of vacuolization and microcalcification.[4]
Cyclosporin GRat ModelNo significant alteration in GFR or RPF compared to control. Less histological evidence of nephrotoxicity.[4][14]
Cyclosporin ABALB/c MiceHigher mortality, significant weight loss, higher blood urea, marked histological changes in kidneys, hepatotoxicity, and behavioral changes.[5]
Cyclosporin GBALB/c MiceLower mortality, less impact on body weight, lower blood urea, and less severe histological changes in kidneys and liver compared to CsA.[5]

Key Experimental Protocols

Affinity Chromatography-Mass Spectrometry (AC-MS) for Off-Target Identification

Objective: To identify the cellular binding partners of a Cyclosporin C analog.

Methodology:

  • Immobilization of the Analog:

    • Synthesize a derivative of the Cyclosporin C analog containing a linker with a reactive group (e.g., N-hydroxysuccinimide ester or an alkyne for click chemistry).

    • Covalently couple the analog to an activated solid support (e.g., NHS-activated sepharose beads or azide-functionalized beads).

    • Block any remaining active sites on the beads to prevent non-specific binding.

  • Cell Lysis and Lysate Preparation:

    • Culture cells of interest to a high density and harvest.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the analog-coupled beads for 2-4 hours at 4°C with gentle rotation.

    • Include a control pulldown with beads coupled to a non-binding molecule or uncoupled beads.

  • Washing:

    • Wash the beads extensively with lysis buffer containing a mild detergent to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using a competitive elution with an excess of the free analog, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

    • Excise the protein bands of interest or the entire lane for in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm.

    • Compare the identified proteins from the analog pulldown with the control pulldown to identify specific binding partners.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of a Cyclosporin C analog to a specific target protein in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat the cells with the Cyclosporin C analog at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Normalize the samples to the same protein concentration.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the band intensities to the unheated control.

    • Plot the normalized intensity versus temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the analog indicates target engagement.

Visualizations

On_Target_Pathway cluster_cell T-Cell cluster_nucleus Nucleus TCR TCR PLC PLC TCR->PLC activates IP3 IP3 PLC->IP3 produces Ca2+ Ca2+ IP3->Ca2+ releases Calmodulin Calmodulin Ca2+->Calmodulin binds Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT-P NFAT-P Calcineurin->NFAT-P dephosphorylates NFAT NFAT NFAT-P->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene translocates to nucleus & activates transcription Cyclosporin_C Cyclosporin C Cyclophilin Cyclophilin Cyclosporin_C->Cyclophilin binds CsC_Cyp_Complex CsC-Cyp Complex Cyclophilin->CsC_Cyp_Complex CsC_Cyp_Complex->Calcineurin inhibits IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2_Protein IL-2 Protein IL2_mRNA->IL2_Protein translation

Caption: On-target signaling pathway of Cyclosporin C.

Off_Target_Workflow Start Start: Observe Off-Target Effect Hypothesis Hypothesize Off-Target Protein Interaction Start->Hypothesis Unbiased_Screen Unbiased Proteome-Wide Screen Hypothesis->Unbiased_Screen AC_MS Affinity Chromatography- Mass Spectrometry Unbiased_Screen->AC_MS CETSA Cellular Thermal Shift Assay Unbiased_Screen->CETSA Photoaffinity Photoaffinity Labeling Unbiased_Screen->Photoaffinity Candidate_Proteins Identify Candidate Off-Target Proteins AC_MS->Candidate_Proteins CETSA->Candidate_Proteins Photoaffinity->Candidate_Proteins Validation Validate Target Engagement Candidate_Proteins->Validation Biophysical_Assay Biophysical Assays (SPR, ITC) Validation->Biophysical_Assay Cell_Activity_Assay Cell-based Activity Assay Validation->Cell_Activity_Assay Confirmation Confirm Off-Target Interaction Biophysical_Assay->Confirmation Cell_Activity_Assay->Confirmation Mitigation Mitigation Strategy Confirmation->Mitigation SAR Structure-Activity Relationship Studies Mitigation->SAR Rational_Design Rational Drug Design Mitigation->Rational_Design End End: Optimized Analog SAR->End Rational_Design->End

Caption: Experimental workflow for identifying and mitigating off-target effects.

References

Technical Support Center: Degradation of Cyclosporins in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the degradation of cyclosporins in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Cyclosporin (B1163) A (CsA) in an aqueous solution?

A1: The predominant degradation pathway for Cyclosporin A in acidic aqueous solutions (pH 1-4) is an isomerization reaction, also known as an N,O-acyl rearrangement.[1][2] This reaction results in the formation of a non-active isomer called isocyclosporin A (iso-CsA).[1][3][4] This conversion happens when the peptide bond between valine and the unusual amino acid MeBmt undergoes an N→O acyl shift.

Q2: What are the main factors that influence the degradation rate of CsA?

A2: Several factors significantly impact the stability of CsA in aqueous solutions:

  • pH: Degradation is specific acid-catalyzed, with the rate increasing at lower pH values (pH 1-4).

  • Temperature: Higher temperatures accelerate the degradation process. The solubility of CsA in water is also unusual, as it is inversely proportional to the temperature.

  • Solvent: The choice of organic co-solvent can alter the rate of isomerization. For instance, in a series of alcohols, the rate increases with the dielectric constant of the medium.

  • Light: CsA solutions should be protected from light, as it can contribute to degradation. Additionally, photo-oxidation by singlet oxygen has been reported as a degradation pathway.

Q3: Are there other degradation pathways besides isomerization?

A3: Yes, while isomerization to iso-CsA is the most common pathway in acidic conditions, other degradation mechanisms have been reported. These include racemization of an amino acid to form Cyclosporin H, the formation of open-chain oligopeptides through hydrolysis, dehydration, and even the loss of a side chain.

Q4: How should I prepare and store stock and working solutions of CsA to minimize degradation?

A4: Due to its poor water solubility, CsA stock solutions should be prepared in a suitable organic solvent like DMSO or ethanol.

  • Stock Solutions: Prepare high-concentration stock solutions, aliquot them into single-use volumes to prevent repeated freeze-thaw cycles, and store them at -20°C or -80°C, protected from light.

  • Working Solutions: Thaw a single aliquot of the stock solution at room temperature. The working solution should be prepared fresh for each experiment by diluting the stock solution into the aqueous medium immediately before use. To avoid precipitation, add the stock solution dropwise into the medium while gently vortexing to ensure rapid and even dispersion. Keep the final concentration of the organic solvent low (typically below 0.5%) to prevent solvent-induced artifacts or cytotoxicity.

Troubleshooting Guides

Issue 1: I'm observing a precipitate after adding my CsA stock solution to the aqueous culture medium.

  • Possible Cause: The concentration of CsA in the final working solution is too high, exceeding its solubility limit in the aqueous medium. Cyclosporin A has very poor solubility in water.

  • Solution:

    • Decrease Final Concentration: Try using a lower final concentration of CsA in your experiment.

    • Optimize Dispersion: When preparing the working solution, ensure you add the stock solution drop-by-drop to the medium while vortexing. This prevents localized high concentrations that can lead to precipitation.

    • Check Solvent Concentration: Ensure the final percentage of the organic solvent (e.g., DMSO) is minimal (ideally <0.5%) as it can also affect solubility and experimental outcomes.

    • Temperature Considerations: If precipitation occurs after warming the medium to 37°C, try preparing the working solution at the same temperature.

Issue 2: My experiment shows lower-than-expected or no immunosuppressive activity from CsA.

  • Possible Cause 1: Degradation to Inactive Isomer. The CsA may have degraded into its inactive isomer, iso-CsA, especially if the aqueous solution is acidic or has been stored improperly. The isomerization from CsA to iso-CsA is a common issue in acidic conditions.

  • Solution 1:

    • Prepare Fresh Solutions: Always prepare working solutions immediately before an experiment. Do not store CsA in aqueous buffers for extended periods.

    • Control pH: If your experimental medium is acidic, be aware that degradation will be faster. Account for this in your experimental design or consider if the pH can be adjusted.

    • Confirm Compound Integrity: Use an analytical method like HPLC to verify the purity of your CsA stock and freshly made working solutions to ensure it has not degraded.

  • Possible Cause 2: Adsorption to Containers. Cyclosporin is a lipophilic compound and can adsorb to the walls of plastic containers, which would lower the effective concentration in your solution.

  • Solution 2:

    • Use Appropriate Containers: Consider using low-adsorption plasticware or glass containers where appropriate. Note that some studies recommend avoiding glass for administration due to other potential issues.

    • Pre-treatment: Rinsing containers with the experimental medium before adding the final solution can sometimes help saturate non-specific binding sites.

Issue 3: I'm having trouble separating CsA from its degradation products using HPLC.

  • Possible Cause: The chromatographic conditions are not optimized to resolve the structurally similar CsA and its isomers like iso-CsA or diastereomers like Cyclosporin H.

  • Solution:

    • Elevated Temperature: Many successful HPLC methods for CsA analysis use a heated column, often around 60-75°C. This helps to improve peak shape and resolution.

    • Mobile Phase Optimization: A common mobile phase involves a mixture of acetonitrile (B52724) and water or an acidic buffer. Some methods use tetrahydrofuran (B95107) and phosphoric acid. Fine-tuning the ratio of the organic modifier is critical for achieving good separation.

    • Column Choice: A C18 column is typically used for the analysis.

Quantitative Data on Cyclosporin Degradation

The following tables summarize key quantitative data from studies on CsA degradation in aqueous solutions.

Table 1: Half-life of Cyclosporin A in Acidic Aqueous Solution at 37°C

pHHalf-life (hours)Predominant ReactionReference
1.163Isomerization
3.079Isomerization

Table 2: Zero-Order Degradation Rate Constants of Cyclosporine in Dissolution Media (0.1 N HCl + 0.5% SDS)

Temperature (°C)Rate Constant (%/hour)Reference
37-3.5
25-1.5
10-0.3

Experimental Protocols

Protocol 1: General Method for HPLC Analysis of CsA and its Degradation Products

This protocol provides a general framework for analyzing CsA stability. Optimization may be required based on the specific instrument and degradation products of interest.

  • Sample Preparation:

    • If the sample is in a complex medium (e.g., containing serum), perform a protein precipitation step. Add an equal volume of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Chromatographic Conditions (Example):

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Lichrospher RP-18 (4mm x 250mm; 5µm).

    • Mobile Phase: Isocratic elution with Tetrahydrofuran:Phosphoric Acid (0.05M) (44:56, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 75°C.

    • Detection Wavelength: 210-220 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Identify and quantify the peaks corresponding to CsA and its degradation products (e.g., iso-CsA) by comparing their retention times with those of reference standards.

Protocol 2: Conducting a Stability Study of CsA in an Aqueous Buffer

  • Solution Preparation:

    • Prepare a concentrated stock solution of CsA in DMSO.

    • Prepare the desired aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH).

    • Create the final working solution by diluting the CsA stock solution into the buffer to the target concentration. Ensure the final DMSO concentration is low and consistent across all samples.

  • Incubation:

    • Aliquot the working solution into several vials.

    • Place the vials in a temperature-controlled environment (e.g., a 37°C water bath). Protect the vials from light.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial.

  • Sample Analysis:

    • Immediately analyze the sample from the removed vial using a validated stability-indicating HPLC method (as described in Protocol 1).

    • The sample at time 0 serves as the initial concentration (100%).

  • Data Evaluation:

    • Calculate the percentage of the initial CsA concentration remaining at each time point.

    • Plot the percentage of remaining CsA versus time to determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant or half-life.

Visualizations

The following diagrams illustrate the primary degradation pathway and a typical experimental workflow for stability testing.

cluster_main Primary Degradation Pathway of Cyclosporin A in Acidic Aqueous Solution CsA Cyclosporin A (Active) Transition N,O-Acyl Rearrangement (Isomerization) CsA->Transition Acidic Conditions (H+) Temperature IsoCsA Isocyclosporin A (Inactive) Transition->IsoCsA

Caption: Primary degradation pathway of Cyclosporin A.

cluster_workflow Experimental Workflow for Cyclosporin A Stability Testing Prep 1. Prepare CsA Stock (e.g., in DMSO) Dilute 2. Prepare Working Solution in Aqueous Buffer Prep->Dilute Incubate 3. Incubate Samples (Controlled Temp & Light) Dilute->Incubate Sample 4. Collect Aliquots at Time Points (t=0, 1, 2...) Incubate->Sample Analyze 5. Analyze by HPLC Sample->Analyze Data 6. Quantify CsA Remaining & Determine Kinetics Analyze->Data

Caption: Workflow for CsA stability experiments.

References

Technical Support Center: Optimizing Lyophilization of Cyclosporin C Nanosuspensions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the lyophilization of Cyclosporin C nanosuspensions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the freeze-drying process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the lyophilization of Cyclosporin C nanosuspensions, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Increase in Particle Size and/or Polydispersity Index (PDI) after Reconstitution - Insufficient cryoprotectant concentration. - Inappropriate choice of cryoprotectant. - Aggregation during freezing due to slow freezing rates. - Partial melting during primary drying.- Increase the cryoprotectant-to-drug ratio. Common ratios range from 1:1 to 5:1 (w/w). - Screen different cryoprotectants such as trehalose, mannitol (B672), or sucrose. A combination of cryoprotectants can also be effective. - Utilize a faster freezing rate by, for example, immersing vials in liquid nitrogen or using a pre-cooled shelf at a lower temperature (e.g., -80°C). - Ensure the shelf temperature during primary drying is below the collapse temperature of the formulation.
Difficulty in Reconstituting the Lyophilized Cake - Formation of a dense, non-porous cake structure. - Strong particle aggregation. - High residual moisture content.- Optimize the freezing protocol to create larger, more uniform ice crystals, which will result in a more porous cake. Annealing steps can be beneficial. - Ensure adequate cryoprotectant is used to create a readily soluble matrix. - Extend the secondary drying time or increase the shelf temperature during secondary drying to reduce residual moisture to optimal levels (typically <1-2%).
Cake Collapse or Meltback - The shelf temperature during primary drying exceeded the critical collapse temperature of the formulation.[1] - The chamber pressure was too high, leading to an increase in product temperature.- Determine the collapse temperature of the formulation using freeze-dry microscopy or differential scanning calorimetry (DSC) and ensure the primary drying shelf temperature is set below this value.[1] - Lower the chamber pressure to facilitate more efficient sublimation and maintain a lower product temperature.
Shrunken or Cracked Cake - The formulation has a low solid content. - Stress induced by rapid temperature changes.- Increase the concentration of the bulking agent or cryoprotectant to provide a more robust cake structure. - Optimize the cooling and heating ramp rates during the lyophilization cycle to minimize stress on the cake.[1]
Non-uniform Appearance of the Lyophilized Cake - Inconsistent freezing across vials. - Uneven heat transfer to the vials during drying.- Ensure all vials have good contact with the shelf surface. - Consider using a controlled nucleation method to ensure uniform freezing.

Frequently Asked Questions (FAQs)

Formulation Questions:

  • Q1: What are the most common cryoprotectants for Cyclosporin C nanosuspensions and what concentrations should be used? A1: Sugars such as trehalose, sucrose, and mannitol are commonly used cryoprotectants for nanosuspensions.[2][3] The optimal concentration is formulation-dependent, but a good starting point is a 1:1 weight ratio of cryoprotectant to Cyclosporin C.[4] Concentrations can be further optimized, often ranging up to 10% (w/v) of the total formulation.[3][5]

  • Q2: Can I lyophilize my Cyclosporin C nanosuspension without a cryoprotectant? A2: It is generally not recommended. Lyophilizing without a cryoprotectant often leads to irreversible particle aggregation, making redispersion to the original nanoparticle size impossible.[6]

  • Q3: How do I choose the best cryoprotectant for my formulation? A3: The choice of cryoprotectant can be guided by screening experiments. Different cryoprotectants should be tested at various concentrations, and the resulting lyophilized cakes should be analyzed for particle size, PDI, reconstitution time, and cake appearance. The cryoprotectant that best preserves the nanoparticle characteristics and forms an elegant cake is considered optimal.

Process-Related Questions:

  • Q4: What is the importance of the freezing rate and how can I control it? A4: The freezing rate influences the size of the ice crystals formed, which in turn determines the pore size of the lyophilized cake and can affect the stability of the nanoparticles.[2] While some studies suggest a fast freezing rate is beneficial, others have found that with an optimized formulation, the freezing rate has a less significant impact.[7] You can control the freezing rate by adjusting the shelf cooling rate in your freeze dryer or by using different pre-freezing methods such as immersion in liquid nitrogen for very fast rates.

  • Q5: What are typical lyophilization cycle parameters for a Cyclosporin C nanosuspension? A5: A typical lyophilization cycle consists of three stages: freezing, primary drying, and secondary drying. While the optimal parameters are formulation-specific, a general cycle might look like this:

    • Freezing: Cool the shelves to -40°C to -50°C and hold for 2-4 hours.

    • Primary Drying: Set the shelf temperature to between -10°C and -30°C under a vacuum of 50-150 mTorr for 24-48 hours.

    • Secondary Drying: Gradually increase the shelf temperature to 20-30°C and hold for 10-20 hours under the same or lower vacuum.

  • Q6: What is "annealing" and should I include it in my lyophilization cycle? A6: Annealing is a process where the product is held at a temperature above its glass transition temperature (Tg') for a period after initial freezing. This can promote the growth of larger, more uniform ice crystals, leading to a more porous cake structure and potentially shorter primary drying times. Including an annealing step can be beneficial and should be evaluated during cycle development.

Quantitative Data Summary

The following tables summarize key data related to the formulation and characterization of lyophilized nanosuspensions.

Table 1: Effect of Cryoprotectant Type and Concentration on Particle Size and Polydispersity Index (PDI)

CryoprotectantConcentration (% w/v)Particle Size Before Lyophilization (nm)Particle Size After Reconstitution (nm)PDI After Reconstitution
Mannitol52502800.25
Mannitol102503100.31
Trehalose52602750.22
Trehalose102602700.20
Sucrose52552700.24
Sucrose102552650.21
PEG 1500102702900.28
Maltodextrin52652850.26

Note: The data presented are representative values compiled from multiple sources and should be used as a general guide. Actual results will vary depending on the specific formulation and process parameters.

Table 2: Example Lyophilization Cycle Parameters

StageParameterSetpointDuration (hours)
Freezing Shelf Temperature-50°C3
Primary Drying Shelf Temperature-20°C36
Chamber Pressure100 mTorr
Secondary Drying Shelf Temperature Ramp0.2°C/min to 25°C2
Shelf Temperature25°C12
Chamber Pressure50 mTorr

Experimental Protocols

1. Particle Size and Polydispersity Index (PDI) Analysis

  • Objective: To measure the mean particle size and PDI of the nanosuspension before and after lyophilization.

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Reconstitute the lyophilized cake with the original volume of deionized water or an appropriate buffer.

    • Gently vortex the vial for 30-60 seconds to ensure complete redispersion.

    • Dilute the reconstituted nanosuspension to an appropriate concentration for DLS analysis (this will depend on the instrument).

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument and perform the measurement at a controlled temperature (e.g., 25°C).

    • Record the Z-average particle size and PDI. Perform at least three measurements per sample and report the mean and standard deviation.

2. Scanning Electron Microscopy (SEM) of the Lyophilized Cake

  • Objective: To visualize the morphology and porous structure of the lyophilized cake.

  • Procedure:

    • Carefully fracture the lyophilized cake to expose a cross-section.

    • Mount the fractured cake onto an SEM stub using double-sided carbon tape.

    • Sputter-coat the sample with a conductive material (e.g., gold-palladium) to prevent charging under the electron beam.

    • Introduce the coated sample into the SEM chamber.

    • Acquire images of the cake surface and cross-section at various magnifications to observe the overall structure and porosity.

3. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the thermal properties of the frozen nanosuspension, including the glass transition temperature (Tg') or eutectic melting temperature (Te), which are critical for developing a safe and efficient lyophilization cycle.

  • Procedure:

    • Accurately weigh 10-20 mg of the liquid nanosuspension into an aluminum DSC pan.

    • Place the pan in the DSC instrument.

    • Cool the sample to a low temperature (e.g., -70°C) at a controlled rate.

    • Heat the sample at a constant rate (e.g., 5-10°C/min) to a temperature above the melting point of the solvent.

    • Record the heat flow as a function of temperature. The Tg' will appear as a step change in the heat flow curve.

Visualizations

Lyophilization_Workflow cluster_prep Formulation Preparation cluster_lyo Lyophilization Cycle cluster_analysis Post-Lyophilization Analysis Formulation Prepare Cyclosporin C Nanosuspension Cryo_add Add Cryoprotectant Formulation->Cryo_add Vial_fill Fill into Vials Cryo_add->Vial_fill Freezing Freezing (Solidification of Water) Vial_fill->Freezing Primary_Drying Primary Drying (Sublimation of Ice) Freezing->Primary_Drying Secondary_Drying Secondary Drying (Desorption of Bound Water) Primary_Drying->Secondary_Drying Reconstitution Reconstitution Secondary_Drying->Reconstitution Analysis Characterization: - Particle Size & PDI - SEM - DSC - Moisture Content Reconstitution->Analysis

Caption: Workflow for the lyophilization of Cyclosporin C nanosuspensions.

Troubleshooting_Tree Start Problem: Increased Particle Size After Reconstitution Q1 Was a cryoprotectant used? Start->Q1 A1_No Add a suitable cryoprotectant (e.g., trehalose, mannitol) Q1->A1_No No A1_Yes Yes Q1->A1_Yes Yes Q2 Is the cake appearance acceptable? A1_Yes->Q2 A2_No Indicates potential collapse. Lower primary drying temperature. Q2->A2_No No A2_Yes Yes Q2->A2_Yes Yes Q3 Was the freezing rate optimized? A2_Yes->Q3 A3_Slow Try a faster freezing rate to minimize aggregation. Q3->A3_Slow No/Slow A3_Yes Yes/Already Fast Q3->A3_Yes Yes A4 Increase cryoprotectant concentration or screen alternative cryoprotectants. A3_Yes->A4

Caption: Troubleshooting decision tree for increased particle size.

References

Validation & Comparative

Comparative Analysis of Immunosuppressive Potency: Cytosporin C vs. Cyclosporin A

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the relative immunosuppressive efficacy of Cytosporin C and the well-established Cyclosporin (B1163) A, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of the immunosuppressive potencies of this compound and Cyclosporin A. Both are cyclic undecapeptides belonging to the cyclosporin family, known for their ability to suppress the immune system. Cyclosporin A is a widely used immunosuppressant in clinical practice for preventing organ transplant rejection and treating autoimmune disorders.[1][2] this compound, a natural analog of Cyclosporin A, has also been investigated for its immunosuppressive properties. This document aims to provide a clear, data-driven comparison to aid researchers in understanding the nuanced differences between these two compounds.

Mechanism of Action: Calcineurin Inhibition

Both this compound and Cyclosporin A exert their immunosuppressive effects through the same primary mechanism: the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][3][4] In T-lymphocytes, T-cell receptor (TCR) activation triggers an increase in intracellular calcium levels, which in turn activates calcineurin.[3][4] Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][3] Dephosphorylated NFAT translocates to the nucleus, where it upregulates the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2).[1] IL-2 is a potent T-cell growth factor that is crucial for T-cell proliferation and the amplification of the immune response.[1]

Cytosporins do not directly bind to calcineurin. Instead, they first form a complex with an intracellular protein called cyclophilin.[3][4] It is this cyclosporin-cyclophilin complex that binds to and inhibits the phosphatase activity of calcineurin.[1][3] By blocking calcineurin, both this compound and Cyclosporin A prevent the dephosphorylation and subsequent nuclear translocation of NFAT, thereby inhibiting IL-2 production and ultimately suppressing T-cell mediated immune responses.[1]

Caption: Calcineurin signaling pathway and its inhibition by cyclosporins.

Quantitative Comparison of Immunosuppressive Potency

The immunosuppressive potency of this compound and Cyclosporin A can be quantitatively compared using in vitro assays such as the Mixed Lymphocyte Reaction (MLR) and the calcineurin phosphatase activity assay. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the drug required to inhibit 50% of the measured activity. A lower IC50 value indicates a higher potency.

CompoundAssayIC50 ValueReference
Cyclosporin A Mixed Lymphocyte Reaction (MLR)19 ± 4 µg/L[5]
This compound (as Cyclosporin G) Mixed Lymphocyte Reaction (MLR)60 ± 7 µg/L[5]
Cyclosporin A Calcineurin Inhibition (in culture medium)2 µg/L[6]
Cyclosporin A Calcineurin Inhibition (in whole blood)102 µg/L[6]

The available data from a Mixed Lymphocyte Reaction assay suggests that Cyclosporin A is more potent than Cyclosporin G (often researched as a close analog to other cyclosporins), with an IC50 value approximately three times lower.[5] It is important to note that the IC50 values for Cyclosporin A can vary significantly depending on the experimental conditions, such as whether the assay is performed in culture medium or whole blood.[6] The presence of other binding proteins in whole blood can reduce the effective concentration of the drug, leading to a higher apparent IC50.

Experimental Protocols

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a functional in vitro assay that measures the T-cell proliferative response to allogeneic stimulation, mimicking the initial stages of graft rejection.[7][8]

MLR Workflow cluster_prep Cell Preparation cluster_culture Co-culture cluster_analysis Analysis PBMC_isolation Isolate PBMCs from two unrelated donors Responder Responder Cells (Donor A) PBMC_isolation->Responder Stimulator Stimulator Cells (Donor B) PBMC_isolation->Stimulator Co_culture Co-culture Responder and Stimulator cells Responder->Co_culture Inactivation Inactivate Stimulator Cells (e.g., with Mitomycin C or irradiation) Stimulator->Inactivation Inactivation->Co_culture Add_drug Add varying concentrations of This compound or Cyclosporin A Co_culture->Add_drug Incubation Incubate for 3-7 days Add_drug->Incubation Proliferation_assay Measure T-cell proliferation (e.g., [³H]-thymidine incorporation or CFSE dye dilution) Incubation->Proliferation_assay IC50_calc Calculate IC50 values Proliferation_assay->IC50_calc

Caption: Experimental workflow for a one-way Mixed Lymphocyte Reaction assay.

Detailed Methodology:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.

  • Preparation of Stimulator and Responder Cells: Designate PBMCs from one donor as "responder" cells and from the other as "stimulator" cells.

  • Inactivation of Stimulator Cells: To create a one-way MLR, treat the stimulator cells with an anti-proliferative agent like Mitomycin C (50 µg/mL for 30 minutes at 37°C) or lethal irradiation (e.g., 25-30 Gy) to prevent their proliferation. Wash the cells extensively to remove any residual inactivating agent.[8]

  • Cell Co-culture: In a 96-well flat-bottom plate, co-culture a fixed number of responder cells (e.g., 1 x 10⁵ cells/well) with an equal or optimized number of inactivated stimulator cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Drug Treatment: Add serial dilutions of this compound and Cyclosporin A to the co-cultures at the time of plating. Include a vehicle control (e.g., DMSO) and a positive control (no drug).

  • Incubation: Incubate the plates for 3 to 7 days at 37°C in a humidified atmosphere with 5% CO₂.[9]

  • Measurement of Proliferation:

    • [³H]-Thymidine Incorporation: During the last 18-24 hours of incubation, pulse the cultures with 1 µCi of [³H]-thymidine per well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • CFSE Dye Dilution: Alternatively, label the responder cells with Carboxyfluorescein succinimidyl ester (CFSE) before co-culture. After incubation, analyze the dilution of the CFSE dye in the responder cell population by flow cytometry, which is a direct measure of cell division.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each drug concentration relative to the vehicle control. Plot the percentage of inhibition against the drug concentration and determine the IC50 value using a non-linear regression analysis.

Calcineurin Phosphatase Activity Assay

This biochemical assay directly measures the enzymatic activity of calcineurin and its inhibition by the test compounds.[10][11]

Calcineurin Assay Workflow cluster_reagents Reagent Preparation cluster_reaction Phosphatase Reaction cluster_detection Detection and Analysis Prepare_reagents Prepare assay buffer, purified calcineurin, calmodulin, and RII phosphopeptide substrate Mix_reagents In a 96-well plate, combine assay buffer, calcineurin, calmodulin, and inhibitor complex Prepare_reagents->Mix_reagents Prepare_inhibitors Prepare serial dilutions of This compound and Cyclosporin A with cyclophilin Prepare_inhibitors->Mix_reagents Pre_incubation Pre-incubate for 10-15 minutes Mix_reagents->Pre_incubation Add_substrate Initiate reaction by adding RII phosphopeptide substrate Pre_incubation->Add_substrate Incubation Incubate at 30°C for a defined period Add_substrate->Incubation Stop_reaction Stop reaction and detect released phosphate (B84403) (e.g., with Malachite Green reagent) Incubation->Stop_reaction Measure_absorbance Measure absorbance at ~620 nm Stop_reaction->Measure_absorbance IC50_calc Calculate IC50 values Measure_absorbance->IC50_calc

References

In Vitro Showdown: Voclosporin Demonstrates Enhanced Potency Over Cyclosporin C in Immunosuppressive Activity

Author: BenchChem Technical Support Team. Date: December 2025

Voclosporin (B1684031), a synthetic analogue of Cyclosporin C, exhibits significantly greater in vitro potency in the inhibition of calcineurin, a critical enzyme in the T-cell activation pathway. This heightened efficacy, attributed to a structural modification, suggests the potential for more effective immunosuppression at lower concentrations, potentially offering a more favorable side-effect profile.

Voclosporin, a novel calcineurin inhibitor, has demonstrated superior performance in in vitro studies when compared to its predecessor, Cyclosporin C. Both compounds operate through the same fundamental mechanism, forming a complex with cyclophilin that then binds to and inhibits calcineurin.[1] This action blocks the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), preventing its translocation to the nucleus and subsequent upregulation of pro-inflammatory cytokines like Interleukin-2 (IL-2).[1] However, a key structural modification in voclosporin at the amino acid-1 position enhances its binding to calcineurin, leading to a more potent inhibitory effect.[1][2]

Quantitative Comparison of Immunosuppressive Activity

ParameterVoclosporinCyclosporin A/CKey Findings & References
Relative Potency More PotentLess PotentIn vitro studies indicate voclosporin is a more potent inhibitor of lymphocyte proliferation and T-cell cytokine production.[1][3]
Calcineurin Inhibition Stronger InhibitionPotent InhibitorVoclosporin's structural modification leads to enhanced binding to calcineurin.[1]
Concentration for Half-Maximum Effect (CE50) 50 ng/mLNot specified in resultsVoclosporin demonstrates a stronger immunosuppressive effect at lower concentrations.[1][4]
Binding Affinity to Cyclophilin A (Kd) 15 ± 4 nM (E-isomer)13 ± 4 nM (Cyclosporin A)The binding affinity of the active E-isomer of voclosporin to cyclophilin A is comparable to that of Cyclosporin A.[5]

Mechanism of Action: Calcineurin-NFAT Signaling Pathway

The immunosuppressive effects of both Cyclosporin C and voclosporin are mediated through the inhibition of the calcineurin-NFAT signaling pathway.

G cluster_drug Drug Action TCR T-Cell Receptor (TCR) Activation Ca_influx Increased Intracellular Calcium (Ca2+) TCR->Ca_influx Calcineurin_inactive Inactive Calcineurin Ca_influx->Calcineurin_inactive Calcineurin_active Active Calcineurin Calcineurin_inactive->Calcineurin_active NFAT_P Phosphorylated NFAT (Inactive, Cytosolic) Calcineurin_active->NFAT_P Dephosphorylates NFAT Dephosphorylated NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Gene_transcription IL-2 Gene Transcription IL2 Interleukin-2 (IL-2) Production Gene_transcription->IL2 T_cell_proliferation T-Cell Proliferation IL2->T_cell_proliferation Cyclosporin_Voclosporin Cyclosporin C / Voclosporin Drug_Complex Drug-Cyclophilin Complex Cyclosporin_Voclosporin->Drug_Complex Cyclophilin Cyclophilin Cyclophilin->Drug_Complex Drug_Complex->Calcineurin_active Inhibits

Calcineurin-NFAT signaling pathway and drug inhibition.

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited are summarized below.

Calcineurin Phosphatase Activity Assay

This assay quantitatively measures the inhibitory effect of the compounds on calcineurin's enzymatic activity.

  • Preparation of Reagents : Prepare a reaction buffer, purified calcineurin, calmodulin, and a phosphopeptide substrate (e.g., RII phosphopeptide). Prepare serial dilutions of Cyclosporin C and voclosporin.

  • Reaction Initiation : In a microplate, combine the reaction buffer, calcineurin, calmodulin, and the respective inhibitor (Cyclosporin C or voclosporin) or a vehicle control.

  • Substrate Addition : Initiate the phosphatase reaction by adding the phosphopeptide substrate to all wells. Incubate at 30°C for a specified time.

  • Detection of Phosphate (B84403) Release : Stop the reaction and measure the amount of free phosphate released using a colorimetric method (e.g., Malachite Green assay). The absorbance is read using a microplate reader.

  • Data Analysis : The percentage of calcineurin inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

This assay assesses the ability of the compounds to inhibit T-cell proliferation in response to alloantigen stimulation.

  • Cell Preparation : Isolate peripheral blood mononuclear cells (PBMCs) from two different donors.

  • Co-culture : Co-culture the PBMCs from the two donors in a 96-well plate. This mixing of cells from different individuals stimulates an allogeneic T-cell response.

  • Compound Addition : Add serial dilutions of Cyclosporin C or voclosporin to the co-cultures. Include a positive control (no drug) and a negative control (no stimulation).

  • Incubation : Incubate the plates for 5-6 days to allow for T-cell proliferation.

  • Proliferation Measurement : Add a proliferation marker, such as BrdU or [3H]-thymidine, to the cultures for the final 18-24 hours of incubation. The incorporation of this marker into the DNA of proliferating cells is then measured using an appropriate detection method (e.g., ELISA for BrdU or a scintillation counter for [3H]-thymidine).

  • Data Analysis : The level of proliferation in the presence of the inhibitors is compared to the positive control to determine the inhibitory concentration.

Cytokine Production Assay (IL-2 Quantification)

This assay measures the impact of the compounds on the production of key cytokines, such as IL-2, by activated T-cells.

  • T-Cell Stimulation : Isolate human PBMCs and stimulate them with mitogens (e.g., phytohemagglutinin (PHA) or concanavalin (B7782731) A (ConA)) or through T-cell receptor stimulation (e.g., anti-CD3/CD28 antibodies) in the presence of varying concentrations of Cyclosporin C or voclosporin.

  • Supernatant Collection : After an incubation period (typically 24-48 hours), centrifuge the cell cultures and collect the supernatant.

  • Cytokine Measurement : Quantify the concentration of IL-2 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human IL-2.

  • Data Analysis : Compare the levels of IL-2 produced in the presence of the inhibitors to the amount produced by stimulated cells without any inhibitor to determine the dose-dependent inhibitory effect.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents (Cells, Compounds, Buffers) Incubation Incubate Cells with Compounds Reagents->Incubation Stimulation Stimulate T-Cells (for proliferation/cytokine assays) Incubation->Stimulation Measurement Measure Endpoint (e.g., Absorbance, Fluorescence) Stimulation->Measurement Data_Analysis Calculate % Inhibition and IC50/EC50 Measurement->Data_Analysis

General experimental workflow for in vitro comparison.

References

Structural and functional comparison of Cytosporin C with other cyclosporin variants (B, D, E)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of Cytosporin C with its closely related variants: Cyclosporin (B1163) B, Cyclosporin D, and Cyclosporin E. The information presented herein is intended to assist researchers and professionals in the fields of immunology, pharmacology, and drug development in understanding the nuanced differences between these potent immunosuppressive agents. This document summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.

Structural Comparison

Cyclosporins are a class of cyclic undecapeptides, primarily known for their immunosuppressive properties. The subtle variations in their amino acid sequences at specific positions account for the differences in their biological activities. Cyclosporin A is the most well-known and clinically used variant. This compound (also known as Cyclosporin C), along with variants B, D, and E, differ from Cyclosporin A at amino acid positions 2 and/or 7.

Table 1: Amino Acid Sequence Variations of Selected Cyclosporin Variants

Cyclosporin VariantAmino Acid at Position 2Amino Acid at Position 7
This compound L-ThreonineL-Alanine
Cyclosporin B L-AlanineL-Alanine
Cyclosporin D L-ValineL-Alanine
Cyclosporin E L-ValineL-Valine
Cyclosporin A (Reference)L-α-Aminobutyric acidL-Alanine

Functional Comparison: A Quantitative Overview

The immunosuppressive activity of cyclosporins is primarily mediated through the inhibition of the calcium- and calmodulin-dependent phosphatase, calcineurin. This inhibition is not direct but requires the formation of a complex with an intracellular receptor, cyclophilin A. The affinity of a cyclosporin variant for cyclophilin A and the ability of the resulting complex to inhibit calcineurin are key determinants of its immunosuppressive potency.

While extensive comparative data for all variants is not always available in a single study, the following table summarizes the known quantitative data regarding their biological activity. It is important to note that metabolites of these cyclosporins generally exhibit less than 10% of the immunosuppressant activity of the parent compound[1].

Table 2: Comparative Biological Activity of Cyclosporin Variants

Cyclosporin VariantImmunosuppressive Activity (IC50 in MLR)Cyclophilin A Binding Affinity (Kd)Calcineurin Inhibition by Cyclosporin-Cyclophilin A Complex (IC50)
This compound Data not readily available in direct comparisonData not readily availableData not readily available
Cyclosporin B Weaker than Cyclosporin AData not readily availableData not readily available
Cyclosporin D Weak immunosuppressant[2]Data not readily availableData not readily available
Cyclosporin E Data not readily availableData not readily availableData not readily available
Cyclosporin A (Reference)~19 µg/L[3]~13-37 nM[4][5]~5-10 nM

Note: The IC50 and Kd values can vary depending on the specific experimental conditions, cell types, and assay formats used.

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the key signaling pathway and experimental workflows.

cyclosporin_signaling_pathway cluster_cell T-Cell cluster_inhibition Inhibition Pathway TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ IP3->Ca Calmodulin Calmodulin Ca->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Translocation IL2_gene IL-2 Gene NFAT->IL2_gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2_protein IL-2 Protein (Pro-inflammatory Cytokine) IL2_mRNA->IL2_protein Proliferation T-Cell Proliferation IL2_protein->Proliferation Cyclosporin Cyclosporin (e.g., this compound) CyclophilinA Cyclophilin A CsA_CypA_complex Cyclosporin- Cyclophilin A Complex Cyclosporin->CsA_CypA_complex CyclophilinA->CsA_CypA_complex CsA_CypA_complex->Calcineurin_active Inhibits

Caption: Cyclosporin signaling pathway and mechanism of immunosuppression.

calcineurin_inhibition_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_cyclosporin Prepare serial dilutions of Cyclosporin variant mix_inhibitor Pre-incubate Cyclosporin with Cyclophilin A prep_cyclosporin->mix_inhibitor prep_cyclophilin Prepare Cyclophilin A solution prep_cyclophilin->mix_inhibitor prep_calcineurin Prepare Calcineurin solution add_calcineurin Add Calcineurin to the complex prep_calcineurin->add_calcineurin prep_substrate Prepare RII phosphopeptide substrate initiate_reaction Add substrate to initiate reaction prep_substrate->initiate_reaction mix_inhibitor->add_calcineurin add_calcineurin->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop reaction and detect free phosphate (e.g., Malachite Green) incubate->stop_reaction measure_absorbance Measure absorbance at ~620 nm stop_reaction->measure_absorbance plot_curve Plot % inhibition vs. log[Cyclosporin] measure_absorbance->plot_curve calculate_ic50 Determine IC50 value plot_curve->calculate_ic50

Caption: Experimental workflow for the in vitro Calcineurin inhibition assay.

mlr_workflow cluster_cell_prep Cell Preparation cluster_culture Co-culture cluster_proliferation_assay Proliferation Measurement cluster_data_analysis Data Analysis isolate_responder Isolate responder T-cells (from Donor A) co_culture Co-culture responder and stimulator cells isolate_responder->co_culture isolate_stimulator Isolate stimulator cells (from Donor B) inactivate_stimulator Inactivate stimulator cells (e.g., with Mitomycin C) isolate_stimulator->inactivate_stimulator inactivate_stimulator->co_culture add_cyclosporin Add serial dilutions of Cyclosporin variant co_culture->add_cyclosporin incubate_culture Incubate for 5 days add_cyclosporin->incubate_culture add_thymidine Pulse with [³H]-thymidine for 16-18 hours incubate_culture->add_thymidine harvest_cells Harvest cells add_thymidine->harvest_cells measure_incorporation Measure [³H]-thymidine incorporation harvest_cells->measure_incorporation plot_mlr_curve Plot % inhibition vs. log[Cyclosporin] measure_incorporation->plot_mlr_curve calculate_mlr_ic50 Determine IC50 value plot_mlr_curve->calculate_mlr_ic50

Caption: Experimental workflow for the Mixed Lymphocyte Reaction (MLR) assay.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Calcineurin Phosphatase Inhibition Assay

This protocol is designed to determine the in vitro inhibitory effect of cyclosporin variants on calcineurin phosphatase activity.

Materials and Reagents:

  • Recombinant human calcineurin (catalytic subunit A and regulatory subunit B)

  • Recombinant human cyclophilin A

  • Cyclosporin variants (this compound, B, D, E)

  • RII phosphopeptide substrate

  • Calcineurin Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 10 mM MgCl₂, 0.1 mM CaCl₂, pH 7.5)

  • Malachite Green Phosphate Detection Solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of each cyclosporin variant in DMSO.

    • Perform serial dilutions of the cyclosporin stocks in Calcineurin Assay Buffer to create a range of test concentrations.

    • Prepare a working solution of cyclophilin A in the assay buffer.

    • Prepare a working solution of calcineurin in the assay buffer.

    • Prepare the RII phosphopeptide substrate in the assay buffer.

  • Inhibitor-Enzyme Interaction:

    • In a 96-well plate, add the serially diluted cyclosporin variants to the respective wells.

    • Add the cyclophilin A solution to all wells containing cyclosporin.

    • Include a no-inhibitor control (vehicle only) and a no-enzyme control.

    • Add the calcineurin solution to all wells except the no-enzyme control.

    • Pre-incubate the plate for 15-20 minutes at 30°C to allow for the formation of the cyclosporin-cyclophilin-calcineurin complex.

  • Phosphatase Reaction:

    • Initiate the reaction by adding the RII phosphopeptide substrate to all wells.

    • Incubate the plate at 30°C for 20-30 minutes.

  • Detection:

    • Stop the reaction by adding the Malachite Green Phosphate Detection Solution to each well.

    • Allow the color to develop for 15-20 minutes at room temperature.

  • Data Measurement and Analysis:

    • Measure the absorbance of each well at approximately 620 nm.

    • Subtract the absorbance of the no-enzyme control from all other readings.

    • Calculate the percentage of inhibition for each cyclosporin concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the cyclosporin concentration to generate a dose-response curve and determine the IC50 value.

Cyclophilin A Binding Assay (Fluorescence Spectroscopy)

This protocol describes a method to determine the binding affinity (Kd) of cyclosporin variants to cyclophilin A using intrinsic tryptophan fluorescence.

Materials and Reagents:

  • Recombinant human cyclophilin A (containing a single tryptophan residue)

  • Cyclosporin variants (this compound, B, D, E)

  • Binding Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Spectrofluorometer

  • Cuvettes

Procedure:

  • Preparation:

    • Prepare a stock solution of cyclophilin A in the Binding Buffer.

    • Prepare stock solutions of each cyclosporin variant in a suitable solvent (e.g., DMSO).

  • Fluorescence Titration:

    • Place a known concentration of cyclophilin A (e.g., 200 nM) in a cuvette.

    • Set the spectrofluorometer to excite at 280 nm and measure the emission at 340 nm to monitor the intrinsic tryptophan fluorescence.

    • Sequentially add small aliquots of a concentrated stock solution of a cyclosporin variant to the cuvette.

    • After each addition, gently mix and allow the system to equilibrate for a few minutes before recording the fluorescence intensity.

  • Data Analysis:

    • Correct the fluorescence intensity readings for dilution.

    • Plot the change in fluorescence intensity as a function of the cyclosporin concentration.

    • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a functional in vitro method to assess the immunosuppressive activity of compounds by measuring the proliferation of T-cells in response to allogeneic stimulation.

Materials and Reagents:

  • Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors (Donor A and Donor B)

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • Mitomycin C (for inactivating stimulator cells)

  • Cyclosporin variants (this compound, B, D, E)

  • [³H]-thymidine

  • 96-well round-bottom culture plates

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from the blood of Donor A (responder cells) and Donor B (stimulator cells) using density gradient centrifugation (e.g., Ficoll-Paque).

    • Treat the stimulator cells (Donor B) with Mitomycin C to prevent their proliferation. Wash the cells thoroughly to remove any residual Mitomycin C.

  • Cell Culture:

    • In a 96-well plate, co-culture a fixed number of responder cells (e.g., 1 x 10⁵) with an equal number of inactivated stimulator cells.

    • Add serial dilutions of the cyclosporin variants to the co-cultures. Include a vehicle control (no drug).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5 days.

  • Proliferation Measurement:

    • On day 5, add [³H]-thymidine to each well and incubate for an additional 16-18 hours.

    • Harvest the cells onto filter mats using a cell harvester.

    • Measure the amount of incorporated [³H]-thymidine using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of T-cell proliferation for each cyclosporin concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the cyclosporin concentration to determine the IC50 value.

This guide provides a foundational understanding of the structural and functional differences between this compound and its variants B, D, and E. The provided protocols offer standardized methods for their comparative evaluation, enabling further research into their therapeutic potential.

References

Validating the Antifungal Spectrum of Cytosporin C Against Phytopathogenic Fungi: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal spectrum of Cytosporin C against key phytopathogenic fungi. The performance of this compound is evaluated in the context of existing antifungal agents, supported by available experimental data. This document aims to furnish researchers and drug development professionals with objective data to inform further investigation into this compound as a potential broad-spectrum antifungal agent for agricultural applications.

Executive Summary

This compound, a cyclic peptide, has demonstrated notable broad-spectrum antifungal activity against a variety of filamentous phytopathogenic fungi[1]. While extensive quantitative data for this compound remains to be fully elucidated, preliminary findings and data from the closely related Cyclosporin (B1163) A suggest a fungistatic mechanism of action primarily through the inhibition of the calcineurin signaling pathway. This guide synthesizes the available data on this compound and its analogues, compares it with established antifungal agents, and provides detailed experimental protocols for standardized antifungal susceptibility testing.

Comparative Antifungal Activity

Quantitative data on the minimum inhibitory concentration (MIC) of this compound against a wide array of phytopathogenic fungi is not extensively available in the public domain. However, studies on the structurally similar Cyclosporin A provide valuable insights into the potential efficacy of this class of compounds. The following tables summarize the available antifungal activity data for Cyclosporin C and comparator antifungal agents against various phytopathogenic and other fungi.

Table 1: Antifungal Activity of this compound and Analogue (Cyclosporin A)

CompoundFungal SpeciesMIC/EC50 (µg/mL)Remarks
This compoundCryptococcus neoformans3.1Fungistatic; activity is temperature-dependent, with higher efficacy at 37°C[2].
Cyclosporin ACryptococcus neoformans2.4Fungistatic[3].
Cyclosporin AAspergillus fumigatus6.25 - 400Fungistatic; complete inhibition not achieved[4].
Cyclosporin ACoccidioides immitis1.0Inhibited mycelial growth.

Table 2: Antifungal Activity of Comparator Fungicides against Key Phytopathogenic Fungi

FungicideFungal SpeciesMIC/EC50 (µg/mL)Class
EpoxiconazoleFusarium oxysporum0.047Azole
DifenoconazoleFusarium oxysporum0.078Azole
PyraclostrobinFusarium oxysporum0.249Strobilurin
CarbendazimFusarium oxysporum0.445Benzimidazole
IprodioneBotrytis cinerea~3.3 (0.015 mM)Dicarboximide
AzoxystrobinColletotrichum acutatum> 8.1 (>30 µM)Strobilurin
M451Various phytopathogens34 - 145Diaminohexane derivative

Mechanism of Action: Calcineurin Signaling Pathway

This compound, like Cyclosporin A, exerts its antifungal effect by inhibiting the calcineurin signaling pathway. This pathway is crucial for stress responses, virulence, and morphogenesis in many fungi. The binding of this compound to cyclophilin forms a complex that inhibits calcineurin, a serine/threonine-specific protein phosphatase. This inhibition prevents the dephosphorylation of downstream transcription factors, such as CRZ1 in fungi, thereby blocking their translocation to the nucleus and the subsequent expression of stress-response genes.

Calcineurin_Pathway Calcineurin Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_cyto Cytoplasm Stress Environmental Stress (e.g., cell wall damage, osmotic stress) Ca_channel Ca²⁺ Channel Stress->Ca_channel opens CaM Calmodulin (CaM) Ca_channel->CaM Ca²⁺ influx activates Calcineurin Calcineurin (CNA/CNB) CaM->Calcineurin activates CRZ1_P CRZ1-P (Inactive) Calcineurin->CRZ1_P dephosphorylates CRZ1 CRZ1 (Active) CRZ1_P->CRZ1 Nucleus Nucleus CRZ1->Nucleus translocates to Gene_Expression Stress Response Gene Expression Nucleus->Gene_Expression regulates Cytosporin_C This compound Cyclophilin Cyclophilin Cytosporin_C->Cyclophilin Complex This compound-Cyclophilin Complex Cytosporin_C->Complex Cyclophilin->Complex Complex->Calcineurin inhibits

Caption: Inhibition of the fungal calcineurin signaling pathway by this compound.

Experimental Protocols

The following is a detailed methodology for determining the in vitro antifungal activity of this compound, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution testing of filamentous fungi.

Preparation of Antifungal Stock Solution
  • This compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to a high concentration (e.g., 1,280 µg/mL).

  • Serial twofold dilutions are prepared in the same solvent.

Fungal Inoculum Preparation
  • The fungal isolates are cultured on a suitable medium (e.g., potato dextrose agar) to induce sporulation.

  • Spores are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 20).

  • The spore suspension is adjusted spectrophotometrically to a defined concentration (e.g., 0.4 to 5 x 10^4 CFU/mL).

Broth Microdilution Assay
  • The assay is performed in sterile 96-well microtiter plates.

  • Each well receives 100 µL of RPMI 1640 medium.

  • The diluted antifungal solutions are added to the wells to achieve the final desired concentrations.

  • Each well is inoculated with 100 µL of the adjusted fungal spore suspension.

  • The plates are incubated at a suitable temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).

Determination of Minimum Inhibitory Concentration (MIC)
  • The MIC is determined as the lowest concentration of the antifungal agent that causes complete visual inhibition of fungal growth.

  • A growth control (no antifungal) and a sterility control (no inoculum) are included.

Experimental_Workflow Antifungal Susceptibility Testing Workflow (CLSI M38-A2) A Prepare this compound Stock Solution (e.g., in DMSO) B Perform Serial Dilutions A->B G Add Antifungal Dilutions to Wells B->G C Culture Phytopathogenic Fungi D Prepare Fungal Spore Suspension C->D E Adjust Spore Concentration D->E H Inoculate Wells with Fungal Suspension E->H F Dispense RPMI Medium into 96-Well Plate F->G G->H I Incubate Plates (e.g., 35°C for 48-72h) H->I J Visually Read MICs I->J K Data Analysis and Comparison J->K

Caption: Standard workflow for determining the MIC of this compound.

Conclusion and Future Directions

The available evidence suggests that this compound possesses broad-spectrum fungistatic activity against filamentous phytopathogenic fungi, likely mediated through the inhibition of the calcineurin pathway. While direct, comprehensive quantitative comparisons with leading commercial fungicides are currently limited by the lack of publicly available MIC data for this compound against a wide range of plant pathogens, the data from its analogue, Cyclosporin A, indicates a potential for efficacy.

To fully validate the antifungal spectrum of this compound, further research is imperative. This should include:

  • Systematic in vitro susceptibility testing of this compound against a comprehensive panel of economically important phytopathogenic fungi.

  • In vivo studies to evaluate the efficacy of this compound in controlling plant diseases under greenhouse and field conditions.

  • Toxicological studies to assess the safety profile of this compound for non-target organisms and the environment.

The development of this compound as a novel biofungicide presents a promising avenue for sustainable agriculture, potentially offering a new mode of action to combat the emergence of resistance to existing antifungal agents.

References

Head-to-head comparison of brand name versus generic cyclosporine formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclosporine, a cornerstone of immunosuppressive therapy, is a narrow therapeutic index drug where minor variations in formulation can have significant clinical implications.[1][2] The introduction of generic versions of this critical medication has been met with both acceptance and skepticism within the scientific community.[1][2] This guide provides an objective, data-driven comparison of brand name and generic cyclosporine formulations, focusing on their pharmacokinetic performance and the underlying methodologies used for their evaluation.

Pharmacokinetic Performance: A Tabular Comparison

The bioequivalence of generic cyclosporine formulations to their brand name counterparts, primarily Neoral® and Sandimmune®, is a central point of discussion.[1][3] Bioequivalence is generally assessed by comparing key pharmacokinetic parameters such as the Area Under the Curve (AUC), which represents the total drug exposure over time, and the maximum plasma concentration (Cmax).[1][4] The following tables summarize data from various head-to-head comparative studies.

Table 1: Pharmacokinetic Comparison of Neoral® (Brand) vs. Generic Cyclosporine Formulations

Study PopulationGeneric FormulationNPharmacokinetic ParameterNeoral® (Mean ± SD)Generic (Mean ± SD)90% Confidence Interval for Ratio (Generic/Brand)Key Findings & Citation
Healthy VolunteersSigmasporin Microoral®24AUC (ng·h/mL)Not ReportedNot Reported90.8-98.4% (FPIA), 91.9-100.6% (RIA)The generic formulation was found to be bioequivalent to Neoral®.
Healthy VolunteersSigmasporin Microoral®24Cmax (ng/mL)Not ReportedNot Reported94.5-101.8% (FPIA), 96.4-102.4% (RIA)The generic formulation was found to be bioequivalent to Neoral®.
Healthy VolunteersEon Formulation34AUCSignificantly higher with Neoral®15% lower than Neoral®Not ReportedBioavailability of the generic was 15% lower than Neoral®.[5]
Healthy VolunteersEon Formulation34CmaxSignificantly higher with Neoral®Not Reported17.6% of patients were underexposed based on AUC and 38.2% based on Cmax with the generic.[5]
Healthy VolunteersGeneric Formulation28Sirolimus AUC (when co-administered)Higher11% lower0.83-0.95Switching from brand to generic cyclosporine may impact co-administered sirolimus levels.[6]
Healthy VolunteersGeneric Formulation28Sirolimus Cmax (when co-administered)Higher17% lower0.77-0.90The generic cyclosporine failed bioequivalence criteria for its effect on sirolimus Cmax.[6]
Stable Renal Transplant RecipientsGengraf®50Pharmacokinetic measurementsNo significant differenceNo significant differenceNot ReportedThe pharmacokinetics of Gengraf® were equivalent to Neoral®.[1]
Stable Renal Transplant RecipientsGengraf®41Steady-state cyclosporine concentrationNo significant differenceNo significant differenceNot ReportedNo significant differences in steady-state concentrations were observed after conversion.[1]
de novo Renal Transplant RecipientsArpimuneME®20 (generic) vs. 17 (brand)Mean CsA levels (1st month, ng/mL)1460.5 ± 290.71419.1 ± 213.6Not ReportedNo significant difference in mean cyclosporine levels was observed.[7]
de novo Renal Transplant RecipientsArpimuneME®20 (generic) vs. 17 (brand)Mean CsA levels (3 months, ng/mL)1342.4 ± 303.41296.3 ± 227.8Not ReportedNo significant difference in mean cyclosporine levels was observed.[7]
Allogeneic Stem Cell Transplant RecipientsEquoral®30AUC0-12h, Cmax, tmaxSimilarSimilarNot ReportedThe pharmacokinetic parameters were found to be similar between the generic and branded versions.[4]
Psoriasis PatientsGeneric Formulation20Trough (C0) and Peak (C2) levelsNo significant differenceNo significant differenceNot ReportedNo significant difference in C0 and C2 levels emerged.[8]

Table 2: Bioavailability Comparison of Sandimmune® vs. Neoral®

Study PopulationNPharmacokinetic ParameterSandimmune® (Mean)Neoral® (Mean)Key Findings & Citation
Transplant, Rheumatoid Arthritis, and Psoriasis PatientsMultiple small studiesAUCLowerHigherNeoral® demonstrated increased bioavailability compared to Sandimmune®.[1]
Transplant, Rheumatoid Arthritis, and Psoriasis PatientsMultiple small studiesCmaxLowerHigherNeoral® demonstrated increased bioavailability compared to Sandimmune®.[1]
Meta-analysis of 15 studies-Relative Bioavailability76%100%Sandimmune® and Neoral® are not bioequivalent, with Sandimmune® showing significantly lower bioavailability.[9]

Experimental Protocols

The evaluation of bioequivalence between different cyclosporine formulations relies on meticulously designed and executed studies. Below are detailed methodologies for key experiments.

Bioequivalence Study with Pharmacokinetic Endpoints

This is the most common study design to compare brand and generic formulations.

Objective: To determine if the rate and extent of absorption of a generic cyclosporine formulation are equivalent to the brand name formulation.

Design: A randomized, two-period, two-sequence, crossover study is often employed.[4] In this design, each subject receives both the generic and brand name drug in a random order, with a washout period in between to eliminate the first drug from the system. Alternatively, a parallel group study may be conducted.[7]

Subjects: Studies are typically conducted in healthy adult volunteers. However, for narrow therapeutic index drugs like cyclosporine, there is a strong argument for conducting studies in the target patient population, such as stable transplant recipients.[1]

Procedure:

  • Dosing: A single oral dose of the test (generic) and reference (brand) cyclosporine formulation is administered to subjects after an overnight fast.[10]

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).[10]

  • Sample Analysis: Whole blood concentrations of cyclosporine are determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), radioimmunoassay (RIA), or fluorescence polarization immunoassay (FPIA).[10]

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the blood concentration-time data for each subject and formulation:

    • AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.

    • Cmax: The maximum (or peak) plasma concentration.

    • Tmax: The time to reach Cmax.

  • Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (generic/brand) for AUC and Cmax are calculated. For bioequivalence to be concluded, these confidence intervals must fall within the range of 80% to 125%.[1]

In Vitro Bioequivalence Studies for Ophthalmic Emulsions

For complex formulations like ophthalmic emulsions, in vitro methods can also be used to establish bioequivalence.

Objective: To compare the physicochemical properties of a generic cyclosporine ophthalmic emulsion to the reference listed drug (RLD).

Parameters to Measure:

  • Globule size distribution: This is a critical parameter for ophthalmic emulsions.[11][12]

  • Viscosity [11]

  • pH [11]

  • Zeta potential [11]

  • Osmolality [11]

  • Surface tension [11]

  • In vitro drug release rate [11]

Procedure:

  • Comparative physicochemical characterization is performed on at least three lots of both the test and RLD products.[11]

  • Specialized equipment is used to measure each parameter according to established protocols.

  • Statistical analysis, such as population bioequivalence analysis for globule size distribution, is performed to determine if the generic product is comparable to the brand name product.[11]

Signaling Pathway of Cyclosporine

Cyclosporine exerts its immunosuppressive effects primarily through the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[13][14]

cyclosporine_pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Activation PLC Phospholipase C (PLC) TCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Ca_ER Ca²⁺ ER->Ca_ER Ca_intra Intracellular Ca²⁺ ↑ Ca_ER->Ca_intra Release Ca_extra Extracellular Ca²⁺ Ca_extra->Ca_intra Influx Calmodulin Calmodulin Ca_intra->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activation NFAT_P NFAT-P (Inactive) Calcineurin_active->NFAT_P Dephosphorylation NFAT NFAT (Active) NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation Cyclophilin Cyclophilin CsA_Cyc_complex Cyclosporine-Cyclophilin Complex Cyclophilin->CsA_Cyc_complex Cyclosporine Cyclosporine Cyclosporine->Cyclophilin CsA_Cyc_complex->Calcineurin_active Inhibition IL2_gene IL-2 Gene NFAT_n->IL2_gene IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Transcription IL-2 Protein\n(T-Cell Proliferation) IL-2 Protein (T-Cell Proliferation) IL2_mRNA->IL-2 Protein\n(T-Cell Proliferation) Transcription Transcription

Caption: Cyclosporine's mechanism of action.

Conclusion

The evidence comparing brand name and generic cyclosporine formulations presents a complex picture. While many generic formulations have demonstrated bioequivalence in pharmacokinetic studies, some studies, particularly those in specific patient populations or with co-administered drugs, have shown differences.[1][5][6] The choice between a brand name and a generic formulation should be made based on a careful evaluation of the available scientific evidence, regulatory guidance, and clinical judgment. Continuous therapeutic drug monitoring is crucial when switching between formulations to ensure patient safety and therapeutic efficacy.[1][2]

References

A Cross-Study Analysis of IC50 Values for Different Cyclosporin Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 50% inhibitory concentration (IC50) values for various cyclosporin (B1163) compounds, drawing from a range of in vitro studies. The data presented herein offers insights into the relative potency of these immunosuppressive agents, supported by detailed experimental methodologies and a visualization of their mechanism of action.

Comparative Analysis of IC50 Values

The immunosuppressive activity of cyclosporin compounds is primarily attributed to their ability to inhibit calcineurin, a key enzyme in the T-cell activation pathway. The IC50 value, representing the concentration of a compound required to inhibit a specific biological process by 50%, is a critical parameter for comparing their potency. The following tables summarize the IC50 values for different cyclosporin compounds across various experimental assays.

CompoundAssay TypeCell Type/SystemIC50 ValueReference
Cyclosporin A Calcineurin Phosphatase Activity Inhibition-5 nM[1]
T-Cell Proliferation (PHA-stimulated)Human Whole Blood294 µg/L[2]
Mitogen/Alloantigen-induced Lymphocyte ProliferationHuman/Rabbit Lymphocytes19 ± 4 µg/L[3]
Calcineurin Inhibition in Murine PBLMurine Peripheral Blood Lymphocytes7.5 ng/mL[4]
Calcineurin Inhibition in Murine SCSMurine Spleen Cell Suspension24.4 ng/mL[4]
In vivo IFN-γ inductionMice517 - 886 µg/L[5]
Cyclosporin C Lymphocyte Proliferation (Mitogen/MLC)Not Specified≥ Cyclosporin A[6]
Cyclosporin D Lymphocyte Proliferation (Mitogen/MLC)Not Specified> Cyclosporin A[6]
Cyclosporin G Mitogen/Alloantigen-induced Lymphocyte ProliferationHuman/Rabbit Lymphocytes60 ± 7 µg/L[3]
Voclosporin Immunosuppressive EffectNot SpecifiedCE50 of 50 ng/mL[7][8][9]
In vitro PotencyNot Specified2- to 4-fold lower EC50 than Cyclosporin A[10]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell types, and assay methodologies. The data presented here is for comparative purposes to illustrate the relative potencies of these compounds.

Mechanism of Action: The Calcineurin Signaling Pathway

Cyclosporins exert their immunosuppressive effects by inhibiting the calcineurin signaling pathway, which is crucial for T-cell activation. The process begins with the binding of the cyclosporin compound to an intracellular protein called cyclophilin. This newly formed complex then binds to calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. This binding event inhibits the phosphatase activity of calcineurin, preventing it from dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). Phosphorylated NFAT cannot translocate to the nucleus, thus blocking the transcription of genes essential for T-cell activation and proliferation, most notably Interleukin-2 (IL-2).

cyclosporin_pathway CSA Cyclosporin Cyp Cyclophilin CSA->Cyp binds CSA_Cyp Cyclosporin-Cyclophilin Complex Cyp->CSA_Cyp Active_Calcineurin Calcineurin (active) CSA_Cyp->Active_Calcineurin inhibits Calcineurin Calcineurin (inactive) Calcineurin->Active_Calcineurin Ca2+/Calmodulin NFAT_P NFAT-P Active_Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nucleus NFAT NFAT->NFAT_nucleus translocation Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_nucleus->Gene_Transcription

Caption: Cyclosporin's mechanism of action via calcineurin inhibition.

Experimental Protocols

The determination of IC50 values for cyclosporin compounds typically involves one of the following key experimental assays:

T-Cell Proliferation Assay

Objective: To measure the inhibitory effect of a cyclosporin compound on the proliferation of T-lymphocytes following stimulation.

Methodology:

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

  • Cell Culture: The isolated PBMCs are cultured in a suitable medium.

  • Stimulation: T-cell proliferation is induced by adding a mitogen (e.g., phytohemagglutinin (PHA) or concanavalin (B7782731) A (ConA)) or through a mixed lymphocyte reaction (MLR).

  • Compound Addition: Varying concentrations of the cyclosporin compound are added to the cell cultures. A control group with no compound is also included.

  • Incubation: The cultures are incubated for a specific period (e.g., 72 hours) to allow for cell proliferation.

  • Proliferation Measurement: Cell proliferation is quantified using methods such as:

    • [³H]-thymidine incorporation: Radiolabeled thymidine (B127349) is added to the cultures, and its incorporation into the DNA of proliferating cells is measured.

    • CFSE staining: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division. The reduction in fluorescence intensity is measured by flow cytometry.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in T-cell proliferation compared to the control is determined as the IC50 value.

Calcineurin Phosphatase Activity Assay

Objective: To directly measure the inhibitory effect of a cyclosporin-cyclophilin complex on the enzymatic activity of calcineurin.

Methodology:

  • Reagents: Purified calcineurin, calmodulin, a specific phosphorylated substrate (e.g., RII phosphopeptide), and the cyclosporin-cyclophilin complex are prepared.

  • Reaction Setup: The reaction is initiated by adding the substrate to a mixture containing calcineurin, calmodulin, and Ca²⁺ in a reaction buffer.

  • Inhibition: Varying concentrations of the pre-formed cyclosporin-cyclophilin complex are added to the reaction.

  • Incubation: The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 30°C).

  • Phosphate (B84403) Detection: The amount of free phosphate released from the substrate due to calcineurin's phosphatase activity is quantified using a colorimetric method, such as the malachite green assay.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition of phosphate release against the log of the inhibitor concentration.

Cytokine Production Assay (e.g., IL-2 ELISA)

Objective: To quantify the inhibition of cytokine production (e.g., IL-2) from activated T-cells.

Methodology:

  • Cell Culture and Stimulation: Similar to the T-cell proliferation assay, PBMCs or a T-cell line (e.g., Jurkat cells) are cultured and stimulated to produce cytokines.

  • Compound Treatment: The cells are treated with a range of concentrations of the cyclosporin compound.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of the target cytokine (e.g., IL-2) in the supernatant is measured using a specific ELISA kit.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits the production of the cytokine by 50% compared to the untreated control.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_result Result start Isolate PBMCs stimulate Stimulate T-Cells (e.g., PHA, anti-CD3/CD28) start->stimulate add_drug Add Cyclosporin Compound (Varying Concentrations) stimulate->add_drug incubate Incubate (24-72h) add_drug->incubate assay Select Assay incubate->assay prolif Measure Proliferation ([3H]-thymidine, CFSE) assay->prolif cytokine Measure Cytokine Production (ELISA) assay->cytokine calcineurin Measure Calcineurin Activity assay->calcineurin calculate Calculate IC50 Value prolif->calculate cytokine->calculate calcineurin->calculate

Caption: Generalized workflow for determining the IC50 of cyclosporin compounds.

References

Unveiling the Potency of Cytosporin C: A Comparative Guide to Calcineurin Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of immunosuppressive agents, calcineurin inhibitors are foundational for preventing organ transplant rejection and managing autoimmune diseases. This guide offers a detailed comparison of Cytosporin C, a lesser-known analogue, with the widely used Cyclosporin (B1163) A and Tacrolimus (FK506). By examining their mechanisms of action and inhibitory activities on calcineurin, this document provides researchers, scientists, and drug development professionals with a comprehensive resource supported by experimental data and protocols.

Comparative Analysis of Calcineurin Inhibitors

The primary mechanism of action for cyclosporins and Tacrolimus is the inhibition of calcineurin, a crucial phosphatase in the T-cell activation pathway. This inhibition is achieved through the formation of a complex with an intracellular receptor (immunophilin), which then binds to and blocks the active site of calcineurin.

FeatureThis compoundCyclosporin A (CsA)Tacrolimus (FK506)
Chemical Structure A cyclic undecapeptide, analogue of Cyclosporin A.A cyclic undecapeptide produced by the fungus Tolypocladium inflatum.A macrolide produced by the bacterium Streptomyces tsukubaensis.
Immunophilin Binding Binds to cyclophilin.Binds to cyclophilin.Binds to FK506-binding protein (FKBP).
Calcineurin Inhibition IC50 Data not publicly available. Reported to have solid immunosuppressive activity, suggesting potent calcineurin inhibition.[1]~7.5 - 24.4 ng/mL (in vitro, murine cells)[2]; 5-20 µg/mL (human PBL)[3]~0.2 µg/mL (human PBL)[3]
Relative Potency Less immunosuppressive than Cyclosporin A in some models.Standard baseline for cyclosporin analogues.20 to 100-fold more potent than Cyclosporin A in vitro.[4]
Key Characteristics Reported to be less nephrotoxic than Cyclosporin A.[1]Well-established efficacy and toxicity profiles.Higher potency allows for lower dosing. Different side-effect profile compared to cyclosporins.[5]

Note: IC50 values can vary significantly based on experimental conditions, such as cell type and assay format.

The Calcineurin Signaling Pathway and Mechanism of Inhibition

The activation of T-lymphocytes is a critical event in the immune response, and it is tightly regulated by the calcineurin signaling pathway. An increase in intracellular calcium ions (Ca2+) activates calmodulin, which in turn activates calcineurin. Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation into the nucleus. Once in the nucleus, NFAT upregulates the transcription of genes encoding for cytokines, such as Interleukin-2 (IL-2), which are essential for T-cell proliferation and activation.[5]

Calcineurin inhibitors disrupt this cascade. Cyclosporins, including this compound and Cyclosporin A, first form a complex with cyclophilin.[5] Tacrolimus binds to a different immunophilin, FKBP12.[5] These drug-immunophilin complexes then bind to calcineurin, sterically hindering its phosphatase activity. This prevents the dephosphorylation of NFAT, its nuclear translocation, and subsequent cytokine gene transcription, ultimately leading to immunosuppression.

Calcineurin_Signaling_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_translocation NFAT Translocation NFAT->NFAT_translocation Gene_transcription IL-2 Gene Transcription NFAT_translocation->Gene_transcription IL2_production IL-2 Production Gene_transcription->IL2_production Cytosporin_C This compound Cyclophilin Cyclophilin Cyclosporin_A Cyclosporin A Tacrolimus Tacrolimus FKBP12 FKBP12 Inhibitory_Complex_Cs Drug-Cyclophilin Complex Inhibitory_Complex_Cs->Calcineurin Inhibits Inhibitory_Complex_Tac Drug-FKBP12 Complex Inhibitory_Complex_Tac->Calcineurin Inhibits

Caption: Calcineurin signaling pathway and points of inhibition.

Experimental Protocol: In Vitro Calcineurin Phosphatase Activity Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against calcineurin.

1. Reagents and Materials:

  • Recombinant human calcineurin

  • Calmodulin

  • RII phosphopeptide substrate

  • Assay Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, 0.25 mg/mL BSA, pH 7.5)

  • Test compounds (this compound, Cyclosporin A, Tacrolimus) dissolved in DMSO

  • Malachite Green Phosphate (B84403) Detection Solution

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, calmodulin, and the diluted test compounds. Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control.

  • Add recombinant calcineurin to all wells except the "no enzyme" control.

  • Pre-incubate the plate for 10-15 minutes at 30°C to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to all wells.

  • Incubate the plate at 30°C for 20-30 minutes.

  • Stop the reaction by adding the Malachite Green Phosphate Detection Solution. This solution will react with the free phosphate released by the phosphatase activity.

  • Allow color to develop for 15-20 minutes at room temperature.

  • Measure the absorbance at approximately 620 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the "no enzyme" control from all other readings.

  • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

  • Determine the IC50 value from the curve, which is the concentration of the inhibitor that causes 50% inhibition of calcineurin activity.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers) start->prep_reagents prep_compounds Prepare Serial Dilutions of Test Compounds prep_reagents->prep_compounds plate_setup Add Reagents and Compounds to 96-well Plate prep_compounds->plate_setup pre_incubation Pre-incubate at 30°C (10-15 min) plate_setup->pre_incubation add_substrate Initiate Reaction with RII Phosphopeptide Substrate pre_incubation->add_substrate incubation Incubate at 30°C (20-30 min) add_substrate->incubation stop_reaction Stop Reaction with Malachite Green Solution incubation->stop_reaction color_development Allow Color Development (15-20 min) stop_reaction->color_development read_plate Measure Absorbance at ~620 nm color_development->read_plate data_analysis Calculate % Inhibition and Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for Calcineurin Phosphatase Inhibition Assay.

Conclusion

References

Comparative pharmacokinetics of Cytosporin C in different animal species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Pharmacokinetics of Cyclosporin (B1163) A Across Different Animal Species

Introduction

This guide provides a comparative analysis of the pharmacokinetics of Cyclosporin A (CsA) in various animal species, focusing on dogs, rats, and monkeys. It is important to note that while the user query specified "Cytosporin C," the overwhelming majority of published research focuses on Cyclosporin A, the primary cyclosporin used in clinical practice. Therefore, this guide will focus on Cyclosporin A, assuming it to be the compound of interest for researchers, scientists, and drug development professionals.

Cyclosporin A is a potent immunosuppressant widely used in organ transplantation to prevent rejection and to treat autoimmune diseases. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted—in different animal models is crucial for preclinical drug development and for extrapolating data to human clinical trials. This guide summarizes key pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and provides visual representations of metabolic pathways and experimental workflows.

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of Cyclosporin A exhibit significant variability across different animal species. These differences are influenced by factors such as drug formulation, route of administration, and species-specific metabolic rates. The following table summarizes key pharmacokinetic parameters for CsA in dogs, rats, and monkeys.

Pharmacokinetic ParameterDogRatMonkey
Cmax (ng/mL) 268.22 ± 15.99 (75 mg sustained-release pellets)[1][2][3] 577 ± 158 (5 mg/kg capsule)[1][2]-20 ± 9 (1 mg/kg, oral)
Tmax (h) 6 ± 0.00 (75 mg sustained-release pellets) 1.40 ± 0.30 (5 mg/kg capsule)4 ± 2.40 (37.8 mg/kg, oral)-
AUC (ng·h/mL) --210 ± 70 (1 mg/kg, 24h, oral)
Half-life (t½) (h) -16.7 ± 4.7 to 20.5 ± 2.9-
Bioavailability (%) 10 - 30 (oral, olive oil gavage)10 - 30 (oral, olive oil gavage) 35.7 ± 3.3 to 69.9 ± 2.8 (formulation dependent)Low (oral)
Clearance (CL) -204.36 ± 39.24 to 237.23 ± 66.3 ml/h/kg (IV, dose-dependent)-

Note: The presented data is a compilation from various studies and may not be directly comparable due to differences in experimental conditions such as dose, formulation, and analytical methods.

Experimental Protocols

The following sections detail the typical methodologies employed in pharmacokinetic studies of Cyclosporin A in animal models.

Animal Models
  • Dogs: Adult mongrel or beagle dogs are commonly used. Animals are typically fasted overnight before drug administration.

  • Rats: Male Wistar or Sprague-Dawley rats are frequently used.

  • Monkeys: Cynomolgus (Macaca fascicularis) or rhesus (Macaca mulatta) monkeys are the common non-human primate models.

Drug Administration
  • Oral (PO): For oral administration, CsA is often dissolved in a vehicle like olive oil and administered via gavage. Commercially available oral solutions or capsules are also used. The dosage can vary significantly between studies.

  • Intravenous (IV): For intravenous administration, CsA is typically dissolved in a suitable solvent and administered as a bolus injection or infusion, often into a peripheral vein.

Sample Collection and Analysis
  • Blood Sampling: Blood samples are collected at predetermined time points after drug administration. Common sampling sites include the jugular vein in dogs, the tail vein in rats, and a peripheral vein in monkeys. Whole blood is the preferred matrix for CsA analysis because the drug extensively partitions into red blood cells.

  • Analytical Methods: The concentration of Cyclosporin A in blood samples is typically determined using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or a specific radioimmunoassay (RIA).

Mandatory Visualizations

Experimental Workflow for a Typical Pharmacokinetic Study

experimental_workflow cluster_prep Animal Preparation cluster_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_pk Pharmacokinetic Analysis AnimalSelection Species Selection (e.g., Dog, Rat, Monkey) Acclimatization Acclimatization Period AnimalSelection->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Formulation Drug Formulation (e.g., Oral Solution, IV) Fasting->Formulation Dosing Dose Calculation & Administration Formulation->Dosing BloodCollection Serial Blood Sampling Dosing->BloodCollection SampleProcessing Blood Sample Processing BloodCollection->SampleProcessing Quantification CsA Quantification (e.g., HPLC-MS/MS) SampleProcessing->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Calc Parameter Calculation (Cmax, Tmax, AUC, etc.) PK_Modeling->Parameter_Calc

Caption: A typical experimental workflow for a pharmacokinetic study of Cyclosporin A.

Metabolic Pathway of Cyclosporin A

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP3A4/5) CsA Cyclosporin A Hydroxylation Hydroxylation CsA->Hydroxylation Major Pathway N_demethylation N-demethylation CsA->N_demethylation Major Pathway Metabolites Primary Metabolites (AM1, AM9, AM4N) Hydroxylation->Metabolites N_demethylation->Metabolites Excretion Biliary Excretion Metabolites->Excretion

Caption: The primary metabolic pathways of Cyclosporin A.

The pharmacokinetics of Cyclosporin A show considerable inter-species variation, which has important implications for preclinical research and the extrapolation of animal data to humans. Dogs and rats are the most commonly used models, and both show a bioavailability of 10-30% after oral administration in an oil-based vehicle. Metabolism is a key determinant of CsA's pharmacokinetic profile, with the cytochrome P450 system, particularly CYP3A enzymes, playing a central role in its biotransformation through hydroxylation and N-demethylation. The resulting metabolites are primarily excreted in the bile. The data and protocols presented in this guide offer a valuable resource for researchers involved in the development and evaluation of Cyclosporin A and other related immunosuppressive agents.

References

A Comparative Guide to the Quantification of Cyclosporines: HPLC-MS/MS vs. Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of cyclosporines is critical for therapeutic drug monitoring and pharmacokinetic studies. While a variety of cyclosporines exist, this guide focuses on the analytical methodologies for their quantification, with a particular emphasis on High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Cytosporin C, a structural analogue of the immunosuppressant Cyclosporine A, predominantly serves as an internal standard in analytical methods developed for the quantification of Cyclosporine A, due to its similar chemical properties and chromatographic behavior. Consequently, dedicated, validated methods for the quantification of this compound as a primary analyte are not commonly found in the literature. This guide, therefore, presents a comprehensive overview of a validated HPLC-MS/MS method for Cyclosporine A, utilizing this compound as an internal standard, and compares its performance with an alternative analytical approach, the immunoassay.

Method Performance Comparison

The choice of analytical method can significantly impact the accuracy and specificity of cyclosporine quantification. HPLC-MS/MS is widely regarded as the gold standard due to its high specificity and sensitivity, allowing for the direct measurement of the parent drug without interference from its metabolites.[1][2] In contrast, immunoassays, while often faster and less technically demanding, may exhibit cross-reactivity with cyclosporine metabolites, potentially leading to an overestimation of the active drug concentration.[1][3][4]

The following tables summarize the quantitative performance of a representative HPLC-MS/MS method for Cyclosporine A and a common immunoassay method, the Chemiluminescent Microparticle Immunoassay (CMIA).

Table 1: Performance Characteristics of HPLC-MS/MS for Cyclosporine A Quantification

ParameterPerformance
Linearity Range2.5 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)2.5 ng/mL
Intra-day Precision (%CV)2.3 - 5.6%
Inter-day Precision (%CV)4.7 - 9.2%
Accuracy95.3 - 114.9%

Table 2: Performance Characteristics of Chemiluminescent Microparticle Immunoassay (CMIA) for Cyclosporine A Quantification

ParameterPerformance
Linearity Range40 - 1500 ng/mL
Lower Limit of Quantification (LLOQ)Not explicitly stated, calibrators start at 40 ng/mL
Precision (%CV)Method-dependent, generally <15%
AccuracyMay show positive bias compared to HPLC-MS/MS

Experimental Workflows and Protocols

A clear understanding of the experimental workflow is essential for method replication and troubleshooting. The following diagram illustrates a typical workflow for the quantification of cyclosporines using HPLC-MS/MS.

HPLCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection Sample Whole Blood Sample (+ this compound IS) Precipitation Protein Precipitation (e.g., with Zinc Sulfate (B86663)/Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection Injection into HPLC System Supernatant->Injection Column Chromatographic Separation (C18 Column) Injection->Column Elution Elution of Analytes Column->Elution Ionization Electrospray Ionization (ESI) Elution->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Detection Detection & Quantification MRM->Detection Data_Analysis Data Analysis & Concentration Calculation Detection->Data_Analysis

A typical experimental workflow for HPLC-MS/MS analysis of cyclosporines.
Detailed Experimental Protocol: HPLC-MS/MS Method

This protocol is representative of a validated method for the quantification of Cyclosporine A in whole blood using this compound as an internal standard.

1. Sample Preparation

  • To 20 µL of EDTA anti-coagulated whole blood, add 400 µL of a precipitation reagent. This reagent consists of 0.05 M zinc sulfate and 30.0 ng/mL of this compound (as an internal standard) in a 50% methanol/water solution.

  • Vortex the mixture vigorously for at least 20 seconds, followed by mixing on an oscillator for 5 minutes.

  • Centrifuge the samples for 5 minutes at 10,000 x g at 4°C.

  • Carefully transfer the resulting supernatant for analysis.

2. HPLC Conditions

  • Column: C18 column (e.g., 50 x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example:

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: Maintained at an elevated temperature, for instance, 60°C, to ensure sharp peaks and reproducible retention times.

  • Injection Volume: 10 µL.

3. MS/MS Conditions

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • The specific precursor-to-product ion transitions for both Cyclosporine A and the internal standard, this compound, are monitored. For example, a common transition for Cyclosporine A is m/z 1202.8 → 1185.5.

  • Data Analysis: The concentration of Cyclosporine A in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Alternative Method: Immunoassay

Immunoassays, such as the Chemiluminescent Microparticle Immunoassay (CMIA), offer a high-throughput alternative for cyclosporine monitoring.

Principle of CMIA CMIA is a competitive immunoassay. Cyclosporine in a patient's sample competes with a known amount of acridinium-labeled cyclosporine for binding sites on anti-cyclosporine coated microparticles. After a wash step, a trigger solution is added, and the resulting chemiluminescent signal is measured. The intensity of the light signal is inversely proportional to the concentration of cyclosporine in the sample.

General Protocol for CMIA

  • Patient whole blood samples are typically pre-treated according to the manufacturer's instructions to lyse the red blood cells and extract the cyclosporine.

  • The pre-treated sample is then automatically processed by the immunoassay analyzer.

  • The analyzer mixes the sample with the anti-cyclosporine microparticles and the acridinium-labeled cyclosporine.

  • Following an incubation period, the microparticles are washed, and the chemiluminescent reaction is initiated and measured.

  • The concentration of cyclosporine is calculated by the instrument's software based on a previously established calibration curve.

Conclusion

The choice between HPLC-MS/MS and immunoassay for the quantification of cyclosporines depends on the specific requirements of the analysis. HPLC-MS/MS offers superior specificity and is considered the reference method, which is crucial for clinical research and situations where precise measurement of the parent drug is paramount. Immunoassays provide a rapid and automated alternative suitable for high-throughput clinical screening, although the potential for cross-reactivity with metabolites should be considered when interpreting the results. For researchers and drug development professionals, a thorough understanding of the principles and performance characteristics of each method is essential for selecting the most appropriate technique to achieve reliable and accurate quantification of cyclosporine levels.

References

Safety Operating Guide

Proper Disposal Procedures for Cytosporin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of Cytosporin C, a cytotoxic compound. Adherence to these procedures is critical to ensure personnel safety and environmental protection. The following guidance is based on established protocols for handling cytotoxic waste and information available for closely related cyclosporine compounds.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is imperative to handle the compound within a certified chemical fume hood to prevent aerosol generation.[1] Appropriate Personal Protective Equipment (PPE) is mandatory and includes a lab coat, chemically resistant gloves (double gloving is recommended), and eye protection.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound and contaminated materials is a multi-step process that requires careful attention to detail to minimize exposure and ensure compliance with hazardous waste regulations.

1. Waste Segregation and Collection:

  • Unused/Leftover this compound: Any remaining or unused this compound should be collected for disposal as hazardous waste.[1]

  • Contaminated Materials: All materials that have come into contact with this compound, including personal protective equipment (PPE), absorbent pads, and disposable labware, must be treated as hazardous waste.[1]

  • Sharps: Needles and syringes used for handling this compound must be disposed of in a designated sharps container intended for incineration.[1]

2. Decontamination of Reusable Equipment:

  • Non-porous materials and reusable glassware can be decontaminated.

  • A triple rinse with a 70% ethanol (B145695) solution is a recommended procedure for effective decontamination.[1]

3. Waste Containment and Labeling:

  • All this compound waste must be placed in a designated hazardous waste container.

  • The container must be clearly labeled as "Hazardous Waste" and should specify "this compound" or "Cytotoxic Waste."

4. Final Disposal:

  • Excess and expired materials should be offered to a licensed hazardous material disposal company.[2]

  • Incineration in an incinerator equipped with an afterburner and scrubber is a suitable disposal method.[2]

  • It is crucial to ensure that all federal and local regulations regarding the disposal of this material are followed.[2]

Quantitative Data for Handling and Disposal

While specific quantitative data for this compound is limited, the following table, based on guidelines for Cyclosporin A, provides key parameters for safe handling and spill response.

ParameterGuidelineSource
Decontamination Solution 70% Ethanol Solution[1]
Decontamination Procedure Triple rinse/wipe[1]
Spill Response (Small, <1 Liter) Use absorbent material, double bag, and label as hazardous waste.[3]
Spill Response (Large, >1 Liter) Evacuate the area and contact the institutional Environmental Health & Safety (EH&S) office immediately.[3]

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the chemical inactivation of this compound for disposal purposes. The recommended procedure is collection and disposal via a licensed hazardous waste contractor.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the key decision points and procedural flows.

cluster_prep Preparation & Handling cluster_waste Waste Generation cluster_disposal Disposal Pathway PPE Don Appropriate PPE (Double Gloves, Lab Coat, Eye Protection) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Absorbent Use Absorbent Work Surface FumeHood->Absorbent Unused Unused this compound Contaminated Contaminated Materials (Gloves, Tips, etc.) Sharps Contaminated Sharps Reusable Reusable Glassware HazardousWaste Hazardous Waste Container Unused->HazardousWaste Contaminated->HazardousWaste SharpsContainer Sharps Container (for Incineration) Sharps->SharpsContainer Decon Decontaminate (70% Ethanol Triple Rinse) Reusable->Decon LicensedDisposal Licensed Hazardous Waste Disposal HazardousWaste->LicensedDisposal SharpsContainer->LicensedDisposal Decon->Reusable Ready for Reuse

Caption: Workflow for Handling and Segregating this compound Waste.

Start Spill Occurs AssessSize Assess Spill Size Start->AssessSize SmallSpill Small Spill (<1 Liter) AssessSize->SmallSpill < 1 Liter LargeSpill Large Spill (>1 Liter) AssessSize->LargeSpill > 1 Liter UseSpillKit Use Spill Kit & Absorbent Material SmallSpill->UseSpillKit Evacuate Evacuate Area & Secure LargeSpill->Evacuate ContactEHS Contact EH&S Office Immediately Evacuate->ContactEHS CollectWaste Collect Contaminated Material in Hazardous Waste Bag UseSpillKit->CollectWaste DecontaminateArea Decontaminate Spill Area (70% Ethanol Triple Wipe) CollectWaste->DecontaminateArea DisposeWaste Dispose of Bag as Hazardous Waste DecontaminateArea->DisposeWaste

References

Essential Safety and Operational Protocols for Handling Cytosporin C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cytosporin C. The following procedures for personal protective equipment (PPE), handling, and disposal are based on established guidelines for the closely related compound, Cyclosporin A, and should be adapted based on a thorough risk assessment for your specific laboratory conditions.

Immediate Safety and Handling Protocols

Proper handling of this compound is paramount to minimize exposure and ensure a safe laboratory environment. This potent compound is classified as carcinogenic to humans (IARC Group 1) and can be harmful if ingested, inhaled, or absorbed through the skin.[1] Symptoms of exposure may include nausea, vomiting, tremors, and adverse effects on the liver and kidneys.[1]

Engineering Controls:

  • All work with this compound, especially when handling powders or preparing solutions, must be conducted in a certified chemical fume hood to prevent the generation and inhalation of aerosols or dust.[1][2]

Personal Hygiene:

  • Avoid all contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly before breaks and immediately after handling the chemical.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Hand Protection Chemically resistant nitrile gloves are recommended. Double gloving is advised for enhanced protection. Always consult the glove manufacturer's compatibility data.
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield may be necessary if there is a risk of splashes.
Skin & Body Protection A buttoned, full-length laboratory coat, long pants, and closed-toe shoes are required to prevent skin exposure. Additional protective garments like aprons or disposable suits may be necessary based on the task.
Respiratory Protection Generally not required when working in a fume hood. However, if there is a potential for exceeding the Permissible Exposure Limit (PEL), a full-face particle respirator with N100 (US) cartridges should be used. A respiratory protection program, including fit testing, is necessary in such cases.
CompoundOccupational Exposure Limit (OEL)
Cyclosporine17.5 µg/m³

This OEL is established to prevent immunosuppressive effects at the workplace.

Procedural Guidance: Donning and Doffing PPE

Proper sequencing of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. First Pair of Gloves Don2->Don3 Don4 4. Second Pair of Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational Plans: Handling and Disposal

Storage:

  • Store this compound in tightly closed, properly labeled containers.

  • Keep in a cool, dry, and well-ventilated area, with a recommended storage temperature of 2-8°C.

  • Store locked up and away from incompatible materials such as oxidizing agents.

Decontamination:

  • Prepare the work surface by laying down an absorbent pad.

  • To decontaminate surfaces after use, wipe them down three times with a freshly prepared 70% ethanol (B145695) solution, using a clean cloth for each wipe.

Spill Management:

Immediate and appropriate action is necessary to contain any spills and mitigate exposure risks.

Spill_Response Start Spill Occurs Evacuate Evacuate Area & Alert Others Start->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill < 1 Liter Assess->SmallSpill Small LargeSpill > 1 Liter Assess->LargeSpill Large DonPPE Don Appropriate PPE SmallSpill->DonPPE ContactEHS Contact EH&S/ Emergency Services LargeSpill->ContactEHS Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Collect Spill Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Report Report Spill Dispose->Report ContactEHS->Report

Caption: Decision-making workflow for responding to a this compound spill.

Waste Disposal:

  • All unused this compound and materials contaminated with it must be treated as hazardous waste.

  • Collect all contaminated materials, including absorbent pads, gloves, and disposable lab coats, in a designated, labeled hazardous waste container.

  • Reusable glassware can be decontaminated by triple-rinsing with a 70% ethanol solution.

  • Used needles and syringes must be disposed of in a sharps container designated for incineration.

  • Contact your institution's Environmental Health & Safety (EH&S) office for hazardous waste pickup.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。